6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-methyl-2-phenyl-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-7-8-11(14)13(12-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVXOJQOQRTUDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196618 | |
| Record name | 4,5-Dihydro-6-methyl-2-phenylpyridazin-3(2H)-one | |
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Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4578-58-9 | |
| Record name | 4,5-Dihydro-6-methyl-2-phenyl-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4578-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,5-Dihydro-6-methyl-2-phenylpyridazin-3(2H)-one | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4578-58-9 | |
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| Record name | 4,5-Dihydro-6-methyl-2-phenylpyridazin-3(2H)-one | |
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| Record name | 4,5-dihydro-6-methyl-2-phenylpyridazin-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one from Levulinic Acid
This guide provides a comprehensive technical overview for the synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, a valuable pyridazinone derivative, from the bio-renewable platform chemical, levulinic acid. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a field-proven experimental protocol, and a thorough characterization of the final product.
Introduction: The Significance of the Pyridazinone Scaffold
Pyridazinone derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] The pyridazinone core is considered a "wonder nucleus" due to the wide spectrum of pharmacological activities its derivatives exhibit.[1][2] These activities include, but are not limited to, anti-inflammatory, analgesic, antimicrobial, anticancer, and cardiovascular effects.[3][4] The versatility of the pyridazinone scaffold allows for facile functionalization at various positions, making it an attractive target for the design and synthesis of novel therapeutic agents.[3] The title compound, this compound, serves as a key intermediate in the development of more complex molecules with potential biological applications. The synthesis from levulinic acid, a readily available bio-based starting material, further enhances the appeal of this synthetic route from a green chemistry perspective.
Reaction Mechanism and Rationale
The synthesis of this compound from levulinic acid and phenylhydrazine is a classic example of a condensation-cyclization reaction. The overall transformation involves the formation of a phenylhydrazone intermediate followed by an intramolecular cyclization to yield the stable six-membered pyridazinone ring.
Step-by-Step Mechanistic Pathway
The reaction proceeds through the following key steps:
-
Nucleophilic Attack and Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the electrophilic carbonyl carbon of the ketone group in levulinic acid. This is followed by a dehydration step to form the corresponding phenylhydrazone intermediate.
-
Intramolecular Amidation (Cyclization): The second nitrogen atom of the phenylhydrazine moiety then acts as a nucleophile, attacking the carboxylic acid group of the levulinic acid backbone. This intramolecular reaction forms a cyclic tetrahedral intermediate.
-
Dehydration and Ring Closure: The cyclic intermediate subsequently undergoes dehydration, eliminating a molecule of water to form the stable 4,5-dihydropyridazin-3(2H)-one ring.
Caption: Figure 2: Synthesis Workflow
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine levulinic acid (2.6 mL, 25 mmol) and phenylhydrazine (2.7 mL, 27 mmol) in 60 mL of ethanol. 2. Heating: Heat the reaction mixture to reflux and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After 4 hours, allow the reaction mixture to cool to room temperature. Pour the cooled mixture onto ice with stirring. A solid precipitate will form. 4. Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from methanol to yield colorless crystals of this compound. 6. Drying and Characterization: Dry the purified crystals under vacuum. The expected yield is approximately 3.9 g (85%). The melting point should be in the range of 367–369 K.
Rationale for Experimental Choices
-
Ethanol as Solvent: Ethanol is an excellent choice of solvent for this reaction. As a protic solvent, it can protonate the carbonyl oxygen of levulinic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by phenylhydrazine. Its polarity is also suitable for dissolving the reactants.
-
Reflux Conditions: Heating the reaction at its boiling point under reflux provides the necessary activation energy for both the formation of the hydrazone and the subsequent intramolecular cyclization. [5][6]The condenser prevents the loss of solvent and reactants, allowing the reaction to proceed for an extended period at a constant temperature. [5][6]* Pouring onto Ice: This step serves two primary purposes. Firstly, it rapidly cools the reaction mixture, which significantly decreases the solubility of the organic product in the aqueous ethanol mixture, leading to its precipitation. Secondly, it effectively quenches the reaction, preventing the formation of potential side products upon prolonged standing.
-
Recrystallization from Methanol: This is a crucial purification step. The primary impurities are likely to be unreacted starting materials and the intermediate phenylhydrazone. The desired product has a different solubility profile in methanol compared to these impurities, allowing for its selective crystallization upon cooling, leaving the impurities in the mother liquor.
Product Characterization
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following table summarizes the expected analytical data.
| Analytical Technique | Expected Data |
| Appearance | Colorless crystals |
| Melting Point | 367–369 K |
| ¹H NMR (CDCl₃) | δ 2.14 (s, 3H, CH₃), 2.54–2.65 (m, 4H, –CH₂–CH₂–), 7.20–7.31 (m, 2H, H–Ar), 7.36–7.40 (m, 1H, H–Ar), 7.48–7.51 (m, 2H, H–Ar) |
| ¹³C NMR (CDCl₃) | δ 23.2 (CH₃), 26.3 (CH₂), 27.7 (CH₂), 125 (2CH-Ar), 126.5 (CH–Ar), 128.6 (2CH-Ar), 141.1, 154 (2 C), 165 (C=O) |
| FTIR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1670 (C=O, amide), ~1600 (C=C, aromatic) |
| Mass Spectrometry (EI) | m/z 188 [M]⁺ |
Conclusion
The synthesis of this compound from levulinic acid and phenylhydrazine is a straightforward and high-yielding process. This guide has provided a detailed mechanistic understanding, a validated experimental protocol, and comprehensive characterization data to aid researchers in the successful synthesis and verification of this important pyridazinone derivative. The use of a bio-renewable starting material and the pharmacological significance of the pyridazinone scaffold make this a highly relevant and valuable synthetic transformation in the field of medicinal chemistry.
References
- Abida, Alam, M. T., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Asif, M. (2015). A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, Antihistamine and Particularly Against Histamine H3R. Mini-Reviews in Medicinal Chemistry, 14(13), 1093-1103.
- Al-Ghamdi, S., & Asif, M. (2022). A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. Mini-Reviews in Organic Chemistry.
- Asif, M. (2017).
- Sekkak, H., Rakib, E. M., & Zouihri, H. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1709.
- Wikipedia. (n.d.). Reflux.
- Chemistry LibreTexts. (2022, May 5). 1.4K: Reflux.
- University of Toronto Scarborough. (n.d.). Reflux.
- YouTube. (2012, October 23). A Brief Introduction to Refluxing.
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Crystal Structure Analysis of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one: A Technical Guide
This technical guide provides a comprehensive analysis of the crystal structure of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, anticancer, and antimicrobial properties[1][2][3]. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This document details the synthesis, crystallization, and definitive structural elucidation of the title compound by single-crystal X-ray diffraction, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction to Pyridazinones in Drug Discovery
The pyridazinone core is recognized as a "wonder nucleus" or a privileged scaffold in drug discovery, attributed to its versatile biological activities[1][3]. Compounds incorporating this moiety have shown promise as cardiotonic agents, anti-inflammatory drugs, and potent inodilators[1][4]. The biological profile of pyridazinone derivatives is intrinsically linked to their molecular geometry, substituent patterns, and the resulting intermolecular interactions they can form with biological targets. Therefore, precise knowledge of their crystal structure is not merely academic but a critical component in the development of new therapeutic agents. This guide focuses on this compound, a representative member of this class, to illustrate the key principles and techniques of its structural characterization.
Synthesis and Crystallization: From Molecule to Single Crystal
A robust and reproducible synthesis is the foundational step for any structural analysis. The successful growth of high-quality single crystals is contingent on the purity of the synthesized compound and the careful selection of crystallization conditions.
Synthetic Protocol
The title compound was synthesized via a classical condensation reaction, a reliable and efficient method for forming the pyridazinone ring system.
Experimental Protocol: Synthesis of this compound [5]
-
Reactant Preparation: A mixture of phenylhydrazine (2.7 ml, 27 mmol) and levulinic acid (2.6 ml, 25 mmol) is prepared in 60 ml of ethanol. The slight excess of phenylhydrazine ensures the complete consumption of the limiting reagent, levulinic acid.
-
Reaction: The mixture is refluxed for 4 hours. The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization reaction to proceed efficiently.
-
Isolation: After cooling the reaction mixture to room temperature, it is poured onto ice. This induces precipitation of the product, which is less soluble in the cold aqueous-ethanolic mixture.
-
Purification & Crystallization: The resulting solid is collected by filtration. Recrystallization from methanol is then performed to purify the compound. Slow cooling of the saturated methanolic solution yields colorless single crystals suitable for X-ray diffraction analysis. The yield of this synthesis is reported to be 85%, with a melting point of 367–369 K[5].
The diagram below illustrates the logical flow of the synthesis and crystallization process.
Caption: Workflow for synthesis and crystallization.
Spectroscopic Confirmation
Prior to X-ray analysis, the molecular structure of the synthesized compound was confirmed using standard spectroscopic techniques.
| Spectroscopic Data for C₁₁H₁₂N₂O[5] | |
| ¹H-NMR (CDCl₃) | δ 2.14 (s, 3H, CH₃), 2.54–2.65 (m, 4H, –CH₂–CH₂–), 7.20–7.31 (m, 2H, H–Ar), 7.36–7.40 (m, 1H, H–Ar), 7.48–7.51 (m, 2H, H–Ar) |
| ¹³C-NMR (CDCl₃) | δ 23.2 (CH₃), 26.3 (CH₂), 27.7 (CH₂), 125 (2CH-Ar), 126.5 (CH–Ar), 128.6 (2CH-Ar), 141.1, 154 (2 C), 165 (C=O) |
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow involves data collection, structure solution, and refinement.
Caption: General workflow for X-ray crystal structure determination.
Data Collection and Crystal Parameters
A suitable single crystal of the title compound with dimensions 0.24 × 0.15 × 0.12 mm was selected for the experiment. Data were collected on a Bruker APEXII CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K[5].
| Crystal Data and Structure Refinement[5] | |
| Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.4151 (2) |
| b (Å) | 7.9010 (2) |
| c (Å) | 10.1888 (3) |
| β (°) | 106.607 (1) |
| Volume (ų) | 494.89 (2) |
| Z | 2 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 296 |
| Measured Reflections | 7678 |
| Independent Reflections | 1220 |
| R_int | 0.031 |
| Final R indices [I > 2σ(I)] | R₁ = 0.032, wR₂ = 0.094 |
| Goodness-of-fit (S) | 1.06 |
Structure Solution and Refinement
The structure was solved using direct methods and refined on F² by full-matrix least-squares. Hydrogen atoms were positioned geometrically and constrained to ride on their parent atoms[5]. The final R-value of 0.032 indicates a high-quality refinement and a reliable final structural model.
Analysis of the Crystal Structure
The asymmetric unit of the crystal contains one molecule of this compound. The analysis of its molecular geometry and intermolecular packing provides crucial insights into its solid-state conformation and potential interactions.
Molecular Conformation
The central six-membered dihydropyridazinone ring is not planar, as might be naively expected. Instead, it adopts a skew-boat conformation . This puckering is quantitatively described by the Cremer and Pople puckering parameters: Q = 0.428 (2) Å, θ = 69.9 (2)°, and φ = 207.6 (3)°[5]. This non-planar conformation is a critical structural feature that will influence how the molecule docks into a receptor binding site.
Furthermore, the phenyl ring is significantly twisted relative to the pyridazinone ring. The dihedral angle between the best mean-plane of the pyridazinone ring and the phenyl ring is 53.27 (10)° [5][6]. This substantial twist is a key conformational feature, indicating that extended π-conjugation across the N-phenyl bond is sterically hindered.
Supramolecular Assembly and Intermolecular Interactions
In the crystal lattice, the molecules are not isolated but are organized into a three-dimensional network through a series of specific non-covalent interactions. These interactions are fundamental to the stability of the crystal and are analogous to the forces that govern molecule-receptor binding.
The primary interactions identified in the crystal packing are:
-
C—H⋯O Hydrogen Bonds: Non-classical hydrogen bonds link the molecules into a two-dimensional network. These interactions, while weaker than conventional N-H⋯O or O-H⋯O bonds, play a significant role in defining the crystal packing[5].
-
C—H⋯π Interactions: The crystal structure is further stabilized by C—H⋯π interactions. Specifically, a hydrogen atom from a methyl group interacts with the π-electron cloud of the phenyl ring of a neighboring, symmetry-related molecule[5][6]. This type of interaction is increasingly recognized as a crucial contributor to molecular recognition and binding affinity in biological systems.
These interactions dictate the supramolecular architecture, creating a well-defined and stable crystalline solid.
Conclusion and Future Perspectives
The definitive crystal structure of this compound has been elucidated through single-crystal X-ray diffraction. The analysis reveals a skew-boat conformation for the pyridazinone ring and a significant dihedral angle between the heterocyclic and phenyl rings. The supramolecular structure is stabilized by a combination of C—H⋯O hydrogen bonds and C—H⋯π interactions.
This detailed structural information serves as an authoritative foundation for future drug development efforts. It enables:
-
Computational Modeling: The precise atomic coordinates can be used for accurate molecular docking studies to predict binding modes with various biological targets.
-
Structure-Activity Relationship (SAR) Studies: This structure provides a validated template for understanding how modifications to the methyl or phenyl groups might affect biological activity.
-
Pharmacophore Modeling: Key structural features, such as the hydrogen bond acceptors (carbonyl oxygen) and the spatial arrangement of the hydrophobic phenyl group, can be used to develop pharmacophore models for virtual screening campaigns.
By integrating this high-resolution structural data, researchers and drug development professionals can accelerate the discovery of novel pyridazinone-based therapeutics with enhanced efficacy and selectivity.
References
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Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available from: [Link]
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A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, Antihistamine and Particularly Against Histamine H3R. PubMed. Available from: [Link]
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Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. Available from: [Link]
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Various Chemical and Biological Activities of Pyridazinone Derivatives. Semantic Scholar. Available from: [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]
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This compound. National Center for Biotechnology Information. Available from: [Link]
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Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one. National Center for Biotechnology Information. Available from: [Link]
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Crystal structure and Hirshfeld surface analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one. National Center for Biotechnology Information. Available from: [Link]
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Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate. International Union of Crystallography. Available from: [Link]
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Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Semantic Scholar. Available from: [Link]
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Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. PubMed. Available from: [Link]
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Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. ResearchGate. Available from: [Link]
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Crystal structures and Hirshfeld surface analyses of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H). National Center for Biotechnology Information. Available from: [Link]
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6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one. National Center for Biotechnology Information. Available from: [Link]
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(R)-(–)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. ResearchGate. Available from: [Link]
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2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3. Semantic Scholar. Available from: [Link]
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6-Methyl-2-phenyl-4,5-dihydro-pyridazin-3(2H)-one. PubMed. Available from: [Link]
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Spectroscopic data for 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one
Authored by: A Senior Application Scientist
Foreword: The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities, including cardiotonic, anti-inflammatory, and antimicrobial properties.[1][2][3] The compound this compound (C₁₁H₁₂N₂O) represents a fundamental structure within this class. Accurate and unambiguous structural elucidation is paramount for advancing drug discovery efforts, establishing structure-activity relationships (SAR), and ensuring regulatory compliance. This guide provides a comprehensive analysis of the key spectroscopic data—NMR, IR, and MS—essential for the definitive characterization of this molecule, grounded in established scientific principles and experimental best practices.
Molecular Structure and Conformation
The foundational step in any spectroscopic analysis is understanding the molecule's two-dimensional structure and three-dimensional conformation. This compound consists of a dihydropyridazinone ring system substituted with a methyl group at the 6-position and a phenyl group at the 2-position (N-phenyl).
Diagram 1: Chemical Structure of the Topic Compound
X-ray crystallographic studies have confirmed that the dihydropyridazinone ring adopts a skew-boat conformation.[4][5] Furthermore, there is a significant dihedral angle of 53.27° between the plane of the phenyl ring and the mean plane of the pyridazinone ring.[4][5] This non-planar arrangement is critical as it influences the electronic environment and, consequently, the spectroscopic signatures of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their connectivity.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.14 | Singlet (s) | 3H | C6-CH₃ |
| 2.54–2.65 | Multiplet (m) | 4H | C4-CH₂ -CH₂ -C5 |
| 7.20–7.31 | Multiplet (m) | 2H | Ar-H (ortho) |
| 7.36–7.40 | Multiplet (m) | 1H | Ar-H (para) |
| 7.48–7.51 | Multiplet (m) | 2H | Ar-H (meta) |
Data sourced from Sekkak et al. (2011)[4][5]
Interpretation and Causality:
-
Methyl Protons (δ 2.14): This singlet corresponds to the three protons of the methyl group at the C6 position. Its upfield chemical shift is characteristic of protons on an sp³ carbon adjacent to a C=N double bond. The singlet multiplicity confirms the absence of adjacent protons.
-
Methylene Protons (δ 2.54–2.65): The complex multiplet integrating to four protons arises from the two adjacent methylene groups (-CH₂-CH₂-) in the dihydropyridazinone ring. These protons are diastereotopic and couple with each other, leading to a complex splitting pattern rather than simple triplets.
-
Aromatic Protons (δ 7.20–7.51): The signals in this downfield region correspond to the five protons of the N-phenyl substituent. The chemical shifts are typical for aromatic protons. Their complex splitting pattern arises from ortho, meta, and para coupling interactions. The integration confirms the presence of a monosubstituted benzene ring.
Diagram 2: ¹H NMR Structural Assignments
Caption: Key proton environments and their corresponding chemical shifts.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[6]
-
Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening factor of 0.3 Hz. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
¹³C NMR Spectroscopy
Carbon NMR reveals the number of chemically distinct carbon atoms and provides insight into their hybridization and electronic environment.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 23.2 | C6-C H₃ |
| 26.3 | C H₂ |
| 27.7 | C H₂ |
| 125.0 | 2 x C H-Ar |
| 126.5 | C H-Ar |
| 128.6 | 2 x C H-Ar |
| 141.1 | Quaternary C -Ar |
| 154.0 | C 6 (C=N) |
| 165.0 | C 3 (C=O) |
Data sourced from Sekkak et al. (2011)[4]
Interpretation and Causality:
-
Aliphatic Carbons (δ 23.2, 26.3, 27.7): These upfield signals correspond to the sp³ hybridized carbons of the methyl group and the two methylene groups. The slight difference in the chemical shifts of the two CH₂ carbons (δ 26.3 and 27.7) further supports their distinct chemical environments.
-
Aromatic Carbons (δ 125.0–141.1): The signals in this range are characteristic of the sp² carbons of the phenyl ring. The signal at δ 141.1 is assigned to the quaternary carbon (C-ipso) attached to the nitrogen atom.
-
Imine Carbon (δ 154.0): This downfield signal is attributed to the C6 carbon involved in the C=N double bond, a characteristic shift for iminic carbons.[7]
-
Carbonyl Carbon (δ 165.0): The most downfield signal is assigned to the C3 carbonyl carbon of the amide functional group. Its significant deshielding is due to the strong electron-withdrawing effect of the adjacent oxygen atom.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize a ¹³C NMR spectrometer, typically operating at a frequency corresponding to the proton frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).
-
Data Acquisition: Acquire a proton-decoupled spectrum to ensure all carbon signals appear as singlets. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at δ 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~1670 | C=O stretch | Amide (Lactam) |
| ~1610 | C=N stretch | Imine |
| 3100–3000 | C-H stretch | Aromatic |
| 3000–2850 | C-H stretch | Aliphatic (CH₃, CH₂) |
| 1600, 1475 | C=C stretch | Aromatic Ring |
Interpretation and Causality: The most diagnostic peak in the IR spectrum would be the strong absorption band around 1670 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration of a six-membered lactam (cyclic amide).[8] The presence of a C=N double bond would give rise to a stretching band around 1610 cm⁻¹ . The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups are found just below 3000 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Clamp the sample to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The molecular formula C₁₁H₁₂N₂O gives a calculated molecular weight of 188.23 g/mol .[4]
Expected Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺•): A prominent peak at m/z = 188, corresponding to the intact molecule with one electron removed.
-
Key Fragmentation Patterns: Analysis of the structure suggests potential fragmentation pathways that would yield characteristic daughter ions, aiding in structural confirmation.
Diagram 3: Predicted Mass Spectrometry Fragmentation
Caption: Plausible fragmentation pathways for the title compound under EI-MS.
Interpretation and Causality:
-
Loss of the Pyridazinone Moiety: Cleavage of the N-phenyl bond could lead to a fragment corresponding to the phenylnitrene radical cation at m/z = 91 and a neutral loss of the C₅H₇NO fragment.
-
Loss of the Phenyl Group: A fragment at m/z = 77, corresponding to the phenyl cation [C₆H₅]⁺, is a very common and expected fragment for phenyl-substituted compounds.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample dissolved in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for detecting the protonated molecule [M+H]⁺ at m/z = 189, or Electron Ionization (EI) to observe the molecular ion and fragmentation patterns.[6]
-
Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure.
Synthesis and Purity
The compound is readily synthesized by the condensation reaction of phenylhydrazine and levulinic acid, refluxed in ethanol.[4] The resulting solid is typically purified by recrystallization from methanol. The spectroscopic data presented here are crucial for confirming the success of this synthesis and for assessing the purity of the final product.
Conclusion
The collective spectroscopic data provides an unambiguous and definitive characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the lactam carbonyl, and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. This comprehensive dataset serves as a crucial reference for researchers in medicinal chemistry and drug development, ensuring the accurate identification and quality control of this important heterocyclic compound.
References
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Sekkak, H., Rakib, E. M., & Zouihri, H. (2011). 6-Methyl-2-phenyl-4,5-dihydro-pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1709. [Link]
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Kumar, D., Carron, R., De La Calle, C., Jindal, D. P., & Bansal, R. (2008). Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. Acta Pharmaceutica, 58(4), 393–405. [Link]
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Predecki, D., Hockenberry, B., Wolfgang, J., Waters, C., & Loscher, I. (2023). Aza-Diels-Alder Synthesis and NMR Characterization of Aromatic Substituted 1-Methyl-2-phenyl 2,3-Dihydro-4(1H)-pyridinones. Journal of the Pennsylvania Academy of Science, 97(1), 1-8. [Link]
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El-Gazzar, A. R. B. A., et al. (2021). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 26(11), 3321. [Link]
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Zhang, C.-T., Wu, J.-H., Zhou, L.-N., Wang, Y.-L., & Wang, J.-K. (2006). (R)-(–)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 62(7), o2999-o3000. [Link]
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Sekkak, H., Rakib, E. M., & Zouihri, H. (2011). 6-Methyl-2-phenyl-4,5-dihydro-pyridazin-3(2H)-one. PubMed, 67(Pt 7), o1709. [Link]
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Asif, M. (2020). 2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one: Synthesis, In Silico Studies and In Vitro Cyclooxygenase-2 Inhibitory Activity. Molbank, 2020(4), M1155. [Link]
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Alam, O., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3369. [Link]
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Niu, Z.-X., Zhu, Y.-Q., Hu, F.-Z., Hu, X.-H., & Yang, H.-Z. (2008). 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one. Acta Crystallographica Section E, 64(4), o675. [Link]
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Daoui, S., et al. (2022). Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 78(1), 8-12. [Link]
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Kelly, M. J., et al. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][4][9]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 57(9), 3912–3923. [Link]
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Manjula, S. N., Noolvi, M. N., & Parija, S. C. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Preprints. [Link]
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Tahtaoui, C., et al. (2017). Crystal structures and Hirshfeld surface analyses of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one and ethyl 2-[4-benzyl-6-oxo-3-phenyl-4,5-dihydropyridazin-1(6H)-yl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1031–1037. [Link]
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Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][4][9]triazine-6-carbonitrile (MGL-3196), a highly selective thyroid hormone receptor β agonist in clinical trials for the treatment of dyslipidemia. PubMed, 57(9), 3912-23. [Link]
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The Multifaceted Biological Activities of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one core scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their cardiovascular, anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic pathway diagrams are presented to equip researchers, scientists, and drug development professionals with the critical knowledge to advance the discovery of novel therapeutics based on this versatile chemical framework.
Introduction: The Pyridazinone Core - A Gateway to Diverse Pharmacological Effects
The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of a wide range of biologically active molecules.[1][2] Its unique electronic and structural features allow for versatile chemical modifications, leading to compounds with a broad spectrum of pharmacological activities.[3] Among the various pyridazinone scaffolds, the this compound moiety has garnered considerable attention due to the potent and varied therapeutic effects exhibited by its derivatives. These compounds have shown promise in addressing some of the most challenging diseases, including cardiovascular disorders, chronic inflammation, cancer, and infectious diseases.[3] This guide will delve into the key biological activities of these derivatives, providing the technical insights necessary for their further development.
Synthesis of the this compound Scaffold
The foundational step in exploring the biological potential of this class of compounds is the efficient synthesis of the core scaffold. A common and effective method involves the condensation reaction between a γ-keto acid, such as levulinic acid, and a substituted hydrazine, like phenylhydrazine.[4]
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard procedure for the synthesis of the parent compound.
Materials:
-
Phenylhydrazine
-
Levulinic acid
-
Ethanol
-
Ice
-
Standard reflux apparatus
-
Filtration equipment
-
Recrystallization solvents (e.g., methanol)
Procedure:
-
A mixture of phenylhydrazine (e.g., 27 mmol) and levulinic acid (e.g., 25 mmol) is prepared in ethanol (e.g., 60 ml) in a round-bottom flask.[4]
-
The reaction mixture is refluxed for a period of approximately 4 hours.[4]
-
After the reflux is complete, the mixture is allowed to cool to room temperature.
-
The cooled reaction mixture is then poured onto ice, which will cause the product to precipitate.[4]
-
The resulting solid is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield colorless crystals of this compound.[4]
Causality of Experimental Choices:
-
Reflux: The application of heat under reflux conditions provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate without the loss of volatile reactants or solvent.
-
Precipitation on Ice: The product is typically less soluble in cold aqueous media. Pouring the reaction mixture onto ice causes a rapid decrease in temperature and induces precipitation, facilitating its separation from the reaction solvent and any soluble impurities.
-
Recrystallization: This purification technique is essential for obtaining a product with high purity. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain either soluble or insoluble at all temperatures.
Figure 1: General synthesis workflow for the pyridazinone core.
Cardiovascular Activities: A Focus on Inotropic and Vasodilatory Effects
Derivatives of this compound have demonstrated significant potential as cardiovascular agents, exhibiting both positive inotropic (increasing the force of heart muscle contraction) and vasodilatory (widening of blood vessels) effects.[5][6] These dual activities make them attractive candidates for the treatment of conditions like congestive heart failure.[6]
Mechanism of Action: Phosphodiesterase III (PDE3) Inhibition
A key mechanism underlying the cardiotonic effects of many pyridazinone derivatives is the inhibition of phosphodiesterase III (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[7][8] By inhibiting PDE3, these compounds increase intracellular cAMP levels in cardiac and vascular smooth muscle cells.[8]
In cardiomyocytes, elevated cAMP leads to the activation of protein kinase A (PKA), which in turn phosphorylates various proteins involved in excitation-contraction coupling, resulting in an increased influx of calcium ions and enhanced contractility.[9] In vascular smooth muscle cells, increased cAMP levels also activate PKA, leading to the phosphorylation of proteins that promote muscle relaxation, resulting in vasodilation.[9]
Figure 2: Mechanism of cardiotonic and vasodilatory action via PDE3 inhibition.
Experimental Evaluation of Cardiovascular Activity
This ex vivo assay is a standard method to assess the direct vasodilatory effects of a compound.[6][10]
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Krebs-Henseleit solution
-
Phenylephrine (or other vasoconstrictors like KCl)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanize a rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective and fatty tissues and cut it into rings of 3-4 mm in length.[10]
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.[10]
-
Apply an initial resting tension of 1-2 g and allow the rings to equilibrate for at least 60 minutes, changing the buffer every 15-20 minutes.[6][10]
-
Induce a sustained contraction in the aortic rings by adding a vasoconstrictor, such as phenylephrine (1 μM).[10]
-
Once the contraction reaches a stable plateau, cumulatively add increasing concentrations of the test compound to the organ bath.
-
Record the changes in tension and calculate the percentage of relaxation relative to the pre-contracted state.
-
The results can be used to generate a dose-response curve and determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).
Anti-inflammatory Activity: Targeting the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, and pyridazinone derivatives have shown significant promise as anti-inflammatory agents.[11][12] Their mechanisms of action often involve the modulation of key inflammatory pathways.
Mechanism of Action: Phosphodiesterase IV (PDE4) Inhibition
Similar to their cardiovascular effects, the anti-inflammatory properties of many pyridazinone derivatives are linked to the inhibition of phosphodiesterases, in this case, primarily PDE4.[13][14] PDE4 is the predominant PDE isoform in immune and inflammatory cells, where it regulates cAMP levels.[15] Inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn activates PKA and other downstream effectors. This cascade ultimately results in the suppression of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), and the enhancement of anti-inflammatory responses.[15]
Figure 3: Anti-inflammatory mechanism via PDE4 inhibition.
Experimental Evaluation of Anti-inflammatory Activity
This in vivo model is a classic and widely used method for screening acute anti-inflammatory activity.[16][17]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Test compounds and a reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.[16]
-
Divide the rats into groups (n=6 per group): a vehicle control group, a positive control group (receiving a standard anti-inflammatory drug), and one or more test groups (receiving the pyridazinone derivatives).[16]
-
Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.[16]
-
Administer the test compounds and control substances orally (p.o.) or intraperitoneally (i.p.).
-
After a set period (e.g., 60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.[16]
-
Measure the paw volume (Vₜ) at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).[16]
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 where ΔV is the change in paw volume (Vₜ - V₀).
Anticancer Activity: A Promising Avenue for New Oncotherapeutics
Several 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives have demonstrated significant in vitro anticancer activity against a range of human cancer cell lines.[11][16]
Experimental Evaluation of Anticancer Activity
The National Cancer Institute's (NCI) 60-cell line screen is a powerful tool for identifying and characterizing novel anticancer agents.[1][18]
Procedure Overview:
-
Initial Single-Dose Screen: Compounds are initially tested at a single high concentration (typically 10⁻⁵ M) against the 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate.[1][4]
-
Five-Dose Screen: If a compound shows significant growth inhibition in the initial screen, it is then tested at five different concentrations to determine its potency and generate a dose-response curve for each cell line.[1]
-
Data Analysis: The results are expressed as the percentage of cell growth inhibition. Three key parameters are calculated:
-
GI₅₀: The concentration that causes 50% growth inhibition.
-
TGI: The concentration that causes total growth inhibition (cytostatic effect).
-
LC₅₀: The concentration that kills 50% of the cells (cytotoxic effect).
-
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The pyridazinone scaffold has also been explored for its potential to combat microbial infections.[12]
Experimental Evaluation of Antimicrobial Activity
This is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[19][20]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial inoculum adjusted to a 0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Paper disks impregnated with known concentrations of the test compounds
-
Sterile forceps
Procedure:
-
Prepare a standardized inoculum of the test bacterium.[19]
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of an MHA plate to create a bacterial lawn.[12]
-
Allow the plate to dry for a few minutes.
-
Using sterile forceps, place the paper disks impregnated with the test compounds onto the surface of the agar.[2]
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.[12][13]
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Structure-Activity Relationship (SAR) and Data Summary
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyridazinone and phenyl rings. While a comprehensive quantitative structure-activity relationship (QSAR) study is beyond the scope of this guide, the following table summarizes representative data from the literature, highlighting the impact of various substitutions on different biological activities.
| Compound ID | R1 (at position 2) | R2 (at position 6) | Biological Activity | Target/Assay | IC₅₀/EC₅₀ (µM) | Reference |
| 1 | Phenyl | 4-Methanesulfonamidophenyl | Inodilator | Vasorelaxant Activity | 0.08 | [14] |
| 2 | p-Sulfamylphenyl | 4-Chlorophenyl | Anti-inflammatory | Carrageenan-induced paw edema | - | [21] |
| 3 | p-Sulfamylphenyl | 4-Nitrophenyl | Anticancer | NCI-60 (Leukemia, SR) | < 2 | [21] |
| 4 | H | 1-Methyl-2-phenyl-1H-imidazol-4-yl | Cardiotonic | PDE3 Inhibition | Potent | [22] |
| 5 | H | (E)-2-[4-(1H-imidazol-1-yl)phenyl]ethenyl | Inotropic/Vasodilator | PDE Inhibition | Potent | [6] |
| 6 | H | 4-(2-Fluorophenyl)piperazin-1-yl | Anti-inflammatory | Carrageenan-induced paw edema | Similar to Indomethacin | [23] |
| 7 | H | 4-(5-Methoxy-1H-indol-3-yl) | Anti-inflammatory | PDE4B Inhibition | 64% inhibition at 20 µM | [14] |
Note: This table is a representative summary and not exhaustive. The specific assay conditions and reference standards can vary between studies.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated a remarkable range of biological activities, including potent cardiovascular, anti-inflammatory, anticancer, and antimicrobial effects. The mechanisms of action, particularly the inhibition of phosphodiesterases, provide a solid rationale for their observed pharmacological profiles.
Future research in this area should focus on:
-
Lead Optimization: Systematic modification of the lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways to fully elucidate the basis of their biological activities.
-
In Vivo Efficacy and Safety: Comprehensive preclinical studies to evaluate the in vivo efficacy and safety of the most promising derivatives in relevant animal models of disease.
By leveraging the foundational knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.
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Introduction: The Pyridazinone Scaffold in Modern Oncology
An In-Depth Technical Guide to the In Vitro Anticancer Activity of Pyridazinone Compounds
The pyridazinone ring system, a di-nitrogenous six-membered heterocycle, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold." Its structural versatility and ability to form multiple hydrogen bonds and other non-covalent interactions allow for the design of potent and selective ligands for a wide array of biological targets.[1][2] In the realm of oncology, pyridazinone derivatives have demonstrated remarkable efficacy against a broad spectrum of human cancers, including leukemia, breast, lung, colon, and osteosarcoma, through diverse mechanisms of action.[3][4][5]
This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of the key mechanisms underlying the anticancer activity of pyridazinone compounds. It provides field-proven, step-by-step protocols for the essential in vitro assays required to characterize these activities, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Core Anticancer Mechanisms of Pyridazinone Derivatives
The cytotoxic effects of pyridazinone compounds are not monolithic; they are orchestrated through the modulation of multiple, often interconnected, cellular pathways. The primary mechanisms observed in vitro include the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and the targeted inhibition of key oncogenic enzymes.
Induction of Apoptosis
A predominant mechanism by which pyridazinone compounds exert their anticancer effects is the induction of apoptosis. This is a regulated process of cell suicide crucial for eliminating damaged or cancerous cells. Several pyridazinone derivatives have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway.[4]
Key events in this pathway that are often modulated by pyridazinones include:
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS can create oxidative stress, a condition that damages cellular components and can trigger the apoptotic cascade.[4]
-
Mitochondrial Depolarization: The loss of mitochondrial membrane potential is a critical early event in the intrinsic apoptotic pathway.[4]
-
Regulation of Apoptotic Proteins: Pyridazinone compounds can alter the expression of key regulatory proteins. This includes upregulating pro-apoptotic proteins like p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2.[6]
-
Caspase Activation: The cascade culminates in the activation of effector caspases, such as caspase-3, which are the executioners of apoptosis, cleaving essential cellular proteins and leading to cell death.[3][4]
Targeted Enzyme Inhibition
Beyond general cytotoxic effects, certain pyridazinone derivatives have been engineered to act as potent inhibitors of specific enzymes that are crucial for tumor growth and survival. A prominent target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels required to supply nutrients to tumors. [7][8]By inhibiting VEGFR-2, these compounds can effectively starve tumors and prevent their growth and metastasis. [6]Other targeted enzymes include phosphodiesterase 4 (PDE4), which is implicated in the survival of various cancer cells. [3]
In Vitro Experimental Protocols
To evaluate the anticancer potential of novel pyridazinone compounds, a series of standardized in vitro assays are essential. The following section provides detailed, step-by-step protocols for the most critical of these assays.
Protocol 1: Assessment of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [9][10]It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue). Viability should be >90%. [11] * Dilute the cell suspension in a complete culture medium to the optimal seeding density (determined empirically for each cell line, typically 1x10⁴ to 1.5x10⁵ cells/mL). [11] * Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cell-free" blanks (medium only) for background correction. [12] * Incubate the plate overnight at 37°C in a 5% CO₂ atmosphere to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyridazinone compound (e.g., in DMSO).
-
Create a series of serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.
-
Carefully aspirate the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Crucial Controls: Include an "untreated control" (cells in fresh medium) and a "vehicle control" (cells treated with the highest concentration of the solvent, e.g., DMSO, used to dissolve the compound). [12] * Incubate the plate for the desired exposure time (e.g., 72 hours). [11]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL MTT solution in sterile PBS. This solution should be filter-sterilized and protected from light. [9] * After the treatment incubation, add 15-20 µL of the MTT solution to each well (including controls and blanks). [11][13] * Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals. [12]
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals. [9] * Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution. * Measure the absorbance (OD) of each well using a microplate reader at a wavelength of 570-590 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the "cell-free" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of viability versus the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: Detection of Apoptosis (Annexin V/PI Staining)
This flow cytometry-based assay is a gold standard for quantifying apoptosis. [14]It relies on two stains: Annexin V and Propidium Iodide (PI). In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify these early apoptotic cells. [15]Propidium Iodide is a fluorescent dye that can only enter cells that have lost their membrane integrity, a characteristic of late apoptotic and necrotic cells. [15][16]
-
Cell Culture and Treatment:
-
Seed cells (e.g., 1 x 10⁶ cells) in appropriate culture flasks or plates and allow them to adhere overnight. [16] * Treat the cells with the pyridazinone compound at the desired concentration (e.g., its IC₅₀ value) for a specified time (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control group.
-
-
Cell Harvesting and Preparation:
-
After incubation, collect both the floating cells (which may be apoptotic) from the supernatant and the adherent cells (by trypsinization). Combine them to ensure all cell populations are analyzed. [17] * Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes) and discard the supernatant. [16] * Wash the cells twice by resuspending the pellet in cold 1X PBS and repeating the centrifugation step. This removes any residual medium that could interfere with the assay. [17]
-
-
Staining Procedure:
-
Resuspend the cell pellet in 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL. [18] * Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution to the cell suspension. [18] * Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark. [18] * After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining. [18]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Data Interpretation: The results are typically displayed as a dot plot with four quadrants:
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). [19]It relies on the ability of propidium iodide (PI) to bind stoichiometrically to DNA. Therefore, the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G2/M phase, having duplicated their DNA, will have twice the fluorescence intensity of cells in the G0/G1 phase. [20]
-
Cell Preparation and Treatment:
-
Culture and treat cells with the pyridazinone compound as described in the previous protocols.
-
-
Fixation:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Ethanol fixation is preferred as it permeabilizes the membrane and preserves DNA integrity. [21] * Incubate the cells at 4°C for at least 30 minutes (can be stored for up to a week). [21]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. [21] * Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL).
-
Causality: It is critical to include RNase A (e.g., 100 µg/mL) in the staining solution and incubate for at least 15 minutes. This step is necessary because PI can also bind to double-stranded RNA, and failing to remove RNA would lead to an inaccurate measurement of DNA content. [21]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence on a linear scale. [20] * The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Specialized software can then be used to quantify the percentage of cells in each phase. [20]
-
Protocol 4: Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample, allowing for the analysis of how pyridazinone compounds affect the levels of key proteins involved in apoptosis and cell cycle regulation (e.g., p53, Bcl-2, Bax, cleaved caspase-3). [6][22]
-
Protein Extraction:
-
After treating cells with the compound, wash them with cold PBS.
-
Lyse the cells directly on the plate by adding 1X SDS sample buffer (Laemmli buffer). Scrape the cells and transfer the lysate to a microcentrifuge tube. [23] * Sonicate the lysate briefly to shear DNA and reduce viscosity. [23] * Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C. This step prevents the non-specific binding of antibodies to the membrane. * Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2), diluted in blocking buffer, overnight at 4°C with gentle agitation. [24] * Washing: Wash the membrane three times for 5 minutes each with a wash buffer (e.g., TBST) to remove unbound primary antibody. [24] * Secondary Antibody Incubation: Incubate the membrane with a species-appropriate secondary antibody conjugated to an enzyme (like HRP) for 1 hour at room temperature. [24] * Final Washes: Repeat the washing step to remove the unbound secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate (e.g., ECL) to the membrane. The HRP enzyme on the secondary antibody will react with the substrate to produce light.
-
Capture the signal using an imaging system to visualize the protein bands. The intensity of the bands corresponds to the amount of target protein.
-
Data Presentation: Cytotoxic Activity of Representative Pyridazinones
The following table summarizes the in vitro anticancer activity (IC₅₀ or GI₅₀ values) of selected pyridazinone derivatives against various human cancer cell lines, demonstrating the broad applicability and potency of this chemical scaffold.
| Compound ID | Cancer Cell Line | Cancer Type | Activity (GI₅₀/IC₅₀) in µM | Reference |
| Pyr-1 | HL-60 | Acute Promyelocytic Leukemia | Low µM / nM range | [4] |
| Pyr-1 | CEM | Leukemia | Low µM / nM range | [4] |
| Pyr-1 | MDA-MB-231 | Breast Cancer | Low µM / nM range | [4] |
| Pyr-1 | A-549 | Lung Cancer | Low µM / nM range | [4] |
| Compound 2h | SR | Leukemia | < 0.1 | [5] |
| Compound 2h | NCI-H522 | Non-Small Cell Lung | < 0.1 | [5] |
| Compound 2h | HCT-116 | Colon Cancer | < 1.0 | [5] |
| Compound 2h | MCF7 | Breast Cancer | < 1.0 | [5] |
| Compound 10l | A549/ATCC | Non-Small Cell Lung | 1.66 - 100 | [6] |
| Compound 17a | Various | Melanoma, NSCLC, Prostate, Colon | - | [6] |
| Compound 66 | Various | Renal, Leukemia, Colon | 3.04 - 5.07 | [25] |
| Compound 11m | T-47D | Breast Cancer | 0.43 | [26] |
| Compound 11m | MDA-MB-231 | Breast Cancer | 0.99 | [26] |
Conclusion and Future Perspectives
Pyridazinone derivatives represent a highly promising class of compounds in the landscape of anticancer drug discovery. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic targets underscores their therapeutic potential. The in vitro assays detailed in this guide provide a robust framework for the initial screening and mechanistic elucidation of novel pyridazinone-based drug candidates. Future research will likely focus on optimizing the structure-activity relationships to enhance potency and selectivity, exploring synergistic combinations with existing chemotherapies, and advancing the most promising leads into preclinical and clinical development.
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Cardiotonic effects of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one analogues
An In-Depth Technical Guide to the Cardiotonic Effects of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one Analogues
Introduction: The Pyridazinone Scaffold in Cardiovascular Drug Discovery
The pyridazin-3(2H)-one nucleus is a "wonder nucleus" in medicinal chemistry, serving as a versatile scaffold for compounds with a wide array of pharmacological activities, including anti-inflammatory, antihypertensive, and anticancer effects.[1][2] Within the realm of cardiovascular medicine, this heterocyclic system has garnered significant attention for its potent cardioactive properties.[3] A substantial body of research has focused on developing pyridazinone derivatives as non-glycoside, non-catecholamine cardiotonic agents for the treatment of congestive heart failure.[3][4] These agents offer a dual mechanism of action, providing both positive inotropic (increasing myocardial contractility) and vasodilatory effects, which is highly desirable in managing heart failure.[2][5]
This guide provides a technical overview for researchers and drug development professionals on a specific class of these compounds: this compound and its analogues. We will delve into their primary mechanism of action, explore the critical structure-activity relationships that govern their efficacy, and provide detailed, field-proven experimental protocols for their synthesis and evaluation.
Core Mechanism of Action: Selective Phosphodiesterase III (PDE3) Inhibition
The primary cardiotonic effect of this class of pyridazinone analogues is mediated through the selective inhibition of phosphodiesterase fraction III (PDE3), a key enzyme in the cardiac muscle signaling cascade.[6][7]
Causality of the Mechanism: In cardiac myocytes, the force of contraction is directly related to the intracellular concentration of cyclic adenosine monophosphate (cAMP). Beta-adrenergic stimulation (e.g., by adrenaline) activates adenylyl cyclase, which converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates several key proteins, including L-type calcium channels and phospholamban. This leads to an increased influx of Ca²⁺ into the cell and enhanced Ca²⁺ re-uptake into the sarcoplasmic reticulum, respectively, resulting in a stronger and faster contraction.
The enzyme PDE3 terminates this signal by hydrolyzing cAMP to the inactive 5'-AMP. By selectively inhibiting PDE3, pyridazinone analogues prevent the breakdown of cAMP.[6][8] The resulting increase in intracellular cAMP levels mimics the effects of beta-adrenergic stimulation, leading to a potent positive inotropic effect without directly acting on beta-adrenergic receptors.[6] This mechanism is advantageous as it bypasses the receptor desensitization often seen with prolonged use of beta-agonists.
Structure-Activity Relationship (SAR) Studies
The potency of 4,5-dihydro-3(2H)-pyridazinone derivatives is highly dependent on the nature and position of substituents on both the pyridazinone core and the 6-phenyl ring. SAR studies are crucial for optimizing the desired cardiotonic and vasodilatory profile while minimizing off-target effects.
Key Structural Insights:
-
Substitution at the 6-position (Phenyl Ring): The 6-phenyl group is a critical pharmacophore. Substitutions at the para-position of this ring significantly influence activity. For instance, incorporating an imidazole group, as in imazodan, or a substituted amino group, as in MCI-154, leads to potent positive inotropic activity.[5][6]
-
Substitution at the 5-position: Introduction of a methyl group at the 5-position of the dihydropyridazinone ring, as seen in CI-930, has been shown to produce a more potent compound compared to its unsubstituted analogue (CI-914).[6]
-
Substitution at the 2-position (Nitrogen): The N-phenyl group in the core topic compound is a key feature. Modifications here can modulate activity and pharmacokinetic properties.
-
Saturation of the Pyridazinone Ring: The 4,5-dihydro-pyridazinone core is common among the most active compounds. The degree of saturation influences the molecule's conformation and its fit within the PDE3 active site.
Comparative Activity of Analogues:
The following table summarizes data from various studies to illustrate the impact of structural modifications on cardiotonic activity.
| Compound/Analogue | Key Structural Features | Activity Metric | Value | Reference |
| CI-914 | 6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydro-3(2H)-pyridazinone | Positive Inotropy | More potent than Amrinone | [6] |
| CI-930 | 5-methyl derivative of CI-914 | Positive Inotropy | More potent than Milrinone | [6] |
| MCI-154 | 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone | dP/dtmax ED₃₀ | 8.5 µg/kg | [5] |
| Analogue 5 | 5-methyl derivative of MCI-154 | dP/dtmax ED₃₀ | 4.4 µg/kg | [5] |
| Compound 2d | 4-amino-3-methyl-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl) benzamide | Cardiotonic Effect | Clear effect vs. Levosimendan | [9] |
Key Experimental Methodologies
This section provides a trusted framework for the synthesis and evaluation of novel this compound analogues. The protocols are designed to be self-validating, with clear endpoints and rationale.
General Synthesis of this compound
This protocol describes a standard cyclocondensation reaction, which is a robust and widely cited method for creating the dihydropyridazinone core.[10]
-
Rationale: The reaction leverages the nucleophilicity of the hydrazine nitrogens attacking the carbonyl carbons of the keto-acid (levulinic acid) to form the heterocyclic ring. Ethanol is an effective solvent, and reflux provides the necessary energy to overcome the activation barrier for cyclization.
-
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine levulinic acid (1.0 eq) and phenylhydrazine (1.1 eq).
-
Solvent Addition: Add absolute ethanol to the flask (approx. 20-25 mL per 10 mmol of levulinic acid).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then pour it onto crushed ice with stirring.
-
Filtration: The resulting solid precipitate is the crude product. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as methanol or ethanol, to yield the pure this compound.[10]
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[9][11]
-
In Vitro Evaluation: PDE3 Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of PDE3. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a critical metric for potency.
-
Rationale: Commercially available fluorescent-based assays, such as the PDE-Glo™ Phosphodiesterase Assay, provide a high-throughput and reliable method.[12] The principle involves the PDE-catalyzed hydrolysis of cAMP. In a subsequent step, the remaining cAMP is detected by its ability to be converted to ATP, which then drives a luciferase-based reaction, generating a light signal that is inversely proportional to PDE activity.
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, PDE3 enzyme solution, cAMP substrate solution, and test compound serial dilutions in DMSO according to the assay kit manufacturer's instructions.[13][14]
-
Compound Plating: Dispense a small volume (e.g., 5 µL) of the compound working solutions into the wells of a 384-well assay plate. Include positive controls (a known PDE3 inhibitor like milrinone) and negative controls (DMSO vehicle).
-
Enzyme Addition: Add the diluted PDE3 enzyme solution to all wells except for the "no enzyme" control wells.
-
Reaction Initiation: Start the reaction by adding the cAMP substrate to all wells. Allow the plate to incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Terminate the enzymatic reaction and initiate the detection cascade by adding the kit's detection reagents as per the protocol. This typically involves a two-step addition with brief incubation periods.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Ex Vivo Assessment: Isolated Perfused Toad Heart (Straub's Method)
This classic pharmacological preparation provides a robust and cost-effective method to assess the direct effects of a compound on myocardial contractility and heart rate, independent of systemic neural and hormonal influences.[9][11]
-
Rationale: The isolated heart continues to beat when perfused with an appropriate physiological saline solution (e.g., Ringer's solution). The amplitude of contraction provides a direct measure of inotropy, while the frequency of beats measures chronotropy. This allows for a clear determination of the compound's cardiotonic effect.
-
Step-by-Step Protocol:
-
Animal Preparation: Humanely sacrifice a toad (e.g., Bufo bufo) and double-pith to destroy the central nervous system.
-
Heart Isolation: Expose the heart, carefully dissect it, and cannulate the sinus venosus using a Straub cannula.
-
Perfusion Setup: Mount the cannula on a perfusion apparatus, allowing the heart to be perfused with oxygenated amphibian Ringer's solution at a constant temperature (room temperature) and pressure.
-
Recording: Attach the apex of the ventricle via a fine hook and thread to an isotonic force transducer connected to a data acquisition system (e.g., PowerLab). Record baseline heart rate and amplitude of contraction until a stable recording is achieved (equilibration period).
-
Drug Administration: Prepare stock solutions of the test compounds in a suitable vehicle (e.g., DMSO diluted in Ringer's solution). Add known concentrations of the test compound directly into the perfusion fluid.
-
Data Collection: Record the changes in the force of contraction (inotropic effect) and heart rate (chronotropic effect) for each concentration. Administer concentrations in a cumulative manner.
-
Analysis: Express the change in contractile force as a percentage of the baseline pre-drug value. Construct a dose-response curve to determine the effective concentration (e.g., EC₅₀). Compare the results with a standard positive control like digoxin or levosimendan.[11][15]
-
Conclusion and Future Perspectives
Analogues of this compound represent a promising class of cardiotonic agents, primarily acting through the selective inhibition of PDE3. The established SAR provides a clear roadmap for medicinal chemists to design novel compounds with enhanced potency and optimized pharmacokinetic profiles. The experimental protocols detailed herein offer a standardized workflow for the synthesis and evaluation of these analogues, from initial chemical creation to robust pharmacological characterization.
Future research should focus on fine-tuning the scaffold to improve selectivity for cardiac PDE3 isoforms, thereby potentially reducing side effects associated with vasodilation or platelet inhibition. Furthermore, exploring dual-activity compounds, where the pyridazinone core is functionalized to target other pathways relevant to heart failure (e.g., calcium sensitization), could lead to the development of next-generation therapeutics for cardiovascular disease.[1][16]
References
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El-Gazzar, A. R., El-Enany, M. M., & Al-Dhfyan, A. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 16(16), 1685-1703. [Link][1][17][18]
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Sharma, P., & Sharma, D. (2021). A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Journal of Heterocyclic Chemistry, 58(1), 5-18. [Link][3]
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Sircar, I., Steffen, R. P., Bobowski, G., Burke, S. E., Newton, R. S., Weishaar, R. E., Bristol, J. A., & Evans, D. B. (1989). Cardiotonic agents. 9. Synthesis and biological evaluation of a series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones: a novel class of compounds with positive inotropic, antithrombotic, and vasodilatory activities for the treatment of congestive heart failure. Journal of Medicinal Chemistry, 32(2), 342-350. [Link][19][20]
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Sircar, I., Duell, B. L., Bobowski, G., Bristol, J. A., & Evans, D. B. (1985). Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents. Journal of Medicinal Chemistry, 28(10), 1405-1413. [Link][6][21]
-
Kumar, R. S. (2016). Study on pyridazinone derivative MCI-154 as a cardiotonic agent. Journal of Scientific and Innovative Research, 5(4), 134-137. [Link][16]
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Hassan, G. S., Kadah, H., & Barakat, K. (2013). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Medicinal Chemistry Research, 22(11), 5348-5362. [Link][15]
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Khan, I., & Ibrar, A. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Journal of Pharmaceutical Sciences, 2(7), 16-37. [Link][2]
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Sircar, I., Bobowski, G., Bristol, J. A., Weishaar, R. E., & Evans, D. B. (1986). Cardiotonic agents. 3. Synthesis and biological activity of novel 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones. Journal of Medicinal Chemistry, 29(2), 261-267. [Link][7]
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The Emergence of Substituted Dihydropyridazinones as Potent Vasorelaxants: A Technical Guide for Researchers
This guide provides an in-depth exploration of substituted dihydropyridazinones, a promising class of heterocyclic compounds exhibiting significant vasorelaxant properties. We will delve into the rationale behind their design, the methodologies for their synthesis and evaluation, and the intricate signaling pathways through which they exert their effects. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel cardiovascular therapeutics.
Introduction: The Unmet Need for Novel Vasodilators
Hypertension, a leading risk factor for cardiovascular diseases, necessitates the continuous development of new and effective antihypertensive agents.[1][2] Vasodilators, which function by relaxing the smooth muscle of blood vessel walls, are a cornerstone of antihypertensive therapy.[1] While established classes of vasodilators like dihydropyridine calcium channel blockers have proven efficacy, the search for compounds with improved potency, selectivity, and novel mechanisms of action remains a critical endeavor.[1][3][4] Substituted dihydropyridazinones have recently emerged as a compelling scaffold in this pursuit, demonstrating potent vasorelaxant activity in preclinical studies.[5][6]
Design and Synthesis of Dihydropyridazinone Derivatives
The design of novel dihydropyridazinone derivatives often leverages pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies.[5][7] These computational approaches allow for the rational design of molecules with optimized binding affinities for their biological targets. The core dihydropyridazinone structure provides a versatile scaffold for chemical modification, with substitutions at various positions influencing the compound's potency and mechanistic profile.[6]
A general synthetic approach often begins with the reaction of a substituted acetophenone with a hydrazine derivative to form a hydrazone, which is then cyclized to yield the dihydropyridazinone core. Subsequent modifications, such as the introduction of various aryl or heterocyclic moieties, can be achieved through standard organic chemistry techniques to generate a library of diverse compounds for biological screening.[5][7]
In Vitro Evaluation of Vasorelaxant Activity: A Step-by-Step Protocol
The primary method for assessing the vasorelaxant properties of novel compounds is through in vitro studies using isolated arterial preparations. The rat thoracic aorta is a commonly used model for these experiments.[5][6][8]
Preparation of Isolated Aortic Rings
-
Animal Euthanasia and Aorta Dissection: A male Wistar rat (200-250 g) is euthanized by cervical dislocation. The thoracic aorta is carefully excised and placed in a petri dish containing cold, oxygenated Krebs-Henseleit physiological salt solution.
-
Aortic Ring Preparation: The aorta is cleaned of adhering connective and adipose tissues. It is then cut into rings of approximately 2-3 mm in length. For experiments investigating endothelium-dependent effects, extreme care is taken to avoid damaging the intimal surface. In some rings, the endothelium is intentionally removed by gently rubbing the intimal surface with a fine wire.
-
Mounting in Organ Baths: The aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution. The solution is maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
Tension Recording: One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer. The transducer is linked to a data acquisition system to record changes in tension.
-
Equilibration and Viability Check: The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the Krebs-Henseleit solution is changed every 15-20 minutes. The viability of the rings is then assessed by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). The integrity of the endothelium is confirmed by observing relaxation in response to acetylcholine (ACh) in rings pre-contracted with phenylephrine. A relaxation of more than 80% indicates a functional endothelium.
Experimental Protocol for Vasorelaxant Effect
-
Pre-contraction: After the equilibration and viability checks, the aortic rings are pre-contracted with a submaximal concentration of a vasoconstrictor agent, typically phenylephrine (PE, ~1 µM) or norepinephrine (NE, ~0.1 µM), to induce a stable tonic contraction.[6][8]
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is achieved, the test dihydropyridazinone compound is added to the organ bath in a cumulative manner, with increasing concentrations (e.g., from 1 nM to 100 µM).[9] The relaxation at each concentration is recorded as a percentage of the pre-contraction induced by PE or NE.
-
Data Analysis: The concentration-response data are plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated to determine the potency of the vasorelaxant effect.
Elucidating the Mechanism of Action
The vasorelaxant effect of substituted dihydropyridazinones appears to be multifactorial, involving several key signaling pathways. A series of experiments utilizing specific pharmacological inhibitors can dissect these mechanisms.
Role of the Endothelium and Nitric Oxide (NO)
To determine if the vasorelaxant effect is dependent on the endothelium, concentration-response curves are generated in both endothelium-intact and endothelium-denuded aortic rings. A significantly reduced relaxation in the denuded rings suggests an endothelium-dependent mechanism.[10]
The involvement of the nitric oxide (NO) pathway can be investigated by pre-incubating endothelium-intact rings with an inhibitor of endothelial nitric oxide synthase (eNOS), such as Nω-nitro-L-arginine methyl ester (L-NAME).[10][11] A rightward shift in the concentration-response curve in the presence of L-NAME indicates that the vasorelaxant effect is at least partially mediated by NO. Some dihydropyridazinone derivatives have been shown to increase the expression of eNOS mRNA and the aortic content of NO.[5][7]
The downstream target of NO is soluble guanylate cyclase (sGC). To confirm the role of the NO-sGC-cGMP pathway, experiments can be performed in the presence of an sGC inhibitor, such as 1H-[5][12][13]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ).[10][11]
Caption: Endothelium-Dependent Vasorelaxation Pathway.
Involvement of Potassium Channels
Potassium channels play a crucial role in regulating vascular smooth muscle tone.[14][15] Opening of these channels leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reduces intracellular calcium concentration, and causes vasorelaxation.[14]
To investigate the involvement of different types of potassium channels, experiments can be conducted in the presence of various potassium channel blockers:[15][16][17]
-
Glibenclamide: An ATP-sensitive potassium (KATP) channel blocker.
-
4-Aminopyridine (4-AP): A voltage-gated potassium (Kv) channel blocker.
-
Iberiotoxin or Charybdotoxin: Blockers of large-conductance calcium-activated potassium (BKCa) channels.
-
Apamin: A blocker of small-conductance calcium-activated potassium (SKCa) channels.
A reduction in the vasorelaxant effect in the presence of these blockers provides evidence for the involvement of the corresponding potassium channel subtype.
Caption: Potassium Channel-Mediated Vasorelaxation.
Calcium Channel Blockade
Given the structural similarities to dihydropyridine calcium channel blockers, it is plausible that dihydropyridazinones also interact with L-type calcium channels.[1][3][13] This can be investigated by assessing the ability of these compounds to inhibit contractions induced by high concentrations of extracellular calcium in a depolarized, calcium-free medium. A reduction in the calcium-induced contraction suggests a calcium channel blocking effect.[11]
Structure-Activity Relationship (SAR)
Systematic modification of the dihydropyridazinone scaffold has revealed key structural features that govern vasorelaxant activity. The nature and position of substituents on the phenyl ring attached to the pyridazinone core have a significant impact on potency.[6] For instance, the presence of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with biological targets.[6] Further SAR studies are crucial for the optimization of lead compounds to enhance their efficacy and selectivity.[18][19]
Quantitative Data Summary
The following table summarizes the vasorelaxant potency of selected substituted dihydropyridazinone derivatives from recent literature, compared to standard reference drugs.
| Compound Series | Most Potent Compounds | EC50 (µM) | Reference Drug | EC50 (µM) | Reference |
| Pyridazin-3-one tethered thiosemicarbazides | 5d, 5e | 0.0053, 0.0025 | Nitroglycerin | 0.1824 | [5][7] |
| 6-(4-substitutedphenyl)-3-pyridazinones | 2j | 0.02916 | Hydralazine | 18.21 | [6] |
Conclusion and Future Directions
Substituted dihydropyridazinones represent a promising class of compounds with potent vasorelaxant properties. Their multifaceted mechanism of action, potentially involving the NO/cGMP pathway, potassium channel opening, and calcium channel blockade, offers opportunities for the development of novel antihypertensive agents. Future research should focus on optimizing the structure-activity relationship to improve potency and selectivity, as well as conducting in vivo studies to validate their antihypertensive efficacy and safety profile. A deeper understanding of their interaction with specific molecular targets will be instrumental in advancing these compounds through the drug discovery pipeline.
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Antimicrobial Screening of Novel Pyridazinone Derivatives: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the antimicrobial screening of novel pyridazinone derivatives. It is designed to offer not just procedural steps, but the underlying scientific rationale to empower effective and reproducible antimicrobial drug discovery.
Introduction: The Pyridazinone Scaffold - A Privileged Structure in Medicinal Chemistry
The pyridazinone nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][2] This heterocyclic motif, characterized by a six-membered ring with two adjacent nitrogen atoms and a ketone group, is a cornerstone in the development of a wide array of therapeutic agents.[1] Pyridazinone derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and, critically, antimicrobial properties.[1][3][4] The presence of nitrogen atoms and a keto group allows for hydrogen bond formation and potential protonation, contributing to the diverse pharmacological profiles of molecules containing this ring system.[1] The urgent need for new antimicrobial agents to combat the growing threat of multidrug-resistant pathogens has intensified the focus on scaffolds like pyridazinone, which offer a promising foundation for the design of novel therapeutics.[5][6]
A Strategic Approach to Antimicrobial Screening
The effective screening of novel pyridazinone derivatives requires a systematic and multi-tiered approach. The primary goal is to identify compounds with potent and selective antimicrobial activity while minimizing potential toxicity. This process typically begins with broad-spectrum primary screening to identify initial "hits," followed by more quantitative secondary screening to characterize their potency and spectrum of activity.
Caption: A strategic workflow for antimicrobial screening of novel compounds.
Part 1: Primary Screening - The Agar Well Diffusion Assay
The agar well diffusion method is a widely used and cost-effective technique for the initial, qualitative screening of antimicrobial activity.[7][8][9] This method relies on the diffusion of the test compound through an agar medium inoculated with a target microorganism.
Causality Behind Experimental Choices
The choice of the agar well diffusion assay for primary screening is based on its simplicity, ability to test multiple compounds simultaneously, and its clear visual endpoint—the zone of inhibition.[7][8] This allows for rapid identification of derivatives that warrant further, more quantitative investigation.
Detailed Step-by-Step Protocol: Agar Well Diffusion
-
Preparation of Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Incubate the broth culture at the appropriate temperature (e.g., 37°C for most bacteria) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
-
Inoculation of Agar Plates:
-
Preparation of Wells and Compound Application:
-
Using a sterile cork borer (typically 6-8 mm in diameter), create wells in the inoculated agar plate.[8]
-
Prepare stock solutions of the novel pyridazinone derivatives in a suitable solvent (e.g., DMSO).
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.[8]
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).[7]
-
-
Incubation and Interpretation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[7]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[8]
-
A larger zone of inhibition generally indicates greater antimicrobial activity.
-
Caption: Step-by-step workflow for the agar well diffusion assay.
Part 2: Secondary Screening - Determination of Minimum Inhibitory Concentration (MIC)
Following the identification of active compounds in the primary screen, the next critical step is to quantify their potency by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard for this purpose, providing a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.[13]
Causality Behind Experimental Choices
The broth microdilution assay is favored for its quantitative results, reproducibility, and the ability to test a range of concentrations for multiple compounds and microorganisms simultaneously in a 96-well plate format.[10][14] This method is essential for comparing the potency of different derivatives and for guiding structure-activity relationship (SAR) studies. Adherence to guidelines from the Clinical and Laboratory Standards Institute (CLSI) ensures the reliability and comparability of results.[14][15]
Detailed Step-by-Step Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compound Dilutions:
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the test microorganism as described for the agar well diffusion assay.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth medium only).[17]
-
Seal the plate and incubate at the appropriate temperature (e.g., 35 ± 2°C) for 16-20 hours.[10][18]
-
-
Interpretation of MIC:
-
After incubation, visually inspect the plate for turbidity (an indicator of bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The results are reported in µg/mL.[19]
-
Data Presentation: MIC Values
| Derivative ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| PZD-001 | 16 | 32 | >64 |
| PZD-002 | 4 | 8 | 16 |
| PZD-003 | >64 | >64 | >64 |
| Positive Control | 2 | 1 | 0.5 |
Part 3: Advanced Characterization and Lead Optimization
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how the chemical structure of the pyridazinone derivatives influences their antimicrobial activity.[3][20] By systematically modifying the substituents on the pyridazinone scaffold and observing the corresponding changes in MIC values, researchers can identify key structural features required for potent activity. For example, the addition of electron-withdrawing or lipophilic groups at specific positions may enhance activity against certain pathogens.[21]
Mechanism of Action (MoA) Studies
Elucidating the mechanism by which active pyridazinone derivatives inhibit microbial growth is a critical step in drug development. This can involve a variety of assays, including:
-
Macromolecular Synthesis Inhibition Assays: To determine if the compounds interfere with DNA, RNA, protein, or cell wall synthesis.
-
Enzyme Inhibition Assays: To identify specific microbial enzymes that are targeted by the compounds.
-
Membrane Permeability Assays: To assess if the compounds disrupt the integrity of the microbial cell membrane.
In Vitro Cytotoxicity Assessment
It is essential to evaluate the potential toxicity of promising antimicrobial compounds to mammalian cells.[22][23] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell viability.[10][22] This assay measures the metabolic activity of cells, which is an indicator of their viability.[10] A low cytotoxic potential is a key requirement for a viable drug candidate.
Conclusion
The antimicrobial screening of novel pyridazinone derivatives is a multifaceted process that requires a combination of robust experimental techniques and a deep understanding of the underlying scientific principles. By following a systematic approach, from initial qualitative screening to quantitative characterization and safety assessment, researchers can effectively identify and optimize promising new antimicrobial agents. The pyridazinone scaffold continues to be a rich source of inspiration for the development of new medicines, and a rigorous and well-designed screening cascade is paramount to unlocking its full therapeutic potential.
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Unlocking the Anti-inflammatory Potential of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one: A Scientific Investigation
Introduction: The Imperative for Novel Anti-inflammatory Therapeutics
Chronic inflammation is a significant driver of numerous human diseases, creating a pressing need for the development of new, effective, and safe anti-inflammatory agents.[1] The pyridazinone core structure has garnered considerable attention in medicinal chemistry due to its versatile biological activities, including notable anti-inflammatory properties.[2] Derivatives of this scaffold have shown promise in modulating key inflammatory pathways, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3] This technical guide outlines a comprehensive strategy to investigate the anti-inflammatory potential of a specific pyridazinone derivative, 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one . While the broader class of pyridazinones is known for its anti-inflammatory effects, this particular compound remains underexplored.[4] This document will serve as a roadmap for its synthesis, characterization, and rigorous evaluation in established preclinical models of inflammation.
Synthesis and Characterization of this compound
The synthesis of this compound can be efficiently achieved through the condensation reaction of levulinic acid and phenylhydrazine.[5] This straightforward and high-yielding method provides a reliable source of the compound for subsequent biological evaluation.
Synthetic Protocol:
A detailed protocol for the synthesis is as follows:
-
A mixture of phenylhydrazine (27 mmol) and levulinic acid (25 mmol) is prepared in 60 ml of ethanol.
-
The reaction mixture is refluxed for 4 hours.
-
After cooling, the mixture is poured onto ice to precipitate the product.
-
The resulting solid is filtered and recrystallized from methanol to yield the pure compound.[5]
The identity and purity of the synthesized this compound will be rigorously confirmed using a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess purity.
Proposed Preclinical Evaluation of Anti-inflammatory Activity
To systematically evaluate the anti-inflammatory potential of this compound, a multi-tiered approach employing both in vitro and in vivo models is proposed.
Part 1: In Vitro Assessment in a Cellular Model of Inflammation
The initial screening will be conducted using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line.[6][7] This model mimics the inflammatory response of macrophages to bacterial endotoxins.
Experimental Workflow for In Vitro Studies:
Figure 1: Proposed workflow for in vitro anti-inflammatory screening.
Key Endpoints for In Vitro Analysis:
-
Nitric Oxide (NO) Production: Measured using the Griess assay. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[8][9]
-
Pro-inflammatory Cytokines: Levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant will be quantified by ELISA.[10]
-
Prostaglandin E2 (PGE2) Production: Measured by ELISA to assess the inhibition of cyclooxygenase-2 (COX-2) activity.[11]
-
Protein Expression: Western blot analysis will be used to determine the expression levels of iNOS and COX-2, key enzymes in the inflammatory cascade.[8][12]
Part 2: In Vivo Efficacy in an Acute Inflammation Model
Promising results from the in vitro assays will be followed by an in vivo evaluation using the carrageenan-induced paw edema model in rats, a standard for assessing acute anti-inflammatory activity.[13][14]
Experimental Protocol for Carrageenan-Induced Paw Edema:
-
Animal Acclimatization: Wistar rats will be acclimatized to laboratory conditions.
-
Grouping: Animals will be randomly divided into groups: vehicle control, positive control (e.g., indomethacin), and treatment groups receiving different doses of this compound.
-
Compound Administration: The test compound or controls will be administered orally or intraperitoneally.
-
Induction of Inflammation: After a specified time, a sub-plantar injection of 1% carrageenan solution will be administered to the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume will be measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema will be calculated for each treatment group relative to the vehicle control.
| Group | Treatment | Dosage | Route of Administration | Primary Outcome |
| 1 | Vehicle (e.g., 0.5% CMC) | 10 mL/kg | Oral | Paw Volume (mL) |
| 2 | Indomethacin | 10 mg/kg | Oral | Paw Volume (mL) |
| 3 | This compound | Low Dose | Oral | Paw Volume (mL) |
| 4 | This compound | Mid Dose | Oral | Paw Volume (mL) |
| 5 | This compound | High Dose | Oral | Paw Volume (mL) |
| Table 1: Proposed experimental design for the in vivo carrageenan-induced paw edema model. |
Elucidation of the Molecular Mechanism of Action
Understanding the molecular pathways through which this compound exerts its anti-inflammatory effects is crucial for its development as a therapeutic agent. Based on the known mechanisms of other anti-inflammatory compounds, we hypothesize that this pyridazinone derivative may target key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4]
Investigation of the NF-κB Signaling Pathway
The NF-κB transcription factor is a master regulator of inflammatory gene expression. Its activation is a critical step in the inflammatory response.
Figure 2: The canonical NF-κB signaling pathway and a potential point of inhibition.
Experimental Approach:
-
Western Blot Analysis: The phosphorylation status of IκBα and the p65 subunit of NF-κB will be assessed in LPS-stimulated RAW 264.7 cells treated with the compound. Inhibition of phosphorylation would indicate an upstream effect on the IKK complex.
-
Immunofluorescence: The nuclear translocation of the p65 subunit will be visualized using immunofluorescence microscopy. A reduction in nuclear p65 in treated cells would confirm NF-κB pathway inhibition.
Investigation of the MAPK Signaling Pathway
The MAPK family of kinases (p38, ERK, and JNK) also plays a crucial role in regulating the production of inflammatory mediators.[5]
Figure 3: A representative MAPK (p38) signaling pathway and a potential point of inhibition.
Experimental Approach:
-
Western Blot Analysis: The phosphorylation status of p38, ERK1/2, and JNK will be determined in LPS-stimulated RAW 264.7 cells following treatment with the compound. A decrease in the phosphorylated forms of these kinases would suggest an inhibitory effect on the MAPK pathway.
Conclusion and Future Perspectives
This technical guide presents a robust and scientifically grounded framework for the comprehensive evaluation of the anti-inflammatory potential of this compound. The proposed studies, from initial in vitro screening to in vivo efficacy and mechanistic elucidation, will provide a clear understanding of its therapeutic promise. Positive outcomes from this investigation would warrant further preclinical development, including toxicology studies and evaluation in chronic inflammation models, paving the way for a potential new class of anti-inflammatory drugs. The pyridazinone scaffold continues to be a rich source of pharmacologically active compounds, and a thorough investigation of this specific derivative is a logical and promising step forward in the quest for novel anti-inflammatory therapies.
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Ahmad, S., Rathish, I. G., Bano, S., Alam, M. S., & Javed, K. (2010). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 266–271. [Link]
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Elucidating the Multifaceted Mechanisms of Action of Pyridazinone-Based Compounds: A Technical Guide for Drug Discovery Professionals
An in-depth technical guide by a Senior Application Scientist
Abstract
The pyridazinone core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas.[1] Its six-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides a unique electronic and steric foundation for interaction with a diverse array of biological targets.[2][3] This guide offers an in-depth exploration of the primary mechanisms of action associated with pyridazinone-based compounds, tailored for researchers, scientists, and drug development professionals. We will dissect the molecular interactions and signaling pathways that underpin their efficacy as cardiovascular agents, anticancer therapeutics, and anti-inflammatory drugs. By synthesizing technical data with field-proven insights, this document explains the causality behind experimental choices and provides detailed protocols and workflows to empower researchers in their own discovery efforts. We will delve into key mechanisms, including phosphodiesterase (PDE) inhibition, targeting of kinase signaling cascades, selective cyclooxygenase-2 (COX-2) inhibition, and DNA repair pathway modulation, illustrating how subtle modifications to the core structure dictate target specificity and therapeutic outcome.
The Pyridazinone Core: A Privileged Scaffold in Medicinal Chemistry
The pyridazin-3(2H)-one scaffold has garnered significant interest from medicinal chemists due to its presence in numerous bioactive agents with wide-ranging pharmacological activities.[2][4] Its adaptability allows it to interact with multiple target classes, including enzymes, G-protein coupled receptors, and nuclear receptors.[2]
Chemical Structure and Properties
The fundamental structure is a six-membered aromatic ring containing two adjacent nitrogen atoms, with a ketone group. It exists in tautomeric forms, with the keto form being more stable and common than the enol (3-hydroxyl pyridazine) form.[2] This structural feature is crucial for its ability to participate in hydrogen bonding and other key interactions within biological targets.[5]
Overview of Biological Activities
The pyridazinone nucleus is a component of compounds demonstrating a vast range of therapeutic effects, including:
-
Cardiovascular: Vasodilatory, antihypertensive, and inotropic effects.[6][7]
-
Anticancer: Inhibition of various kinases, DNA repair enzymes, and tubulin polymerization.[2][8][9]
-
Anti-inflammatory: Potent and often selective inhibition of enzymes central to the inflammatory cascade.[10][11]
-
Antimicrobial: Activity against pathogenic bacteria and fungi.[5][12][13]
-
Herbicidal: Interference with plant-specific biological processes like photosynthesis.[14]
This functional diversity makes the pyridazinone scaffold a highly valuable starting point for drug design and development.[1]
Mechanism of Action in Cardiovascular Diseases
Pyridazinone derivatives have been successfully developed as potent cardiovascular agents, primarily acting as vasodilators and inotropes.[4][8] Their mechanisms often converge on pathways that regulate intracellular calcium levels and smooth muscle contraction.
Phosphodiesterase (PDE) Inhibition: The Primary Vasodilatory and Inotropic Mechanism
A predominant mechanism of action for many cardioactive pyridazinones is the inhibition of phosphodiesterase (PDE) enzymes.[15][16] PDEs are responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that mediate smooth muscle relaxation and cardiac contractility.[2] By inhibiting PDEs (particularly isoforms PDE3, PDE4, and PDE5), pyridazinone compounds prevent the breakdown of cAMP and cGMP.[15][16] The resulting increase in intracellular cAMP/cGMP levels leads to smooth muscle relaxation (vasodilation) and, in the case of PDE3 inhibition in cardiomyocytes, an increase in cardiac contractility (positive inotropic effect).[2][6]
Caption: PDE inhibition by pyridazinone compounds increases cAMP/cGMP, leading to vasodilation.
This protocol outlines a common method for quantifying a compound's ability to inhibit a specific PDE isoform. The rationale is to measure the accumulation of cAMP in the presence of the enzyme and an inhibitor.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4).
-
Reconstitute recombinant human PDE enzyme (e.g., PDE3A, PDE5A) to a working concentration in assay buffer.
-
Prepare a serial dilution of the test pyridazinone compound (e.g., from 100 µM to 1 pM) in DMSO, then dilute further in assay buffer.
-
Prepare a solution of cAMP substrate at twice the final desired concentration.
-
Prepare the detection reagents (Eu-cAMP tracer and ULight™-anti-cAMP antibody) as per the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 5 µL of the test compound dilution to the wells of a 384-well microplate. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (e.g., a known potent inhibitor like IBMX or sildenafil).
-
Add 5 µL of the PDE enzyme solution to all wells except the negative control.
-
Add 5 µL of the cAMP substrate solution to all wells to initiate the reaction.
-
Incubate the plate at room temperature for a duration determined by enzyme kinetics (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of the Eu-cAMP tracer solution.
-
Add 5 µL of the ULight™-anti-cAMP antibody solution.
-
Incubate for 60 minutes at room temperature to allow for detection reagent binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.
-
Calculate the ratio of the emission signal at 665 nm (ULight™) to 615 nm (Europium).
-
Plot the signal ratio against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
| Compound Class | Target PDE | Potency (IC₅₀) | Therapeutic Use | Citation |
| Pyrazolo[3,4-d]pyridazinones | PDE5 | 0.14 µM | Vasodilator | [2] |
| Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones | PDE5 | 34 nM | Vasodilator | [2] |
| Bemoradan | PDE3 | Potent Inotrope | Heart Failure | [2] |
| Biphenyl Pyridazinones | PDE4 | Picomolar range | Anti-inflammatory (COPD) | [17] |
Other Cardiovascular Mechanisms
Beyond PDE inhibition, certain pyridazinone derivatives achieve their cardiovascular effects through alternative pathways:
-
Direct-Acting Vasodilation: Some compounds induce vasodilation through mechanisms independent of the PDE pathway, though the exact targets are still under investigation.[2] Structure-activity relationship (SAR) studies have shown that specific substitutions can enhance this direct activity.[7]
-
Adrenoceptor Antagonism: A series of pyridazinone derivatives have demonstrated high affinity and selectivity for α₁-adrenoceptors, with Kᵢ values in the low nanomolar range.[18][19] Antagonism of these receptors in vascular smooth muscle leads to vasodilation and a reduction in blood pressure.
Anticancer Mechanisms of Action
The pyridazinone scaffold is a key component in several approved and investigational anticancer drugs.[2][4][8] Its derivatives target multiple hallmarks of cancer, including aberrant signaling, DNA damage repair, and cell division.
Inhibition of DNA Repair Pathways: PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) is a critical enzyme in the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for double-strand break repair is deficient. Inhibiting PARP in these cells creates synthetic lethality, as the accumulation of unrepaired DNA damage leads to cell death. Several potent PARP inhibitors, such as Olaparib and Talazoparib , are based on the pyridazin-3(2H)-one structure.[2]
Caption: Workflow to validate PARP inhibition via Western blot analysis of PAR levels.
Targeting Kinase Signaling Cascades
Many cancers are driven by hyperactive kinase signaling pathways that promote uncontrolled proliferation and survival. Pyridazinone derivatives have been designed to inhibit several key oncogenic kinases.[2][8]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis. Pyridazinone-based diarylurea derivatives, designed as surrogates for sorafenib, have shown potent VEGFR-2 inhibitory activity, thereby blocking tumor blood supply.[5][20]
-
FGFR Inhibition: Fibroblast Growth Factor Receptors (FGFRs) are implicated in cell proliferation and differentiation, and their dysregulation can drive cancer growth. Novel pyrazolo[3,4-d]pyridazinone derivatives act as potent covalent inhibitors of FGFR.[2]
-
B-Raf Inhibition: The B-Raf kinase is a common mutation in melanoma. Pyridazinone compounds with a thiourea linker have demonstrated high affinity for the B-Raf enzyme.[2]
Caption: Pyridazinone inhibitors block VEGFR-2 signaling to prevent angiogenesis.
Induction of Apoptosis and Cell Cycle Arrest
Rather than hitting a specific enzyme, some pyridazinone compounds exert their anticancer effects by triggering programmed cell death (apoptosis) and halting the cell cycle.[9] Compound 10l, a pyridazinone-based diarylurea, was shown to induce G0–G1 phase cell cycle arrest in non-small cell lung cancer (NSCLC) cells.[5] Mechanistic studies revealed that this compound upregulates the expression of pro-apoptotic genes like p53 and Bax while downregulating the anti-apoptotic gene Bcl-2, tipping the cellular balance towards apoptosis.[5]
This protocol allows for the quantitative analysis of cell distribution across the different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., A549) in 6-well plates and allow them to adhere overnight.
-
Treat cells with the test pyridazinone compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, exciting the dye at the appropriate wavelength (e.g., 488 nm for PI) and collecting the emission fluorescence.
-
Gate the cell population to exclude debris and doublets.
-
Analyze the DNA content histogram using cell cycle analysis software (e.g., ModFit LT™, FlowJo™). The software will calculate the percentage of cells in the G0/G1, S, and G2/M phases based on their fluorescence intensity. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
-
Anti-inflammatory Mechanisms of Action
Inflammation is a complex biological response mediated by enzymes like cyclooxygenases (COX) and phosphodiesterases (PDEs). Pyridazinone derivatives have been developed as potent anti-inflammatory agents by selectively targeting these enzymes.[10]
Selective Inhibition of Cyclooxygenase-2 (COX-2)
Nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which convert arachidonic acid into pro-inflammatory prostaglandins.[11] The constitutive COX-1 isoform is crucial for gastric mucosa protection, while the inducible COX-2 isoform is upregulated at sites of inflammation.[11] The gastrointestinal toxicity of traditional NSAIDs stems from their inhibition of COX-1. Therefore, the development of selective COX-2 inhibitors is a key therapeutic goal. Vicinally disubstituted pyridazinones, such as ABT-963, have been shown to be highly potent and selective COX-2 inhibitors.[21] The pyridazinone scaffold, often combined with a sulfonamide or methanesulfonylphenyl moiety, fits favorably into the larger, more accommodating active site of COX-2, promoting selectivity over COX-1.[21][22]
| Compound | COX-2 IC₅₀ | COX-1 IC₅₀ | Selectivity Index (COX-1/COX-2) | Citation |
| ABT-963 | 2 µM | >300 µM | >150 | [21] |
| Celecoxib (Reference) | 0.05 µM | >10 µM | >200 | [22] |
| Compound 7a (Methanesulfonate Pyridazine) | 0.05 µM | 9.89 µM | 197.8 | [22] |
| Compound 7b (Ethanesulfonate Pyridazine) | 0.06 µM | 11.21 µM | 186.83 | [22] |
PDE4 Inhibition in Inflammation
PDE4 is the predominant PDE isoform in many inflammatory cells, including macrophages, neutrophils, and T-cells.[23][24] By degrading cAMP, PDE4 maintains a low intracellular concentration of this second messenger. Inhibition of PDE4 by pyridazinone derivatives leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors.[17] This cascade suppresses the activity of inflammatory cells, reducing the production of pro-inflammatory cytokines like TNF-α and interleukins.[23] This mechanism makes pyridazinone-based PDE4 inhibitors promising therapeutics for inflammatory respiratory diseases like asthma and COPD.[17][24]
Structure-Activity Relationship (SAR) and Rational Drug Design
The therapeutic versatility of the pyridazinone scaffold is a direct result of how different substituents on the core ring dictate its interaction with various biological targets. SAR studies are crucial for optimizing potency and selectivity.[3]
-
For PDE Inhibition: The presence of a benzyl group at the pyridazine 2-nitrogen was found to be critical for potent and selective PDE5 inhibitory activity.[2] For PDE3A inhibitors, the pyridazinone group itself is essential for establishing key hydrogen bonds in the active site.[25]
-
For Anticancer Activity: In B-Raf inhibitors, a thiourea linker and N-phenyl substitution on the pyridazinone ring were shown to be important for affinity.[2]
-
For Adrenoceptor Affinity: The length of a polymethylene chain spacer between the pyridazinone core and an arylpiperazine moiety directly influences affinity and selectivity for α₁-adrenoceptors.[18][19]
-
For COX-2 Selectivity: A sulfonamide moiety attached to a phenyl ring on the pyridazinone scaffold is a common feature that promotes selective binding within the hydrophilic sub-pocket of the COX-2 active site.[22]
Sources
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- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 22. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, reliable, and efficient protocol for the synthesis of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class. Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The described method involves a one-pot condensation reaction between levulinic acid and phenylhydrazine. This guide offers a comprehensive walkthrough of the procedure, from reagent preparation to product characterization, emphasizing the rationale behind each step to ensure reproducibility and high yield.
Introduction and Scientific Context
Pyridazinones are a class of heterocyclic compounds that form the core structure of various therapeutic agents with diverse pharmacological profiles, including cardiotonic, anti-inflammatory, and antihypertensive properties.[1][2][3] The synthesis of substituted dihydropyridazinones is a key step in the development of new drug candidates. The target molecule, this compound, is synthesized via a classical and efficient cyclocondensation reaction. This method is noted for its simplicity, high yield, and readily available starting materials.[4][5]
The fundamental reaction involves the condensation of a γ-ketoacid, in this case, levulinic acid (4-oxopentanoic acid), with a hydrazine derivative, phenylhydrazine.[5] This approach provides a direct route to the desired six-membered heterocyclic ring system.
Reaction Scheme and Mechanism
The synthesis proceeds through a two-step intramolecular process within a single pot.
Overall Reaction:
Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine on the ketone carbonyl of levulinic acid, forming a phenylhydrazone intermediate. This is a standard reaction between a hydrazine and a carbonyl compound.[6] The second step involves an intramolecular nucleophilic attack by the second nitrogen of the hydrazone onto the carboxylic acid carbonyl. This is followed by dehydration (loss of a water molecule) under reflux conditions, leading to the formation of the stable six-membered dihydropyridazinone ring.
Detailed Experimental Protocol
This protocol is adapted from a verified experimental procedure.[4]
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 60 mL of ethanol.
-
Introduce levulinic acid (2.6 mL, 25 mmol) into the flask.
-
Add phenylhydrazine (2.7 mL, 27 mmol) to the mixture.
-
Expert Insight: A slight excess of phenylhydrazine is used to ensure the complete consumption of the limiting reagent, levulinic acid, thereby maximizing the yield.
-
Step 2: Cyclocondensation Reaction
-
Heat the reaction mixture to reflux with constant stirring. An oil bath or heating mantle is recommended for uniform temperature control.
-
Maintain the reflux for 4 hours.
-
Causality: The elevated temperature provided by refluxing ethanol is crucial to overcome the activation energy for both the initial hydrazone formation and the subsequent intramolecular cyclization and dehydration step that forms the stable pyridazinone ring.
-
Step 3: Product Isolation
-
After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture onto ice (approximately 100-150 g) in a beaker.
-
Rationale: The product has low solubility in cold water. Pouring the ethanolic solution into ice-water causes the product to precipitate out of the solution, allowing for its efficient isolation from the solvent and any soluble impurities.
-
-
A solid precipitate will form. Stir the ice-slurry for a few minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold water to remove any residual impurities.
Step 4: Purification
-
Transfer the crude solid to a beaker for recrystallization.
-
Recrystallize the product from methanol. Add a minimal amount of hot methanol to dissolve the solid completely, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Filter the purified crystals and dry them under vacuum.
-
Yield: The expected yield of the pure product is approximately 3.9 g, which corresponds to an 85% yield.[4]
-
Materials and Reagent Data
| Compound | Formula | MW ( g/mol ) | Amount (mmol) | Volume / Mass | M.P. (°C) |
| Levulinic Acid | C₅H₈O₃ | 116.12 | 25 | 2.6 mL | 33-35 |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 27 | 2.7 mL | 19.6 |
| Ethanol | C₂H₅OH | 46.07 | - | 60 mL | - |
| Product | C₁₁H₁₂N₂O | 188.23 | ~21.25 | ~3.9 g | 94-96 [4] |
(Note: M.P. of product converted from 367–369 K[4])
Characterization and Validation
The identity and purity of the synthesized this compound can be confirmed through standard analytical techniques:
-
Melting Point: The purified product should exhibit a sharp melting point in the range of 94–96 °C (367–369 K).[4]
-
Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry should be used to confirm the molecular structure.
-
Crystallography: The structure of this molecule has been confirmed by single-crystal X-ray diffraction. The analysis reveals that the pyridazine ring adopts a skew-boat conformation.[4][7] The dihedral angle between the phenyl ring and the pyridazine ring is approximately 53.27°.[4][7]
Safety and Handling Precautions
-
Phenylhydrazine: This substance is toxic, a suspected carcinogen, and can be absorbed through the skin. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Levulinic Acid: Causes skin and eye irritation. Handle with care and appropriate PPE.
-
Ethanol and Methanol: These solvents are flammable. Ensure that heating is performed using a spark-free heating source (e.g., a heating mantle or steam bath) and that no open flames are present in the laboratory.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis.
Caption: Workflow for the synthesis of this compound.
References
-
Sekkak, H., Rakib, E. M., & Zouihri, H. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1709. [Link]
-
Haider, S. (2022). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Biointerface Research in Applied Chemistry, 12(4), 5395-5413. [Link]
-
Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 6(5), 2840-2864. [Link]
-
Kumar, D., Carron, R., De La Calle, C., Jindal, D. P., & Bansal, R. (2008). Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. Acta Pharmaceutica, 58(4), 393–405. [Link]
-
Sekkak, H., Rakib, E. M., & Zouihri, H. (2011). 6-Methyl-2-phenyl-4,5-dihydro-pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1709. [Link]
-
Stork, G., & Dolfini, J. E. (1963). The Reaction of Phenylhydrazine with a γ-Keto Acid. Journal of the American Chemical Society, 85(18), 2872–2873. (Note: While not a direct protocol for the target molecule, this reference discusses the related mechanism of hydrazone formation and cyclization). [Link]
-
Asif, M. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Organic Synthesis, 21. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 6-Methyl-2-phenyl-4,5-dihydro-pyridazin-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Pyridazinone Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
Pyridazinone derivatives are a significant class of heterocyclic compounds that form the scaffold of numerous biologically active molecules. Their diverse pharmacological properties, including cardiovascular, anti-inflammatory, analgesic, and anticancer activities, have made them a focal point in medicinal chemistry and drug discovery.[1][2] The precise characterization of these derivatives is paramount to ensure their identity, purity, and stability, which are critical quality attributes in the drug development pipeline. This guide provides a comprehensive overview of the principal analytical methods for the characterization of pyridazinone derivatives, offering both theoretical justifications and practical, field-tested protocols.
The analytical strategy for a novel pyridazinone derivative is fundamentally guided by its physicochemical properties. Many pyridazinone derivatives exhibit poor aqueous solubility but are often soluble in organic solvents like dimethyl sulfoxide (DMSO), chloroform, and methanol.[3][4] Their polarity can vary significantly based on the nature of the substituents on the pyridazinone core.[5] These characteristics directly influence the choice of chromatographic conditions, NMR solvents, and sample preparation techniques.
I. Chromatographic Analysis for Purity and Separation: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assessing the purity of pyridazinone derivatives and for separating complex mixtures, including enantiomers of chiral derivatives.[6] The predominant mode of analysis is reversed-phase HPLC, where the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.
Causality Behind Experimental Choices in HPLC
The selection of the stationary and mobile phases is dictated by the polarity of the pyridazinone derivative. For most derivatives, a C18 or C8 column provides sufficient hydrophobicity for effective retention and separation.[6] The mobile phase typically consists of an aqueous component (water with a pH modifier like formic acid or ammonium formate) and an organic modifier (acetonitrile or methanol). The gradient elution, where the proportion of the organic modifier is increased over time, is often employed to elute compounds with a wide range of polarities and to ensure sharp peak shapes.
Experimental Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis of pyridazinone derivatives.
Protocol for Purity Assessment by Reversed-Phase HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water.
-
Mobile Phase B: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.[7]
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the pyridazinone derivative.
-
Dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.[8]
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.[9]
-
-
Instrumental Conditions:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject 5-10 µL of the prepared sample.
-
Run the gradient elution and monitor the chromatogram at a suitable wavelength (often determined by UV-Vis spectral analysis of the compound).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample based on the relative peak area of the main component.
-
| Parameter | Typical Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Detection | UV at 254 nm or as appropriate |
| Injection Volume | 5-10 µL |
II. Structural Elucidation: Spectroscopic Techniques
A combination of spectroscopic methods is essential for the unambiguous structural elucidation of pyridazinone derivatives.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution.[10] For pyridazinone derivatives, ¹H and ¹³C NMR are routinely used to map the carbon-hydrogen framework, while 2D NMR techniques (COSY, HSQC, HMBC) help to establish connectivity between different parts of the molecule.
The choice of deuterated solvent is critical and depends on the solubility of the derivative. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its good dissolving power and relatively simple residual solvent peak.[11] However, for more polar pyridazinone derivatives, DMSO-d₆ is often used. The sample concentration needs to be optimized to obtain a good signal-to-noise ratio in a reasonable time, especially for ¹³C NMR, without causing line broadening due to aggregation.[12]
-
Sample Preparation:
-
For ¹H NMR, weigh 5-25 mg of the pyridazinone derivative. For ¹³C NMR, a higher amount of 50-100 mg is recommended.[12]
-
Place the sample in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and label it clearly.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Perform locking and shimming of the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If the structure is unknown or complex, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in structural assignment.
-
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural information from fragmentation patterns.[13][14] Electrospray ionization (ESI) is a soft ionization technique commonly used for pyridazinone derivatives, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.
-
Sample Preparation:
-
Prepare a dilute solution of the pyridazinone derivative (typically 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be compatible with the mass spectrometer's ionization source.
-
-
Instrumental Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the compound.
-
For high-resolution mass spectrometry (HRMS), use an instrument such as a TOF or Orbitrap analyzer to obtain an accurate mass measurement, which can be used to determine the elemental formula.
-
C. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.[15] For pyridazinone derivatives, characteristic absorption bands for the carbonyl (C=O) group, C=N, and N-H (if present) bonds are of particular interest.
This protocol describes the Attenuated Total Reflectance (ATR) method, which requires minimal sample preparation.[16]
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid pyridazinone derivative directly onto the ATR crystal.
-
-
Instrumental Analysis:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the background spectrum.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly after analysis.
-
| Functional Group | Typical Wavenumber (cm⁻¹) |
| N-H stretch (if present) | 3200-3400 |
| C-H stretch (aromatic/aliphatic) | 2850-3100 |
| C=O stretch (pyridazinone ring) | 1640-1690 |
| C=N stretch | 1580-1620 |
III. Thermal Analysis: TGA and DSC
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the thermal stability, melting point, and polymorphic forms of pyridazinone derivatives.[17][18] TGA measures the change in mass as a function of temperature, indicating decomposition temperatures and the presence of residual solvents or water.[19] DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal events like melting, crystallization, and glass transitions.[8]
Logical Relationship between TGA and DSC
Caption: Interplay of TGA and DSC for thermal characterization.
Protocol for Simultaneous TGA-DSC Analysis
-
Instrument Calibration:
-
Ensure the TGA balance and temperature are calibrated using appropriate standards.
-
Calibrate the DSC heat flow and temperature using a standard such as indium.
-
-
Sample Preparation:
-
Accurately weigh 3-10 mg of the pyridazinone derivative into a clean, tared TGA-DSC pan (typically alumina or platinum).[18]
-
-
Instrumental Conditions:
-
Place the sample pan in the instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[20]
-
Heat the sample at a constant rate, typically 10 °C/min, over a relevant temperature range (e.g., 30 °C to 400 °C).
-
-
Data Analysis:
-
Analyze the TGA curve to determine the onset of decomposition and any mass loss events corresponding to volatiles.
-
Analyze the DSC curve to identify the melting point (endothermic peak) and any other thermal transitions.
-
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
-
Faculty of Mathematical & Physical Sciences, UCL. Sample Preparation. Available from: [Link]
-
JEOL. NMR Sample Preparation. Available from: [Link]
-
Al-Ghamdi, K. A., et al. (2022). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 27(19), 6296. Available from: [Link]
-
Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available from: [Link]
-
Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3369. Available from: [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]
-
Chemistry LibreTexts. (2019). 6-5 Mass Spectrometry of Small Molecules- Magnetic-Sector Instruments. Available from: [Link]
-
Tice, R. L., & Tice, J. F. (2019). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available from: [Link]
-
University of California, Irvine. Sample preparation for FT-IR. Available from: [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]
-
Conduct Science. (2019). High performance liquid chromatography (HPLC) Protocol. Available from: [Link]
-
SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Available from: [Link]
-
SlidePlayer. Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. Available from: [Link]
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El Kazzouli, S., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 426-436. Available from: [Link]
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Asif, M. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. Available from: [Link]
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protocols.io. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID. Available from: [Link]
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AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Available from: [Link]
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IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available from: [Link]
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Asif, M. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 8(1), 1-16. Available from: [Link]
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Asif, M. (2016). The therapeutic journey of pyridazinone. European Journal of Medicinal Chemistry, 123, 256-281. Available from: [Link]
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Application Note: Structural Elucidation of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed, field-proven protocol for sample preparation, data acquisition, and processing. The core of this note is an in-depth interpretation of the ¹H and ¹³C NMR spectra, correlating the observed chemical shifts and coupling patterns to the specific molecular structure. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the routine characterization and structural verification of heterocyclic small molecules.
Introduction: The Role of NMR in Characterizing Pyridazinone Scaffolds
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including cardiotonic, anti-inflammatory, and antimicrobial properties.[1] Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for this purpose, providing detailed information about the molecular framework, connectivity, and stereochemistry in solution.[2]
This document focuses on this compound (Figure 1), a representative member of this class. The synthesis of this compound is readily achieved via the cyclization of an appropriate keto acid with a hydrazine derivative. Specifically, it can be synthesized by refluxing levulinic acid with phenylhydrazine.[3] We will detail the standard protocols for acquiring high-quality ¹H and ¹³C NMR data for this molecule and provide an expert analysis of the resulting spectra to serve as a reference guide.
Figure 1: Structure of this compound with Atom Numbering
Caption: Molecular structure and IUPAC-consistent numbering scheme for NMR assignment.
Experimental Protocols: A Self-Validating System
The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly set acquisition parameters. The following protocols are designed to yield high-resolution, artifact-free spectra for small molecules like the topic compound.
Protocol for NMR Sample Preparation
The causality behind this protocol is to ensure a homogeneous sample in a deuterated solvent, free from particulate matter and paramagnetic impurities, which can degrade spectral quality.
-
Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[4] Using a vial for initial dissolution is preferable as it allows for better mixing and visual inspection of solubility before transfer to the NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl₃ is an excellent choice for this compound due to its good dissolving power for moderately polar organics and its relatively clean spectral window.
-
Dissolution: Gently swirl or vortex the vial to fully dissolve the compound. If necessary, gentle warming can be applied. Ensure the solution is clear and free of any suspended particles.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any micro-particulates that can severely degrade magnetic field homogeneity and thus spectral resolution.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly. The final sample volume should be sufficient to cover the detection coils of the NMR probe, typically a height of 4-5 cm.[5]
Protocol for NMR Data Acquisition
These parameters are typical for a 400 MHz spectrometer and are chosen as a balance between achieving good signal-to-noise and maintaining a reasonable experiment time.
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Rationale |
| Spectrometer Freq. | 400 MHz | 101 MHz | Standard high-field instrument for routine analysis. |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative excitation. |
| Solvent | CDCl₃ | CDCl₃ | Chosen for solubility and minimal signal overlap. |
| Temperature | 298 K | 298 K | Standard ambient temperature for routine analysis. |
| Spectral Width | 20 ppm (-2 to 18 ppm) | 240 ppm (-20 to 220 ppm) | Encompasses all expected chemical shifts for organic molecules. |
| Acquisition Time | ~4 sec | ~1.5 sec | Balances resolution with experiment time. |
| Relaxation Delay | 2 sec | 2 sec | Allows for sufficient relaxation of nuclei between scans. |
| Number of Scans | 16 | 1024 | Sufficient for good S/N for the given sample concentration. |
Workflow for NMR Data Processing
The goal of data processing is to convert the raw Free Induction Decay (FID) signal into a clean, interpretable spectrum. Software such as MestReNova, TopSpin, or similar can be used.[6][7][8]
Caption: Standard workflow for processing 1D NMR data.
Results and Discussion: Spectral Analysis
The experimental NMR data for this compound in CDCl₃ has been reported and serves as the basis for our analysis.[3]
¹H NMR Spectrum Analysis (CDCl₃)
The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and spin-spin splitting, confirming the connectivity of the protonated carbons.
Table 1: ¹H NMR Data and Assignments
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| A | 2.14 | Singlet (s) | 3H | C7-H ₃ (Methyl) |
| B | 2.54–2.65 | Multiplet (m) | 4H | C4-H ₂ and C5-H ₂ |
| C | 7.20–7.31 | Multiplet (m) | 2H | C3'/C5'-H (Phenyl, meta) |
| D | 7.36–7.40 | Multiplet (m) | 1H | C4'-H (Phenyl, para) |
| E | 7.48–7.51 | Multiplet (m) | 2H | C2'/C6'-H (Phenyl, ortho) |
| (Data sourced from Ait Itto et al., 2011)[3] |
Interpretation:
-
Signal A (2.14 ppm): This sharp singlet integrating to three protons is characteristic of a methyl group (CH₃) that has no adjacent protons, consistent with the methyl group at the C6 position. Its chemical shift is in the expected region for a methyl group attached to an sp²-hybridized carbon involved in a C=N bond.
-
Signal B (2.54–2.65 ppm): This multiplet, integrating to four protons, is assigned to the two adjacent methylene groups (-CH₂-CH₂-) at positions C4 and C5 of the dihydropyridazinone ring. These protons are chemically similar and couple to each other, resulting in a complex multiplet pattern. Such patterns are typical for conformationally flexible rings.
-
Signals C, D, E (7.20–7.51 ppm): These signals in the aromatic region correspond to the five protons of the N-phenyl substituent.
-
The protons ortho to the nitrogen atom (C2'/C6'-H) are expected to be the most deshielded due to the inductive effect of the nitrogen and appear at the lowest field (7.48–7.51 ppm).
-
The para proton (C4'-H) typically appears as a triplet (or multiplet) around 7.36-7.40 ppm.
-
The meta protons (C3'/C5'-H) are the most shielded of the aromatic protons and appear furthest upfield in the aromatic region (7.20–7.31 ppm).
-
Figure 2: Key ¹H-¹H Spin-Spin Coupling Interactions
Caption: Diagram illustrating expected proton-proton J-coupling pathways.
¹³C NMR Spectrum Analysis (CDCl₃)
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Table 2: ¹³C NMR Data and Assignments
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 23.2 | C H₃ (C7) | Aliphatic methyl carbon, shielded. |
| 26.3 | -C H₂- (C4 or C5) | Aliphatic methylene carbon. |
| 27.7 | -C H₂- (C4 or C5) | Aliphatic methylene carbon, slightly different environment. |
| 125.0 | 2x C H-Ar (C2'/C6') | Aromatic methine carbons ortho to nitrogen. |
| 126.5 | C H-Ar (C4') | Aromatic methine carbon para to nitrogen. |
| 128.6 | 2x C H-Ar (C3'/C5') | Aromatic methine carbons meta to nitrogen. |
| 141.1 | Quaternary C (C1') | Aromatic quaternary carbon attached to N2. |
| 154.0 | Quaternary C (C6) | sp² carbon of the C=N bond, deshielded by N and methyl. |
| 165.0 | C =O (C3) | Carbonyl carbon, highly deshielded by the electronegative oxygen. |
| (Data sourced from Ait Itto et al., 2011)[3] |
Interpretation:
-
Aliphatic Region (23-28 ppm): The three signals in the upfield region correspond to the sp³-hybridized carbons. The signal at 23.2 ppm is assigned to the methyl carbon (C7). The two closely spaced signals at 26.3 and 27.7 ppm are assigned to the methylene carbons (C4 and C5).
-
Aromatic Region (125-142 ppm): Four signals appear in this region. The three signals for the protonated aromatic carbons (C2'/C6', C3'/C5', and C4') are found between 125.0 and 128.6 ppm. The signal at 141.1 ppm is assigned to the quaternary aromatic carbon (C1') directly attached to the pyridazinone ring nitrogen.
-
Downfield Region (154-165 ppm): The two most deshielded signals correspond to the sp² carbons of the heterocyclic ring. The signal at 165.0 ppm is unambiguously assigned to the carbonyl carbon (C3), which experiences strong deshielding from the adjacent oxygen atom.[9] The signal at 154.0 ppm is assigned to the C6 carbon, which is part of the C=N double bond.
Conclusion
One-dimensional ¹H and ¹³C NMR spectroscopy provides a rapid and definitive method for the structural confirmation of this compound. By following standardized protocols for sample preparation and data acquisition, high-quality spectra can be reliably obtained. The detailed analysis of chemical shifts, multiplicities, and integrations allows for the unambiguous assignment of all proton and carbon signals, verifying the molecular structure. This application note serves as a practical guide and spectral reference for scientists working with this important class of heterocyclic compounds. For more complex derivatives, 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to further confirm assignments.[10][11][12]
References
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Ait Itto, M., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1709. Available at: [Link]
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Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]
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University of Leicester. NMR Sample Preparation. Available at: [Link]
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Bergander, K. (2021). MestReNova – A quick Guide. University of Münster. Available at: [Link]
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Farrar, D. (2020). NMR Spectrum Processing Using Bruker's Topspin software. YouTube. Available at: [Link]
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Young, D. (2023). How to Process NMR data using MestreNova. YouTube. Available at: [Link]
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Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]
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Fun Man. (2017). MestreNova Tutorial: A quick guide on NMR analysis processing. YouTube. Available at: [Link]
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University of Colorado Boulder, Department of Chemistry. Coupling in 1H NMR. Available at: [Link]
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University College London. Spin-Spin Coupling. Available at: [Link]
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Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Available at: [Link]
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Scribd. Advanced 2D NMR Techniques Guide. Available at: [Link]
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Jasril, J., et al. (2023). Interpretation of 1H-NMR and 13C-NMR data for compound 8. ResearchGate. Available at: [Link]
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University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. Available at: [Link]
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Silva, A. M. S., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(5), 396-435. Available at: [Link]
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McGill University. Processing data with Mestrelab Mnova. Available at: [Link]
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Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
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University of Wisconsin-Madison. NMR Chemical Shifts. Available at: [Link]
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Metin, B. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
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Royal Society of Chemistry. (2018). Acquiring 1 H and 13 C Spectra. Available at: [Link]
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The Ohio State University. NMR Sample Requirements and Preparation. Available at: [Link]
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San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]
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Chemistry LibreTexts. Interpretation of 1H- and 13C-NMR Spectra. Available at: [Link]
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G. T. Y. (1981). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
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Reich, H. J. Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. Available at: [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
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Conduct Science. (2020). Spin-Spin coupling in NMR. Available at: [Link]
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University College London. Chemical shifts. Available at: [Link]
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Singh, L. P., et al. (2007). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Arzneimittelforschung, 57(10), 641-646. Available at: [Link]
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PubMed. 6-Methyl-2-phenyl-4,5-dihydro-pyridazin-3(2H)-one. Available at: [Link]
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PubMed. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Available at: [Link]
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El-Gohary, N. S., & Shaaban, M. R. (2017). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 22(12), 2235. Available at: [Link]
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Application Note: High-Resolution Mass Spectrometric Analysis of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one
Abstract
This application note provides a comprehensive guide to the mass spectrometric analysis of the synthesized compound 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, a heterocyclic molecule of interest in pharmaceutical and chemical research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development, and the interpretation of mass spectral data. By leveraging high-resolution mass spectrometry, this guide elucidates the characteristic fragmentation patterns of the title compound, providing a foundational methodology for its unambiguous identification and quantification in various matrices.
Introduction
This compound is a pyridazinone derivative with a core heterocyclic structure that is a common scaffold in a variety of biologically active compounds.[1] The precise and accurate characterization of such molecules is paramount in drug discovery and development for understanding their metabolic fate, ensuring purity, and for pharmacokinetic studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for the analysis of small molecules.[2]
This document outlines a detailed workflow for the analysis of this compound (Molecular Weight: 188.23 g/mol ) using electrospray ionization (ESI) tandem mass spectrometry (MS/MS).[3] We will explore the predictable fragmentation pathways of the protonated molecule, providing a rationale for the observed product ions. The methodologies presented are intended to be a starting point for researchers, adaptable to various mass spectrometric platforms and experimental needs.
Experimental Design and Rationale
The successful mass spectrometric analysis of a small molecule hinges on a well-designed experiment. Our approach is multifaceted, addressing sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Ensuring Analytical Integrity
The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system, free from interfering matrix components.[4] For a synthesized compound like this compound, this typically involves dissolution in a suitable organic solvent.
Protocol: Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of synthesized this compound and dissolve it in 1.0 mL of LC-MS grade methanol. Vortex for 30 seconds to ensure complete dissolution.
-
Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. This final concentration is suitable for direct infusion or LC-MS analysis. The addition of formic acid is crucial for promoting protonation in positive ion ESI.[5]
For analysis in biological matrices, a more rigorous sample clean-up such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is required to remove interfering substances like phospholipids.[6]
Liquid Chromatography: Achieving Optimal Separation
Liquid chromatography separates the analyte of interest from impurities and matrix components prior to its introduction into the mass spectrometer. A reversed-phase C18 column is a versatile starting point for many small molecules.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Value | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | Provides the necessary separation efficiency and is compatible with mass spectrometry. |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size | Offers good retention and peak shape for moderately polar compounds. The smaller particle size enhances resolution. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes protonation of the analyte. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to elute compounds with a range of polarities. Optimization may be required. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | A typical injection volume to avoid overloading the column. |
| MS System | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) | QqQ is ideal for targeted quantification, while QTOF provides high mass accuracy for structural elucidation.[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The presence of nitrogen atoms in the pyridazinone ring makes it readily protonated.[8] |
| Capillary Voltage | 3.5 kV | A typical starting voltage for ESI. |
| Source Temp. | 150 °C | Optimizes desolvation without causing thermal degradation. |
| Desolvation Temp. | 350 °C | Facilitates efficient solvent evaporation. |
| Collision Gas | Argon | An inert gas commonly used for collision-induced dissociation (CID).[9] |
Data Acquisition and Interpretation
Full Scan Mass Spectrum (MS1)
Initially, a full scan mass spectrum is acquired to identify the protonated molecule, [M+H]⁺. For this compound (C₁₁H₁₂N₂O), the expected monoisotopic mass is 188.0950. Therefore, the protonated molecule [C₁₁H₁₃N₂O]⁺ should be observed at m/z 189.1028.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is employed to generate characteristic fragment ions for structural confirmation and quantitative analysis. This is achieved through collision-induced dissociation (CID), where the precursor ion ([M+H]⁺) is fragmented by collision with an inert gas.[9]
Based on the structure of this compound and established fragmentation patterns of related heterocyclic compounds, a proposed fragmentation pathway is presented below.[8] The pyridazinone ring and the N-phenyl bond are likely sites of initial cleavage.
Caption: Proposed fragmentation of this compound.
Table 2: Predicted Product Ions and Their Origins
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure/Identity |
| 189.1028 | 161.1079 | CO (27.9949 Da) | Cleavage of the carbonyl group from the pyridazinone ring. |
| 189.1028 | 159.0762 | CH₃N (29.0262 Da) | Loss of the methyl-substituted nitrogen and adjacent carbon. |
| 189.1028 | 98.0606 | C₆H₅N (103.0422 Da) | Cleavage of the N-phenyl bond and subsequent rearrangement. |
| 98.0606 | 94.0500 | - | Rearrangement to form the stable aniline cation. |
| 98.0606 | 77.0391 | HCN (27.0109 Da) | Loss of hydrogen cyanide from the heterocyclic ring fragment. |
The exact masses are calculated based on the most abundant isotopes.
Method Validation and System Suitability
For quantitative applications, the developed LC-MS/MS method should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity and Range: A calibration curve should be prepared with at least five standards to demonstrate the linear relationship between concentration and response.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: Analyte stability in the sample matrix and in prepared solutions under various storage conditions.
Before each analytical run, a system suitability test should be performed by injecting a standard solution to ensure the LC-MS/MS system is performing optimally.
Conclusion
This application note presents a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound. The provided methodologies for sample preparation, LC-MS/MS analysis, and data interpretation offer a solid foundation for researchers in the fields of chemistry and drug development. The proposed fragmentation pathway serves as a valuable tool for the structural confirmation of this and related pyridazinone derivatives. The adaptability of the described methods allows for their application in a wide range of research settings, from routine purity checks to complex pharmacokinetic studies.
References
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Tecan. (2021). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
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Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]
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Phenomenex. (2023). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Retrieved from [Link]
- Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Greenberg, M. M. (2012). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. The Journal of organic chemistry, 77(24), 11187–11194.
- Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357–1367.
- El-Faham, A., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1709.
- Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry.
- Singh, R., et al. (2015). Synthesis, computer aided screening and pharmacological evaluation of 2/3-substituted-6(4-methyl phenyl)-4,5-dihydropyridazin-3(2H)-ones, and pyridazine substituted triazine. Bioorganic & Medicinal Chemistry Letters, 25(16), 3236-3240.
- Aldhafiri, W. N. (2020). Development of an LC-ESI-MS/MS method for determination of a novel Pyrrolomycin (MP-1) and application to pre-clinical ADME studies (Master's thesis, University of Nebraska Medical Center).
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Restek. (2024). LC-MS/MS Method Development for Drug Analysis. Retrieved from [Link]
- Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404.
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Application Notes & Protocols for the Anticancer Screening of Pyridazinone Derivatives Using Cell Viability Assays
Introduction: The Therapeutic Potential of Pyridazinone Derivatives in Oncology
The pyridazinone scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Recently, novel pyridazinone-containing molecules have garnered significant attention for their broad-spectrum antiproliferative activity against various human tumor cell lines.[1][2] These compounds can exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways involved in tumor growth and survival.[3] For researchers in drug development, the initial and most critical step in evaluating these novel chemical entities is to accurately quantify their cytotoxic and cytostatic effects on cancer cells. This guide provides a comprehensive overview and detailed protocols for employing a panel of robust cell viability assays tailored for the anticancer screening of pyridazinone derivatives.
This document is structured to provide not just procedural steps, but also the scientific rationale behind the choice of assays and the interpretation of results, ensuring a self-validating experimental approach.
Choosing the Right Assay: A Multi-Faceted Approach to Understanding Cytotoxicity
No single assay can provide a complete picture of a compound's anticancer activity. Therefore, a multi-assay approach is recommended to delineate the precise mechanism of action. The choice of assay depends on the specific question being asked. Are the pyridazinone derivatives causing cell death (cytotoxicity) or merely inhibiting proliferation (cytostatic effect)? Is the cell death occurring via apoptosis or necrosis? The following assays provide a tiered approach to answering these critical questions.
It is crucial to select the appropriate assay method based on factors such as specificity, sensitivity, the properties of the test compound, and the available laboratory equipment.[4][5]
Core Principles of Common Cell Viability Assays
A variety of assays are available to assess cell viability, each relying on a different cellular characteristic:
-
Metabolic Activity: Assays like the MTT and Resazurin (alamarBlue) assays measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[6][7]
-
Cellular Protein Content: The Sulforhodamine B (SRB) assay quantifies the total protein content of the cell population, providing a measure of cell mass.[8][9]
-
Lysosomal Integrity: The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[10][11]
-
Membrane Integrity: Assays that measure the leakage of intracellular components, such as the Lactate Dehydrogenase (LDH) assay, are indicative of compromised cell membrane integrity, a hallmark of necrosis or late apoptosis.[12][13]
Tier 1: Primary Screening for Cytotoxicity and Proliferation Inhibition
The initial screening phase aims to identify hit compounds and determine their potency (e.g., IC50 value). The following assays are well-suited for high-throughput screening due to their simplicity, cost-effectiveness, and reproducibility.[14]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity.[6] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][15][16] The amount of formazan produced is proportional to the number of viable cells.[6][15]
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-15,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the pyridazinone derivatives in culture medium. It is advisable to perform a wide range of concentrations for the initial screening.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compounds.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light.[15]
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[15]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Corrected Absorbance: Subtract the mean absorbance of the blank wells from all other wells.
-
Percent Viability: Calculate as: (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100.
-
IC50 Calculation: Determine the concentration of the compound that inhibits cell viability by 50% by plotting a dose-response curve (Percent Viability vs. Compound Concentration).
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay based on the measurement of cellular protein content.[9] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of proteins under mildly acidic conditions.[8][17] The amount of bound dye is directly proportional to the cell mass.[8] This assay is less prone to interference from test compounds compared to metabolic assays.[18]
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol.
-
Cell Fixation:
-
After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.[19]
-
-
Washing and Staining:
-
Wash the plates four times by dipping the entire plate in a basin of slow-running tap water.[19]
-
Remove excess water by tapping the plates on paper towels and allow them to air-dry at room temperature.[19]
-
Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[19]
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[19]
-
Allow the plates to air-dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Data Analysis: Perform data analysis as described for the MTT assay.
Protocol 3: Neutral Red Uptake (NRU) Assay
The NRU assay measures the ability of viable cells to incorporate and bind the neutral red dye in their lysosomes.[10][11] This capacity is lost in dead or dying cells due to altered membrane properties.[10]
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol.
-
Neutral Red Incubation:
-
After the treatment period, remove the culture medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL) to each well.
-
Incubate the plate for 2-3 hours at 37°C in a 5% CO₂ incubator.[20]
-
-
Washing:
-
Discard the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.[21]
-
-
Dye Extraction and Absorbance Measurement:
-
Data Analysis: Perform data analysis as described for the MTT assay.
Tier 2: Elucidating the Mechanism of Cell Death
Once active pyridazinone derivatives have been identified, the next step is to understand how they are affecting the cancer cells. The following assays can help distinguish between apoptosis and necrosis.
Distinguishing Apoptosis and Necrosis
Apoptosis is a programmed and organized form of cell death, whereas necrosis is a more chaotic process resulting from severe cellular injury.[22] It is important to distinguish between these two modes of cell death as they have different implications for therapeutic efficacy and potential side effects.
Conceptual Flow for Differentiating Cell Death Mechanisms
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Application Notes and Protocols for Developing Structure-Activity Relationships (SAR) for Pyridazinone Analogues
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyridazinone Scaffold - A Privileged Core in Medicinal Chemistry
The pyridazinone moiety, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry.[1][2] This "wonder nucleus" serves as a versatile scaffold for the development of therapeutic agents targeting a wide array of diseases, including inflammatory conditions, cancer, cardiovascular disorders, and central nervous system ailments.[1][2][3] The adaptability of the pyridazinone core allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties and the establishment of robust Structure-Activity Relationships (SAR).[1][4] This guide provides a comprehensive framework for the systematic development of SAR for novel pyridazinone analogues, from initial library synthesis to preclinical evaluation.
I. The Strategic Blueprint for Pyridazinone SAR Development
A successful SAR campaign for pyridazinone analogues hinges on a cyclical and iterative process of design, synthesis, and biological evaluation. The primary objective is to understand how modifications to the chemical structure influence a compound's biological activity. This understanding is crucial for optimizing lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Caption: Iterative workflow for developing structure-activity relationships.
II. Synthetic Strategies: Building the Pyridazinone Library
The synthesis of a diverse library of pyridazinone analogues is the cornerstone of any SAR study. The choice of synthetic route is dictated by the desired substitution patterns and the commercial availability of starting materials.
Protocol 1: Synthesis of 6-Aryl-3(2H)-pyridazinones via Condensation
This foundational method involves the cyclocondensation of γ-ketoacids with hydrazines, a reliable and versatile approach.[5]
Step-by-Step Methodology:
-
Synthesis of β-Aroylpropionic Acid:
-
To a stirred suspension of a substituted benzene and succinic anhydride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add a Lewis acid catalyst (e.g., anhydrous aluminum chloride) portion-wise at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolate the precipitated β-aroylpropionic acid by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water).
-
-
Cyclocondensation with Hydrazine:
-
Reflux a mixture of the β-aroylpropionic acid and hydrazine hydrate (or a substituted hydrazine) in a suitable solvent (e.g., ethanol, acetic acid) for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated 4,5-dihydropyridazin-3(2H)-one by filtration, wash with water, and dry.
-
-
Aromatization (Optional but often beneficial for activity):
-
To a solution of the 4,5-dihydropyridazin-3(2H)-one in glacial acetic acid, add bromine dropwise with stirring.
-
Stir the mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine.
-
Isolate the 6-aryl-3(2H)-pyridazinone product by filtration, wash with water, and purify by recrystallization or column chromatography.
-
Causality Behind Experimental Choices: The use of a Lewis acid in the Friedel-Crafts acylation is essential to activate the succinic anhydride for electrophilic aromatic substitution. The subsequent cyclocondensation with hydrazine is a classic method for forming the pyridazinone ring. Aromatization is often performed as the planar, aromatic pyridazinone core can lead to improved binding interactions with biological targets.
III. In Vitro Screening Cascade: From Primary Hits to Cellular Activity
A tiered screening approach is employed to efficiently identify and characterize active compounds.
A. Primary Screening: Target-Based Assays
Primary screens are typically high-throughput, target-based assays designed to identify compounds that interact with the protein of interest.
Example Target: Cyclooxygenase-2 (COX-2)
Pyridazinone derivatives are known to be potent and selective COX-2 inhibitors.[3][6]
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol determines the inhibitory activity of the synthesized pyridazinone analogues against COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin).
-
Prepare solutions of human recombinant COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, enzyme solution, and a vehicle (DMSO) or test compound to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the arachidonic acid solution.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a solution of a stopping reagent (e.g., 1 M HCl).
-
Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Self-Validating System: The inclusion of a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls is crucial for validating the assay performance.[6][7]
B. Secondary Screening: Cell-Based Assays
Compounds that show promising activity in primary screens are advanced to cell-based assays to confirm their activity in a more physiologically relevant context.
Protocol 3: Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages
This assay assesses the ability of pyridazinone analogues to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages.[6][7]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
-
Cytokine Measurement:
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.
-
-
Cell Viability Assay:
-
Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the treated cells to ensure that the observed reduction in cytokine production is not due to cytotoxicity.
-
Data Presentation: SAR Table for COX-2 Inhibitors
| Compound ID | R1 | R2 | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | TNF-α Inhibition (% at 10 µM) |
| PZ-01 | H | 4-F-Ph | >100 | 5.2 | >19.2 | 25.3 |
| PZ-02 | H | 4-Cl-Ph | >100 | 2.8 | >35.7 | 45.1 |
| PZ-03 | H | 4-Me-Ph | 85.3 | 1.5 | 56.9 | 62.8 |
| PZ-04 | H | 4-SO₂Me-Ph | 15.6 | 0.12 | 130 | 85.4 |
| Celecoxib | - | - | 15.0 | 0.04 | 375 | 88.2 |
This is a hypothetical data table for illustrative purposes.
IV. In Vivo Evaluation: Assessing Efficacy and Safety
Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy and preliminary safety profile.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to assess the in vivo anti-inflammatory activity of novel compounds.[4][7]
Step-by-Step Methodology:
-
Animal Acclimatization:
-
Acclimatize male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Administer the test compounds or vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally at a specific time before the induction of inflammation.
-
-
Induction of Edema:
-
Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local institutional animal care and use committee.
V. Computational Modeling: Guiding the SAR Exploration
In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for rationalizing observed SAR and guiding the design of new analogues.[8][9][10]
Caption: Workflow for molecular docking studies in SAR analysis.
Molecular Docking Insights: Docking studies can reveal the putative binding mode of pyridazinone analogues within the active site of their target protein.[8][11] This information can explain why certain substitutions enhance activity while others are detrimental. For instance, a docking study of pyridazinone-based COX-2 inhibitors might show that a para-sulfonamide group on the 6-aryl ring forms a crucial hydrogen bond with a specific amino acid residue in the active site, explaining its importance for high affinity.[8]
3D-QSAR: This method generates a 3D model that quantitatively correlates the structural features of a series of molecules with their biological activity.[9][10][12] The resulting contour maps can highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character are favorable or unfavorable for activity, providing a roadmap for the design of more potent compounds.
VI. Conclusion: From Data to Drug Candidates
The development of structure-activity relationships for pyridazinone analogues is a multidisciplinary endeavor that integrates synthetic chemistry, pharmacology, and computational science. By systematically modifying the pyridazinone scaffold and evaluating the resulting analogues through a cascade of in vitro and in vivo assays, researchers can elucidate the key structural features required for potent and selective biological activity. The insights gained from these SAR studies are paramount for the successful optimization of pyridazinone-based lead compounds into viable drug candidates.
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Aziz, M. A., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 14(33), 23783-23807. Retrieved from [Link]
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Ismail, M. M. F., et al. (2021). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Medicinal Chemistry, 17(2), 171-186. Retrieved from [Link]
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Le-Hien, V., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Scientific Reports, 11(1), 5022. Retrieved from [Link]
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Acar, Ç., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 26(15), 4443. Retrieved from [Link]
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Kumar, A., et al. (2022). 3D-QSAR, docking and molecular dynamics simulations of novel Pyrazolo-pyridazinone derivatives as covalent inhibitors of FGFR1: a scientific approach for possible anticancer agents. Journal of Biomolecular Structure and Dynamics, 40(19), 8687-8703. Retrieved from [Link]
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Sharma, S., et al. (2017). Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents. Archiv der Pharmazie, 350(7), 1700045. Retrieved from [Link]
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Wang, J., et al. (2014). Combined 3D-QSAR, molecular docking, molecular dynamics simulation, and binding free energy calculation studies on the 5-hydroxy-2H-pyridazin-3-one derivatives as HCV NS5B polymerase inhibitors. Journal of Molecular Modeling, 20(1), 2056. Retrieved from [Link]
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- 9. tandfonline.com [tandfonline.com]
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- 12. Combined 3D-QSAR, molecular docking, molecular dynamics simulation, and binding free energy calculation studies on the 5-hydroxy-2H-pyridazin-3-one derivatives as HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing the Potential of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Pyridazinone Core as a Privileged Scaffold
The pyridazinone nucleus, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1] Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of its biological properties. This adaptability makes the pyridazinone scaffold an attractive starting point for the design of novel therapeutics targeting a range of diseases, including cancer, inflammation, cardiovascular disorders, and microbial infections.[2][3]
This comprehensive guide focuses on a specific and promising pyridazinone derivative: 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one . We will provide detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively utilize this scaffold in their drug discovery programs. This document will cover the synthesis of the core structure, strategies for chemical diversification, and robust protocols for evaluating the biological activity of its derivatives in key therapeutic areas.
Section 1: Synthesis of the Core Scaffold
A reliable and efficient synthesis of the this compound scaffold is the critical first step in any drug discovery campaign. The most common and straightforward method involves the condensation of levulinic acid with phenylhydrazine.[4]
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound from readily available starting materials.
Materials:
-
Phenylhydrazine
-
Levulinic acid
-
Ethanol
-
Methanol (for recrystallization)
-
Ice
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
To a 100 mL round-bottom flask, add phenylhydrazine (2.7 mL, 27 mmol) and levulinic acid (2.6 mL, 25 mmol) in 60 mL of ethanol.[4]
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4 hours.[4]
-
After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture onto a beaker filled with crushed ice. A solid precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Recrystallize the crude product from methanol to obtain pure this compound as colorless crystals.[4]
-
Dry the purified product under vacuum. The expected yield is approximately 3.9 g (85%).[4]
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.
Section 2: Library Synthesis and Derivatization Strategies
The true power of the this compound scaffold lies in its potential for chemical modification to explore structure-activity relationships (SAR). The pyridazinone ring offers multiple sites for functionalization.
Key Derivatization Approaches:
-
Substitution on the Phenyl Ring: The phenyl group at the 2-position is a prime site for introducing a variety of substituents to modulate lipophilicity, electronic properties, and steric bulk. This can be achieved by starting with substituted phenylhydrazines in the initial synthesis.
-
Functionalization of the Pyridazinone Ring: Direct C-H functionalization strategies can be employed for late-stage diversification of the pyridazinone core.[3] This allows for the introduction of various groups at different positions of the heterocyclic ring.
-
N-Alkylation/Arylation: The nitrogen atom at the 2-position can be further functionalized, although in the case of the title compound, it is already substituted with a phenyl group. For other pyridazinone analogs, this position is a key handle for modification.
The following diagram illustrates a general workflow for generating a library of derivatives from the core scaffold.
Caption: Drug discovery workflow using the pyridazinone scaffold.
Section 3: Application in Oncology Drug Discovery
Pyridazinone derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and angiogenesis.[1] A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase crucial for angiogenesis.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of synthesized pyridazinone derivatives against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute these in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
In a 96-well plate, add 5 µL of the diluted test compound or vehicle (for control wells).
-
Add 20 µL of a master mix containing kinase buffer, VEGFR-2 enzyme, and substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well. The final volume should be 50 µL.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: SAR of Pyridazinone-Based VEGFR-2 Inhibitors
The following table presents hypothetical IC₅₀ values for a series of this compound derivatives with substitutions on the phenyl ring, illustrating a typical SAR study.
| Compound ID | R-group on Phenyl Ring | VEGFR-2 IC₅₀ (nM) |
| Scaffold | H | >10,000 |
| PDZ-01 | 4-Cl | 520 |
| PDZ-02 | 4-F | 780 |
| PDZ-03 | 4-OCH₃ | 1,200 |
| PDZ-04 | 3,4-diCl | 150 |
| PDZ-05 | 4-CF₃ | 350 |
Section 4: Application in Anti-Inflammatory Drug Discovery
The pyridazinone scaffold is also a valuable starting point for the development of novel anti-inflammatory agents.[3] Many of these compounds exert their effects through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Protocol 3: In Vitro COX-2 Inhibition Assay
This protocol provides a method for evaluating the COX-2 inhibitory activity of pyridazinone derivatives.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
COX Colorimetric Inhibitor Screening Assay Kit (Cayman Chemical) or equivalent
-
96-well plate
-
Plate reader capable of measuring absorbance
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
To the wells of a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.
-
Add the test compounds or vehicle control to the appropriate wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined time (e.g., 5-10 minutes).
-
Stop the reaction according to the assay kit instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the amount of prostaglandin produced.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 4: Measurement of Inflammatory Cytokines (TNF-α and IL-6)
This protocol outlines a method to assess the effect of pyridazinone derivatives on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
CO₂ incubator
-
ELISA plate reader
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's protocols.
-
Determine the dose-dependent effect of the compounds on cytokine production.
Section 5: Application in Antimicrobial Drug Discovery
The pyridazinone scaffold has also been explored for the development of novel antimicrobial agents. A fundamental step in evaluating the efficacy of potential antimicrobial compounds is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of pyridazinone derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (bacteria without compound).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile starting point for the development of new therapeutic agents. Its straightforward synthesis and amenability to chemical modification make it an ideal candidate for library synthesis and SAR exploration. The detailed protocols provided in this guide offer a robust framework for researchers to synthesize, derivatize, and evaluate the biological activities of novel pyridazinone-based compounds in the fields of oncology, inflammation, and infectious diseases. Future research in this area will likely focus on the development of more potent and selective derivatives, the elucidation of their mechanisms of action, and their advancement into preclinical and clinical studies.
References
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El-Gazzar, A. R. B. A., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3369. [Link]
- Asif, M. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
-
Singh, J., Sharma, D., & Bansal, R. (2017). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Medicinal Chemistry, 9(1), 95-127. [Link]
- BenchChem. (2025). The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery. BenchChem.
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Abdel-Maksoud, M. S., et al. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Mini-Reviews in Medicinal Chemistry. [Link]
-
Kumar, D., et al. (2008). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 58(11), 569-73. [Link]
- Allam, H. A., et al. (2020). Synthesis and Vasorelaxant Activity of Novel 6-Phenylpyridazin-3(2H)-one Derivatives. Medicinal Chemistry, 16(7), 1011-1022.
-
El-Sayed, M. A. A., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(43), 28215-28241. [Link]
-
Cignarella, G., et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 26(16), 4992. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
- Karki, R., Park, C. H., & Kim, D. W. (2013). Extract of buckwheat sprouts scavenges oxidation and inhibits pro-inflammatory mediators in lipopolysaccharide-stimulated macrophages (RAW264.7). Food Chemistry, 141(3), 2239-2246.
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- 3. Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of pyridazinone derivatives for in vivo studies
Application Note & Protocol Guide
Abstract
This guide provides a comprehensive framework for the successful formulation of pyridazinone derivatives for preclinical in vivo evaluation. Pyridazinone-based compounds represent a versatile scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3][4] A frequent and significant hurdle in their preclinical development is poor aqueous solubility, which can lead to low or erratic bioavailability and complicate the interpretation of pharmacodynamic and toxicological data.[5][6][7] This document outlines the critical pre-formulation studies, rational formulation strategies for both parenteral and oral administration, and detailed, validated protocols to enable researchers to develop stable, safe, and effective formulations for animal studies.
The Formulation Imperative: From Compound to Candidate
The journey of a promising pyridazinone derivative from a laboratory curiosity to a viable drug candidate is critically dependent on overcoming biopharmaceutical challenges. The vast majority of new chemical entities (NCEs), including many pyridazinone derivatives, exhibit poor water solubility, which is the rate-limiting step for absorption and bioavailability.[5][7] An effective formulation is not merely a vehicle; it is an enabling technology that ensures the compound reaches its target site in the body at a sufficient concentration to elicit a pharmacological response. This guide is structured to walk the researcher through a logical workflow, from initial characterization to the preparation of a final, injectable or orally administrable dosage form.
The Challenge with Pyridazinones
The pyridazinone core, while conferring desirable pharmacological properties, often contributes to a molecular structure that is rigid, planar, and lipophilic, leading to high crystal lattice energy and low aqueous solubility.[8][9] Therefore, a "one-size-fits-all" approach to formulation is rarely successful. The choice of excipients and formulation strategy must be tailored to the specific physicochemical properties of the individual derivative.
Workflow for Formulation Development
The development process is a systematic investigation designed to mitigate risks and ensure the generation of reliable in vivo data. It begins with a thorough understanding of the molecule's intrinsic properties.
Caption: High-level workflow for pyridazinone formulation development.
Pre-formulation Studies: Building the Foundation
Before any formulation work begins, a comprehensive pre-formulation investigation is mandatory.[10][11] This phase involves characterizing the physicochemical properties of the drug substance to identify potential liabilities and guide the selection of an appropriate formulation strategy.[10]
| Parameter | Method(s) | Significance & Causality |
| Aqueous Solubility | Isothermal Shake-Flask Method (in water, PBS pH 7.4) | The most critical parameter. Determines if solubilization enhancement is needed and to what extent. Low solubility (<10 µg/mL) necessitates advanced formulation approaches.[8] |
| Solubility in Co-solvents | Isothermal Shake-Flask Method | Establishes a profile in common GRAS (Generally Regarded As Safe) solvents (e.g., PEG 400, Propylene Glycol, Ethanol, DMSO). Guides the development of co-solvent systems.[12] |
| pKa | Potentiometric Titration, UV-Spectrophotometry | Determines the ionization state of the molecule at different pH values. Essential for selecting pH-adjustment strategies and appropriate buffers.[11] |
| LogP / LogD | Shake-Flask, HPLC-based methods | Measures lipophilicity. A high LogP (>3) often correlates with poor aqueous solubility and suggests that lipid-based formulations or surfactants may be effective.[5] |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | Indicates the strength of the crystal lattice. High Tm often correlates with low solubility. Also critical for developing melt-based formulations like solid dispersions.[8] |
| Solid-State Characterization | Powder X-ray Diffraction (PXRD), Microscopy | Identifies the crystalline form (polymorphs) or if the material is amorphous. Different polymorphs can have vastly different solubilities and stability profiles.[8] |
| Solution Stability | HPLC-based assay | Assesses chemical stability in potential vehicle compositions under stressed conditions (e.g., light, temperature, pH) to identify degradation pathways. |
Formulation Strategies for Parenteral Administration
For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration, the drug must be fully solubilized in a sterile, isotonic, and biocompatible vehicle. The primary challenge is achieving the target concentration without causing precipitation upon injection or local tissue irritation.[13]
Decision Framework for Parenteral Formulation
The choice of solubilization technology depends on the required dose and the physicochemical properties of the pyridazinone derivative.
Caption: Decision tree for selecting a parenteral formulation strategy.
Protocol 1: Co-Solvent System
Principle: This is often the first and simplest approach. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[14][15]
-
Common Excipients: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO), Polysorbate 80 (Tween® 80), Solutol® HS 15.
-
Causality: PEG 400 and PG are effective solubilizers and have a long history of safe use in parenteral formulations.[16] Polysorbate 80 is a non-ionic surfactant that aids in both solubilization and preventing precipitation upon dilution in the bloodstream.[17] DMSO is a powerful solvent but should be used at the lowest possible concentration due to potential toxicity.
Methodology:
-
Preparation of Vehicle: In a sterile container, prepare the vehicle by combining the organic co-solvents first. For a common vehicle, mix 40% PEG 400, 10% Ethanol, and 50% Water for Injection (WFI) by volume.
-
Drug Dissolution: Weigh the required amount of the pyridazinone derivative. Add it to the organic co-solvent portion of the vehicle (e.g., the PEG 400/Ethanol mixture) and vortex or sonicate until fully dissolved. The use of a small amount of organic solvent first ensures the drug is wetted and dissolves more easily than adding it directly to a mixed aqueous system.
-
Aqueous Addition: Slowly add the WFI (or saline/PBS for tonicity) to the drug-organic mixture while continuously stirring or vortexing. This controlled addition is crucial to prevent the drug from "crashing out" or precipitating.
-
Final Adjustments & QC:
-
Visually inspect the final solution for clarity and absence of particulates. It should be clear and colorless/pale yellow.
-
Measure the pH. If necessary, adjust to a physiologically compatible range (typically pH 6.5-8.0) using dilute HCl or NaOH.
-
Sterile filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
(Recommended) Confirm the drug concentration using a validated analytical method like HPLC-UV.
-
Example Formulation Table:
| Component | Purpose | Concentration (% v/v) |
| Pyridazinone Cpd. X | Active Pharmaceutical Ingredient | 1 mg/mL |
| PEG 400, NF | Primary Solubilizer | 40% |
| Ethanol, USP | Co-Solvent | 10% |
| Saline (0.9% NaCl) | Vehicle, Tonicity Agent | 50% (q.s. to volume) |
Protocol 2: Cyclodextrin-Based Formulation
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively shielding the lipophilic part of the drug from the aqueous environment and increasing its apparent solubility.[4][18]
-
Common Excipients: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).
-
Causality: SBE-β-CD is particularly useful due to its high water solubility and excellent safety profile for parenteral use.[19] It forms less tightly bound complexes than some other CDs, allowing for rapid drug release upon dilution in the bloodstream.
Methodology:
-
CD Solution Preparation: Weigh the required amount of SBE-β-CD (e.g., for a 20% w/v solution) and dissolve it in the appropriate aqueous vehicle (e.g., WFI or citrate buffer) with stirring.
-
Complexation: Add the weighed pyridazinone derivative directly to the cyclodextrin solution.
-
Energy Input: Vigorously stir or sonicate the mixture at room temperature or with gentle warming (40-50°C) for several hours (e.g., 4-24 hours) to facilitate the formation of the inclusion complex. The system should transition from a slurry to a clear solution.
-
Final Adjustments & QC:
-
Allow the solution to cool to room temperature.
-
Visually inspect for clarity. Any undissolved material indicates that the solubility limit in that CD concentration has been reached.
-
Measure the pH and adjust if necessary.
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Confirm drug concentration via HPLC-UV.
-
Formulation Strategies for Oral Administration
For oral dosing, the goal is to enhance the dissolution rate and/or solubility in the gastrointestinal (GI) tract to improve absorption.[6][20]
Protocol 3: Aqueous Suspension (Micronized)
Principle: For compounds that are poorly soluble across the entire physiological pH range (often BCS Class II compounds), increasing the surface area through particle size reduction can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[5][21] A suspension is a common and effective way to deliver these micronized particles.
-
Common Excipients:
-
Wetting Agent: Polysorbate 80 (Tween® 80), Poloxamer 188.
-
Suspending/Viscosity Agent: Carboxymethylcellulose sodium (CMC-Na), Hydroxypropyl methylcellulose (HPMC), Xanthan gum.
-
Vehicle: Purified Water, Buffer solution.
-
Methodology:
-
Micronization (if necessary): If the starting material has a large particle size, reduce it using techniques like jet milling or ball milling to achieve a particle size range of <10 µm.
-
Wetting the Drug: In a mortar, weigh the micronized pyridazinone derivative. Add a small amount of the wetting agent (e.g., a few drops of a 1% Tween 80 solution) and triturate to form a smooth, uniform paste. This step is critical to ensure that the hydrophobic drug particles are properly dispersed in the aqueous vehicle and do not clump together.
-
Preparing the Vehicle: In a separate beaker, dissolve the suspending agent in the main vehicle (e.g., 0.5% w/v CMC-Na in purified water). This may require vigorous stirring or heating. Allow to cool.
-
Creating the Suspension: Slowly add the suspending vehicle to the drug paste in the mortar with continuous trituration (geometric dilution).
-
Homogenization: Transfer the mixture to a graduated cylinder and add the remaining vehicle to reach the final volume. Mix thoroughly by shaking. For improved uniformity, the suspension can be passed through a homogenizer.
-
QC:
-
Visually inspect for uniformity. A well-formulated suspension should not have large agglomerates and should re-suspend easily upon shaking.
-
Measure the pH.
-
(Recommended) Perform particle size analysis to confirm the distribution.
-
Confirm drug content and uniformity by taking multiple samples and analyzing via HPLC.
-
Example Formulation Table:
| Component | Purpose | Concentration (% w/v) |
| Pyridazinone Cpd. Y (Micronized) | Active Pharmaceutical Ingredient | 1.0% (10 mg/mL) |
| CMC-Na | Suspending Agent | 0.5% |
| Polysorbate 80 | Wetting Agent | 0.1% |
| Purified Water | Vehicle | q.s. to 100% |
Quality Control and Stability Assessment
A formulation is only useful if it is stable and its properties are well-characterized.
Essential QC Tests
-
Appearance: Visual inspection for clarity (solutions), color, and uniformity (suspensions).
-
pH Measurement: Must be within a physiologically tolerable range.
-
Drug Content (Assay): Typically performed by HPLC-UV to confirm the final concentration is within ±10% of the target.
-
Purity/Degradation: HPLC analysis to ensure no significant degradation has occurred during formulation.
-
Osmolality (for parenteral): Important for reducing pain and irritation upon injection. Should be in the range of 280-320 mOsm/kg.
Stability Testing Protocol
For preclinical studies, short-term stability is often sufficient. The goal is to ensure the formulation is stable for the duration of its preparation and use.[22]
-
Protocol Design: Prepare a batch of the final formulation. Store aliquots under relevant conditions:
-
Refrigerated (2-8°C)
-
Room Temperature (25°C)
-
(Optional) Accelerated (40°C)
-
-
Time Points: Test the aliquots at initial (T=0), 24 hours, 48 hours, 1 week, and 2 weeks.
-
Testing: At each time point, perform the essential QC tests listed above.
-
Acceptance Criteria: No significant change in appearance, pH, or purity. Assay should remain within 90-110% of the initial value.
References
-
El-Gamal, M. I., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. [Link]
-
El-Gamal, M. I., et al. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. [Link]
-
Hörter, D., & Dressman, J. B. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]
-
de Faria, A. D., et al. (2021). Challenges to improve the biopharmaceutical properties of poorly water-soluble drugs and the application of the solid dispersion technology. SciELO. [Link]
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Kumar, S., & Singh, P. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. [Link]
-
Gökçe, M., et al. (2013). The Study of Pyridazine Compounds on Prostanoids: Inhibitors of COX, cAMP Phosphodiesterase, and TXA. Semantic Scholar. [Link]
-
Mirage News. (2025). Therapeutic Potential of Pyridazinones Explored. [Link]
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Cignarella, G., et al. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. [Link]
-
Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of antipyrine/pyridazinone hybrids and investigation of their in vivo analgesic and anti-inflammatory activities. [Link]
-
Bozbey, İ., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. [Link]
-
Al-Ghorbani, M., et al. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]
-
Al-Ostath, R., et al. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]
-
IJRAR.org. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. [Link]
-
Patel, J., et al. (n.d.). Solubility Enhancement Techniques: A Review. International Journal of Pharmaceutical Erudition. [Link]
-
Mirasol, F. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
ResearchGate. (n.d.). Synthesis of pyridazinone derivatives. [Link]
-
Asif, M. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
-
IJPSM. (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. [Link]
-
ResearchGate. (n.d.). Aromaticity and stability values for selected pyridazinones. [Link]
-
Cosconati, S., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC. [Link]
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. [Link]
-
Cosconati, S., et al. (n.d.). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. NIH. [Link]
-
Alam, M. M., et al. (2016). The therapeutic journey of pyridazinone. PubMed. [Link]
-
Bozbey, İ., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. [Link]
-
Kumar, D. P., et al. (2015). An Overview on Preformulation Studies. PHARMACEUTICAL SCIENCES. [Link]
-
Pramanick, S., et al. (2017). Excipient Selection In Parenteral Formulation Development. [Link]
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ResearchGate. (2025). (PDF) Excipient Selection In Parenteral Formulation Development. [Link]
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Apte, S. P., & Ugwu, S. O. (n.d.). Emerging Excipients in Parenteral Medications. [Link]
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Abdel-Aziz, M., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. [Link]
-
Saraf, G., et al. (n.d.). A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, Antihistamine and Particularly Against Histamine H3R. PubMed. [Link]
-
Center for Research on Complex Generics. (n.d.). Excipients in Parenteral Drug Products. [Link]
-
kk wagh college of pharmacy. (n.d.). Pre-formulation Studies. [Link]
-
El-Gazzar, M. G., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]
-
DOI. (n.d.). Novel hybrid pyridazinone-arylacetamide: Synthesis, crystal structure, toxicity, antidiabetic activity, oral starch tolerance test (OSTT), absorption distribution metabolism excretion toxicity (ADMET) and docking studies. [Link]
-
TGA. (2010). Performing ongoing stability testing for listed and complementary medicines. [Link]
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- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents [mdpi.com]
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- 22. Performing ongoing stability testing for listed and complementary medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one
Introduction
Welcome to the technical support guide for the synthesis of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. This pyridazinone derivative is a valuable scaffold in medicinal chemistry, serving as a building block for a wide range of biologically active compounds.[1][2][3] The most common and direct synthesis involves the cyclocondensation of levulinic acid and phenylhydrazine.[4][5] While the reaction appears straightforward, achieving consistently high yields can be challenging.
This guide is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. We will explore common issues, from low yields to purification challenges, providing clear, actionable solutions grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yield is the most common issue in pyridazinone synthesis. It rarely stems from a single cause but rather a combination of factors. A systematic approach is key to identifying and resolving the problem.[6]
1. Purity of Starting Materials: This is the most critical and often overlooked factor.
-
Causality: Levulinic acid can undergo self-polymerization or contain impurities from its synthesis. Phenylhydrazine is notoriously unstable and readily oxidizes, turning dark yellow or brown. These impurities can engage in side reactions, consuming your starting materials and complicating purification.[6]
-
Solution:
-
Use freshly opened, high-purity levulinic acid. If in doubt, distill it under reduced pressure.
-
Phenylhydrazine should be a pale yellow liquid. If it is dark, it must be purified by vacuum distillation before use.
-
Always use anhydrous solvents, as excess water can hinder the dehydration step.
-
2. Reaction Conditions:
-
Temperature: The reaction requires heat to overcome the activation energy for both hydrazone formation and the subsequent cyclization/dehydration. However, excessive heat can cause decomposition of the phenylhydrazine or the product itself.[6]
-
Solution: Refluxing in a solvent like ethanol (b.p. 78 °C) or glacial acetic acid (b.p. 118 °C) provides controlled heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating after the reaction has reached completion.
-
-
Reaction Time: An incomplete reaction is a common source of low yield.
-
Solution: A typical reflux time is 4 hours.[4] However, you should monitor the reaction by TLC. Spot the reaction mixture against the starting materials. The reaction is complete when the starting material spots have disappeared.
-
-
Water Removal: The final cyclization step is a dehydration reaction, which is reversible. The presence of water can push the equilibrium back towards the intermediate.
-
Solution: While refluxing in ethanol is often sufficient, if yields remain low, consider using a Dean-Stark apparatus to azeotropically remove water during the reaction, especially if using a solvent like toluene. Alternatively, adding molecular sieves to the reaction flask can absorb the water as it forms.[6]
-
3. pH of the Medium:
-
Causality: The cyclization and dehydration steps are acid-catalyzed. The carboxylic acid group of levulinic acid provides some self-catalysis. However, the basicity of phenylhydrazine can neutralize this effect.
-
Solution: Using glacial acetic acid as the solvent is a common strategy. It acts as both a solvent and an acid catalyst, effectively promoting the dehydration step and often leading to higher yields and shorter reaction times.[6]
Below is a workflow to guide your troubleshooting process.
Sources
- 1. Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and Synthesis of Pyridazinone Derivatives as Novel Inhibitors of Hepatitis B Virus by Inducing Genome-free Capsid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. benchchem.com [benchchem.com]
Common side reactions in pyridazinone synthesis and their avoidance
Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyridazinone derivatives. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our approach is grounded in mechanistic principles and practical, field-proven insights to help you navigate the complexities of pyridazinone chemistry.
Troubleshooting Guide: Common Side Reactions and Avoidance Strategies
This section is dedicated to identifying and resolving specific issues that may arise during the synthesis of pyridazinones. Each problem is analyzed from a mechanistic standpoint, with actionable solutions provided.
Issue 1: Low Yield of the Desired Pyridazinone Product
Question: My reaction is resulting in a disappointingly low yield of the target pyridazinone. What are the likely causes, and how can I optimize the reaction to improve the yield?
Answer:
Low yields are a frequent hurdle in pyridazinone synthesis, often stemming from a combination of factors. A systematic approach to troubleshooting is crucial for identifying the root cause and implementing effective solutions.[1]
Probable Causes & Solutions:
-
Purity of Starting Materials: The purity of your precursors, such as γ-ketoacids, 1,4-dicarbonyl compounds, and hydrazine derivatives, is paramount.[1] Impurities can participate in unwanted side reactions, consuming your starting materials and complicating the purification process.
-
Recommendation: Always use freshly purified reagents. Recrystallize solid starting materials and distill liquid reagents before use. Confirm purity using appropriate analytical techniques like NMR or melting point analysis.
-
-
Incomplete Cyclization: The key ring-forming step, the cyclocondensation between the dicarbonyl compound and hydrazine, may not be proceeding to completion. This often results in the isolation of a stable hydrazone intermediate.[1][2][3]
-
Recommendation:
-
Reaction Time and Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] An insufficient reaction time or a temperature that is too low may lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of reactants or products.[1]
-
Water Removal: The cyclization reaction produces water as a byproduct.[1] Removing water can shift the equilibrium towards the product. Employing a Dean-Stark apparatus or adding molecular sieves can be highly effective in driving the reaction to completion.[1]
-
-
-
Suboptimal Reaction Conditions: The choice of solvent and the pH of the reaction medium can significantly influence the reaction rate and yield.[1]
-
Recommendation:
-
Solvent Choice: Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.[1] However, it is worth screening a range of solvents to find the optimal one for your specific substrate.
-
pH Control: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a critical parameter. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to other side reactions.[1] A careful optimization of the pH is often necessary.
-
-
Below is a troubleshooting workflow to systematically address low yields:
Caption: A systematic workflow for troubleshooting low yields in pyridazinone synthesis.
Issue 2: Formation of Multiple Products (Observed on TLC/LC-MS)
Question: My TLC analysis shows multiple spots, indicating the presence of several side products. What are the common side reactions in pyridazinone synthesis, and how can I minimize their formation?
Answer:
The formation of multiple products is a clear indication of competing side reactions. Understanding the nature of these side products is the first step toward suppressing their formation.
Common Side Reactions and Mitigation Strategies:
-
Hydrazone Formation: As mentioned previously, the initial reaction between a carbonyl group and hydrazine forms a hydrazone.[2][3] If the subsequent cyclization is slow, the hydrazone can be a major byproduct.
-
Mitigation: Drive the cyclization to completion by optimizing temperature, reaction time, and considering water removal as discussed in Issue 1.
-
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to a mixture of two regioisomeric pyridazinone products.[1]
-
Over-alkylation: When using a substituted hydrazine (e.g., methylhydrazine), alkylation can occur at both nitrogen atoms if the reaction conditions are not carefully controlled, leading to undesired byproducts.[1]
-
Mitigation: Use a stoichiometric amount of the alkylating agent and milder reaction conditions. A careful choice of base and solvent can also influence the selectivity.
-
-
Dehydration/Aromatization: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the formation of the fully aromatic pyridazinone as a byproduct.[1]
-
Mitigation: Use milder reaction conditions and avoid strong acids or oxidizing agents if the dihydropyridazinone is the desired product.
-
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the pyridazinone ring can cleave, resulting in a complex mixture of degradation products.[1][5][6]
The following diagram illustrates the common side reactions:
Caption: Common side reactions encountered during pyridazinone synthesis.
Issue 3: Difficulty in Controlling N-Alkylation Regioselectivity
Question: I am attempting to synthesize a substituted pyridazinone using an alkylhydrazine and I'm getting a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?
Answer:
Controlling the position of N-alkylation in pyridazinones is a common challenge due to the presence of two nucleophilic nitrogen atoms. The regioselectivity is governed by a delicate interplay of steric and electronic factors, as well as the reaction conditions.[1]
Factors Influencing N-Alkylation Regioselectivity:
-
Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electron density on the nitrogen atoms, which is influenced by the substituents on the pyridazinone ring, will affect the site of alkylation. Electron-donating groups will increase the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups will decrease it.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can have a profound impact on the regioselectivity.[1]
-
Base: A milder base may favor alkylation at the more thermodynamically stable position.
-
Solvent: Non-polar solvents may favor alkylation at the less sterically hindered nitrogen, while polar solvents may favor alkylation at the more electronically favored nitrogen.
-
Strategies for Improving Regioselectivity:
A systematic screening of reaction conditions is often necessary to achieve high regioselectivity.[9]
| Parameter | Variation | Rationale |
| Base | K₂CO₃, Cs₂CO₃, NaH | Varying base strength can influence the deprotonation equilibrium and selectivity. |
| Solvent | Toluene, THF, DMF, Acetonitrile | Polarity of the solvent can affect the solvation of the pyridazinone anion and the transition state. |
| Temperature | Room Temperature to Reflux | Lower temperatures may favor kinetic control, while higher temperatures may favor thermodynamic control. |
| Alkylating Agent | Change leaving group (e.g., I > Br > Cl) | A more reactive alkylating agent may lead to different selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the pyridazinone core structure?
A1: The most prevalent method involves the condensation of a 1,4-dicarbonyl compound (or a functional equivalent like a γ-ketoacid) with hydrazine or a hydrazine derivative.[3][10] This approach is versatile and allows for the synthesis of a wide range of substituted pyridazinones.
Q2: Are there alternative synthetic routes to pyridazinones?
A2: Yes, several other methods exist. For instance, pyridazinones can be synthesized from mucochloric acid, which provides access to 4,5-dihalogenated pyridazinones that can be further functionalized.[3][11] Other routes include cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction of 1,2,4,5-tetrazines with electron-rich dienophiles.[4][12]
Q3: How can I purify my crude pyridazinone product effectively?
A3: The purification strategy depends on the nature of the impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities.[13] Ethanol is a commonly used solvent for recrystallizing pyridazinone derivatives.[1][13]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard and effective technique.[13] A gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is typically used.[13]
-
Aqueous Washes: If your starting materials or byproducts have different acid-base properties than your product, they can often be removed with aqueous washes. For example, an acidic impurity can be removed by washing the organic layer with a basic solution (e.g., sodium bicarbonate).[13]
Q4: Can pyridazinone derivatives be further functionalized?
A4: Absolutely. The pyridazinone ring is amenable to a variety of functionalization reactions. For example, halogenated pyridazinones can undergo palladium-catalyzed cross-coupling reactions to introduce various substituents.[14] The nitrogen atoms can also be alkylated or acylated.
Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol provides a detailed, step-by-step methodology for a common pyridazinone synthesis.
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Critical Step: Monitor the reaction progress by TLC to ensure the complete consumption of the starting material and to minimize the formation of the hydrazone intermediate.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from ethanol to obtain the pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[15]
Workflow Diagram:
Caption: Workflow for the synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one.
References
-
Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - RSC Publishing. [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
-
Synthesis of pyridazines - Organic Chemistry Portal. [Link]
-
Synthesis of Pyridazine - ChemTube3D. [Link]
-
Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine - ResearchGate. [Link]
-
Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. [Link]
-
Chapter 1 Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. [Link]
-
A practical and effective method for the N–N bond cleavage of N-amino-heterocycles. [Link]
-
A Pratical and effective method for the N N bond cleavage of N-amino-heterocycles. [Link]
-
A Green and Convenient Route for the Regioselective Synthesis of New Substituted 3-Aryl-5>H>-indeno[1,2-c]pyridazines as Potential Monoamine Oxidase Type A Inhibitors - Research @ Flinders. [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. [Link]
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. [Link]
- Preparation method of pyridazinone derivative, and intermediate thereof - Google P
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. [Link]
-
Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC - NIH. [Link]
-
An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - NIH. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. [Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC. [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - ResearchGate. [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. [Link]
-
Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights - PubMed. [Link]
-
Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - NIH. [Link]
-
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC - PubMed Central. [Link]
-
297-310 Review Article Pyridazin-3(2H)-ones: Synthesis, reactiv - ResearchGate. [Link]
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- 2. Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. A practical and effective method for the N–N bond cleavage of N-amino-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one
Welcome to the technical support center for the purification of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining this compound in high purity. My insights are drawn from extensive experience in synthetic and medicinal chemistry, focusing on robust and reproducible purification methodologies.
The purification of this compound, a member of the pharmacologically significant pyridazinone class of heterocycles, is a critical step in its synthesis and subsequent application.[1] The methodologies described herein are designed to be self-validating, with a strong emphasis on the scientific principles underpinning each technique.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: The primary synthesis of this compound typically involves the condensation of levulinic acid and phenylhydrazine.[2] Potential impurities can include unreacted starting materials, particularly residual phenylhydrazine which can be toxic, and side-products from incomplete cyclization or alternative reaction pathways.[] It is also possible to have isomeric impurities if the reaction conditions are not carefully controlled.[4]
Q2: I have a crude product that is a dark oil. How should I proceed with purification?
A2: An oily crude product suggests the presence of significant impurities that are depressing the melting point of your target compound. A primary purification step before crystallization is recommended. Consider an aqueous wash to remove any water-soluble starting materials or byproducts.[4] Following that, column chromatography is often the most effective method to separate the desired product from the complex mixture.[4]
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Pyridazinone derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[5] If you observe streaking on your TLC plate or a low recovery from your column, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%).[5] Alternatively, using a different stationary phase such as neutral or basic alumina can be a good option.[5]
Q4: How do I choose the best solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4] For this compound, methanol and ethanol are commonly used and effective solvents.[2][6] To select the best solvent, you can perform small-scale solubility tests with a variety of solvents of differing polarities. A good starting point would be alcohols (methanol, ethanol), esters (ethyl acetate), and ketones (acetone).[7]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. [8]- The solution is supersaturated but lacks a nucleation site. [8] | - Reduce the solvent volume by gentle heating under a stream of nitrogen or by rotary evaporation. [8]- Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. [9] |
| The product "oils out" instead of crystallizing. | - The melting point of the compound is below the temperature of the solution. - High levels of impurities are present. [8] | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. [8]- Consider a preliminary purification step like column chromatography to remove impurities. |
| Low recovery of the purified product. | - The compound has significant solubility in the cold solvent. [9]- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. - Use a minimal amount of cold solvent to wash the crystals. - Pre-heat the filtration apparatus to prevent premature crystallization. |
| The purified product is still impure. | - The cooling process was too rapid, trapping impurities within the crystal lattice. [9]- The chosen solvent is not optimal for excluding the specific impurities present. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Experiment with different recrystallization solvents or solvent mixtures. [7] |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Poor separation of the desired compound from impurities. | - The solvent system (eluent) is not optimized. | - Develop an optimal solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound. [4] A good starting point for pyridazinones is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4] |
| The compound streaks or "tails" on the column. | - The compound is interacting too strongly with the acidic silica gel. [5] | - Add a small amount of triethylamine (0.1-1%) to your eluent to deactivate the silica gel. [5]- Use neutral or basic alumina as the stationary phase. [5] |
| The compound does not elute from the column. | - The eluent is not polar enough. - The compound may have decomposed on the silica gel. | - Gradually increase the polarity of your eluent. - Test the stability of your compound on a small amount of silica gel before performing a large-scale column. |
| Cracking of the silica gel bed. | - Improper packing of the column. - Running the column dry. | - Ensure the silica gel is packed as a uniform slurry. - Always maintain a level of solvent above the silica gel bed. |
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound from Methanol
This protocol is based on a reported synthesis and purification of the target compound.[2]
Materials:
-
Crude this compound
-
Methanol, reagent grade
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane and Ethyl Acetate (or other suitable solvents determined by TLC)
-
Chromatography column
-
Collection tubes
Procedure:
-
Solvent System Selection: Using TLC, determine an appropriate solvent system that provides good separation of your target compound from impurities. A common starting point for pyridazinone derivatives is a mixture of hexane and ethyl acetate.[4]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of Purification Workflow
Caption: Decision workflow for selecting the appropriate purification technique.
Physicochemical Properties for Purification
Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy. While specific data for the title compound is limited, data for the closely related 6-phenyl-4,5-dihydropyridazin-3(2H)-one provides valuable insights into its solubility profile.[10][11]
| Solvent | Solubility of 6-phenyl-4,5-dihydropyridazin-3(2H)-one [10][11] | Implication for Purification |
| Water | Practically insoluble | Useful for aqueous washes to remove polar impurities. |
| Ethanol | Sparingly soluble | A good candidate for recrystallization. |
| Methanol | Sparingly soluble | A good candidate for recrystallization, as demonstrated in a known synthesis.[2] |
| Ethyl Acetate | Soluble | Can be used as a component of the mobile phase in column chromatography. |
| Dimethyl Sulfoxide (DMSO) | Very soluble | Useful for preparing samples for analysis, but difficult to remove. |
References
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Bidló-Iglóy, M., & Mátyus, P. (1999). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 487-490. [Link]
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Aktas, H., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3279. [Link]
- BenchChem. (2025). Technical Support Center: Purification of 3-Pyridazinealanine Compounds. BenchChem.
- BenchChem. (2025).
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LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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Cilibrizzi, A., et al. (2013). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Chirality, 25(9), 544-553. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
Daoui, S., et al. (2020). Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 751–755. [Link]
- Wang, T., et al. (2007). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Arzneimittelforschung, 57(10), 641-646.
-
Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography - MDPI. (n.d.). Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
Shakeel, F., et al. (2018). Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents at different temperatures. Journal of Molecular Liquids, 255, 476-482. [Link]
-
Synthesis, computer aided screening and pharmacological evaluation of 2/3-substituted-6(4-methyl phenyl)-4,5-dihydropyridazin-3(2H)-ones, and pyridazine substituted triazine - ResearchGate. (n.d.). Retrieved from [Link]
-
6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives - ResearchGate. (n.d.). Retrieved from [Link]
-
Al-Tel, T. H., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 26(16), 4986. [Link]
-
A review on columns used in chromatography | The Journal of Multidisciplinary Research. (n.d.). Retrieved from [Link]
-
2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one: Synthesis, In Silico Studies and In Vitro Cyclooxygenase-2 Inhibitory Activity - MDPI. (n.d.). Retrieved from [Link]
-
Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]
-
Synthesis, HPLC enantioresolution, and X-ray analysis of a new series of C5-methyl pyridazines as N-formyl peptide receptor (FPR) agonists - Stork. (n.d.). Retrieved from [Link]
-
Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]
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Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]
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Algorithms to optimize multi-column chromatographic separations of proteins - ScienceDirect. (n.d.). Retrieved from [Link]
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HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY - Taros Chemicals. (n.d.). Retrieved from [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - ResearchGate. (n.d.). Retrieved from [Link]
-
Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[2][4][12]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed. (n.d.). Retrieved from [Link]
-
Pyridazines. Part XXIX: synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Novel aspects of their biological actions. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
PREMIUM-COOLING-TREATMENT-CT872.docx - Brody Chemical. (n.d.). Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges of Pyridazinone Derivatives in Biological Assays
Introduction
Pyridazinone derivatives represent a promising class of heterocyclic compounds with a wide range of biological activities, including cardiotonic, analgesic, anti-inflammatory, and antimicrobial effects.[1] However, a significant hurdle in the preclinical evaluation of these potent molecules is their characteristically poor aqueous solubility.[1][2] This low solubility can lead to compound precipitation in biological assays, resulting in inaccurate and unreliable data, underestimation of potency, and potentially causing promising drug candidates to be prematurely discarded.[3][4]
This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges associated with pyridazinone derivatives. We will explore the underlying reasons for poor solubility and provide a structured, question-and-answer-based guide with actionable strategies, detailed protocols, and expert insights to ensure the integrity and success of your biological assays.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial questions and concerns researchers face when working with pyridazinone derivatives.
Q1: Why are my pyridazinone derivatives precipitating in my aqueous assay buffer?
A1: Pyridazinone derivatives are often "brick-dust" or "grease-ball" type molecules, characterized by high lipophilicity (high logP) and/or strong crystal lattice energy.[5] This means they have a strong preference for themselves (in solid form) over interacting with water molecules. When a concentrated stock solution, typically in an organic co-solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer, the compound's solubility limit can be exceeded, causing it to "crash out" or precipitate.[3] This is a common issue for many poorly soluble drug candidates, not just pyridazinones.[6]
Q2: I dissolved my compound in 100% DMSO and it looks clear. Does this mean it's soluble?
A2: Not necessarily for your final assay. Solubility in a pure organic solvent like DMSO is very different from solubility in an aqueous buffer. Many pyridazinone derivatives show high solubility in neat DMSO.[2][7] However, the critical parameter is the compound's solubility in the final assay medium, which is typically aqueous and may contain only a small percentage of DMSO.[3] A clear DMSO stock solution is the necessary first step, but it does not guarantee solubility upon dilution.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: This is highly dependent on the specific cell line being used, as sensitivity to DMSO can vary significantly.[8][9]
-
General Guideline: A final DMSO concentration of ≤ 0.1% is widely considered safe for most cell lines with minimal impact on viability or cell function.[8][9][10]
-
Tolerable Upper Limit: Many robust cell lines can tolerate up to 0.5% or even 1.0% DMSO, but this must be experimentally verified.[8][10][11]
-
Critical Action: Always run a "vehicle control" with the same final DMSO concentration as your test samples to assess the baseline effect of the solvent on your assay readout.[8][9] Some studies have shown that even concentrations below 1% can affect cell morphology, attachment, and growth.[11]
Q4: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?
A4: Understanding this distinction is crucial for troubleshooting.
-
Kinetic Solubility: This measures the concentration of a compound that stays in solution after a DMSO stock is rapidly diluted into an aqueous buffer. It reflects the point of precipitation under non-equilibrium conditions and is highly relevant for most in vitro biological assays where compounds are added and measured over a short timeframe (minutes to hours).[4][12][13][14] High-throughput screening (HTS) relies almost exclusively on kinetic solubility measurements.[15]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with the aqueous buffer over a long period (e.g., 24-72 hours).[4][12][16] It represents the maximum concentration of a compound that can be dissolved under stable conditions and is considered the "gold standard" for formulation and late-stage development.[4]
For most biological assays, kinetic solubility is the more practical and relevant measure . A compound might have a low thermodynamic solubility but a higher, temporarily supersaturated kinetic solubility that is sufficient for the duration of the experiment.[16]
Section 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to resolving solubility issues, from basic co-solvent optimization to more advanced formulation strategies.
Guide 1: A Systematic Approach to Solubility Troubleshooting
This guide presents a workflow for diagnosing and solving solubility problems.
Caption: Workflow for troubleshooting pyridazinone solubility.
Explanation of the Workflow:
-
Phase 1 (Initial Assessment): Always start by creating a high-concentration stock solution in 100% DMSO.[17] Before committing to a full experiment, perform a quick visual "crash test" by diluting a small aliquot into your final assay buffer at the highest intended concentration. Any immediate cloudiness or precipitation is a red flag.[18]
-
Phase 2 (Co-Solvent Optimization): If precipitation occurs, the simplest first step is to reduce the concentration of your DMSO stock.[3] Storing compounds at lower concentrations (e.g., 2-5 mM) can significantly reduce precipitation issues.[3] This allows you to achieve the same final concentration in your assay but with a higher volume of stock, which can aid dissolution.
-
Phase 3 (Advanced Strategies): If optimizing the DMSO concentration is insufficient, you must move to more advanced formulation techniques. These should be considered carefully as they can sometimes interfere with the assay itself.
Guide 2: Advanced Formulation Strategies
When co-solvents alone are not enough, these methods can be employed.
| Strategy | Mechanism of Action | Pros | Cons & Assay Considerations |
| pH Modification | For pyridazinones with basic functional groups (like a piperazine moiety), lowering the pH of the buffer will protonate the compound, forming a more water-soluble salt.[19] | Simple to implement; highly effective for ionizable compounds. | Final pH must be compatible with cell health and protein function; can alter compound activity. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They encapsulate the poorly soluble drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[20][21][22][23] | High solubilizing capacity; can improve compound stability.[21][23] | Can extract cholesterol from cell membranes at high concentrations; may interfere with ligand-receptor binding. |
| Surfactants | Amphiphilic molecules (e.g., Tween® 80, SDS) that form micelles in aqueous solution.[24] The hydrophobic core of the micelle can solubilize the pyridazinone derivative.[25] | Effective at low concentrations (above CMC). | Can denature proteins, disrupt cell membranes, and interfere with assay readouts (e.g., light scattering).[24][25][26] Cationic surfactants are generally the most toxic.[24] |
| Solid Dispersions | The drug is dispersed in an amorphous form within a hydrophilic polymer matrix. This prevents the formation of a stable crystal lattice, enhancing the dissolution rate.[5][6][27] | Significant increase in kinetic solubility and bioavailability. | Requires specialized preparation (e.g., spray drying, lyophilization); not easily implemented for initial screening.[5][6] |
Section 3: Protocols and Methodologies
This section provides detailed, step-by-step instructions for key procedures.
Protocol 1: Best Practices for Preparing a DMSO Stock Solution
Accurate and reliable stock solutions are the foundation of any good assay.[28][29]
Materials:
-
Pyridazinone derivative (solid)
-
High-purity, anhydrous DMSO
-
Analytical balance
-
Volumetric flask or appropriate glass vial
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed to achieve the desired concentration (e.g., 10 mM). Use an online calculator or the formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .[29][30]
-
Weigh Compound: Accurately weigh the compound using a calibrated analytical balance.[28]
-
Initial Dissolution: Add the weighed compound to the volumetric flask/vial. Add approximately 70-80% of the final required volume of DMSO.
-
Ensure Complete Solubilization: Cap the vial securely and vortex thoroughly. If needed, use a bath sonicator for short bursts to aid dissolution.[3] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Bring to Final Volume: Once fully dissolved, carefully add DMSO to reach the final desired volume.[30]
-
Mix and Aliquot: Invert the flask or vortex the vial again to ensure homogeneity. Dispense into smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can cause compound precipitation over time.[3]
-
Storage: Store aliquots at -20°C or -80°C in tightly sealed containers, protected from light.
Protocol 2: Performing a Kinetic Solubility Assay via Turbidimetry
This is a high-throughput method to quickly assess the precipitation point of your compound.[12][31]
Materials:
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance (turbidity) at ~600-650 nm.
Procedure:
-
Prepare Plate: In a 96-well plate, add the aqueous assay buffer to a series of wells.
-
Add Compound: Use a multichannel pipette to add varying amounts of your DMSO stock solution to the wells to create a concentration gradient (e.g., 200 µM, 100 µM, 50 µM, etc.). The final DMSO concentration should be kept constant across all wells.
-
Incubate: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours), mimicking the conditions of your biological assay.
-
Measure Turbidity: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm).[4] An increase in absorbance indicates light scattering caused by the formation of a precipitate.
-
Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the vehicle control wells.
Caption: Kinetic solubility assay workflow.
Section 4: Final Recommendations and Best Practices
-
"Solubility First" Mindset: Assess the aqueous solubility of your pyridazinone derivatives as early as possible in the discovery process. This can save significant time and resources.
-
Document Everything: Keep meticulous records of your stock solution concentrations, solvent systems, and any solubility enhancement methods used.
-
Beware of Assay Interference: Remember that solubilizing agents can themselves interfere with biological systems.[26] Always run appropriate controls. For example, if using cyclodextrin, include a control with just cyclodextrin and no compound.
-
Consider Salt Forms: If available, using a salt form (e.g., hydrochloride salt) of a basic pyridazinone derivative is often a simple and highly effective way to improve aqueous solubility from the start.[19][27]
By adopting these systematic troubleshooting strategies and protocols, researchers can confidently address the solubility challenges of pyridazinone derivatives, ensuring the generation of high-quality, reliable data in their pursuit of novel therapeutics.
References
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. PubMed. [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]
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The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
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Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
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Best Practices For Stock Solutions. FasterCapital. [Link]
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What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. [Link]
-
What the concentration of DMSO you use in cell culture assays?. ResearchGate. [Link]
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Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]
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Preparing Stock Solutions. PhytoTech Labs. [Link]
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Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. ResearchGate. [Link]
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cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]
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Maximum DMSO concentration in media for cell culture?. Reddit. [Link]
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Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?. PubMed Central. [Link]
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Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]
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Kinetic solubility: Experimental and machine-learning modeling perspectives. ResearchGate. [Link]
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DMSO usage in cell culture. LifeTein. [Link]
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Aqueous Solubility Assays. Creative Bioarray. [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]
-
Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
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Aqueous Solubility. Creative Biolabs. [Link]
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Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central. [Link]
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Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]
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Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. National Institutes of Health (NIH). [Link]
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Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications. PubMed Central. [Link]
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Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives. Xinghui. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
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Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. MDPI. [Link]
-
Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. PubMed. [Link]
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Lab Skills: Preparing Stock Solutions. YouTube. [Link]
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Assay Interference by Chemical Reactivity. NCBI Bookshelf. [Link]
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Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Pyridazinones
Welcome to the technical support center for the synthesis of substituted pyridazinones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. Pyridazinone derivatives are of significant interest due to their wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties[1][2].
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity in your synthetic endeavors.
Core Synthetic Pathway: An Overview
The most prevalent and versatile method for constructing the pyridazinone ring is the cyclocondensation reaction between a 1,4-dicarbonyl compound (or its synthetic equivalent, like a γ-ketoacid) and a hydrazine derivative[3][4][5]. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the dihydropyridazinone or the fully aromatized pyridazinone.
Caption: General reaction mechanism for pyridazinone synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during pyridazinone synthesis in a direct question-and-answer format.
Q1: I am getting a low yield of my desired pyridazinone product. What are the potential causes and how can I improve it?
A1: Low yield is a multifaceted problem. A systematic approach is the key to identifying the root cause and successfully optimizing the reaction.[6]
-
Purity of Starting Materials: This is the most critical, yet often overlooked, factor. Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can introduce competing side reactions. It is highly recommended to use freshly purified or commercially available high-purity reagents.[6]
-
Reaction Temperature: Temperature control is crucial. An insufficient temperature may lead to an incomplete reaction or stall the reaction at the hydrazone intermediate stage. Conversely, excessively high temperatures can cause decomposition of reactants, intermediates, or the final product.[6] The optimal temperature is substrate-dependent and should be determined empirically, often by monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Choice: The solvent plays a significant role in reaction kinetics and yield. Protic solvents like ethanol, methanol, or acetic acid are commonly used as they can facilitate proton transfer steps in the mechanism.[6][7] Acetic acid is often a good choice as it can also act as a catalyst for the dehydration step.[8]
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a determining factor. An acidic medium generally catalyzes the dehydration of the cyclic intermediate. However, strongly acidic conditions may lead to unwanted side reactions or degradation.[6]
-
Water Removal: The final cyclization step to form the pyridazinone ring involves the elimination of a water molecule. In accordance with Le Châtelier's principle, removing water as it is formed can drive the equilibrium toward the product, thereby increasing the yield. This can be achieved using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[6]
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- 4. sphinxsai.com [sphinxsai.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. mdpi.com [mdpi.com]
Preventing byproduct formation in the synthesis of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one
Welcome to the technical support center for the synthesis of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. Our goal is to provide not just protocols, but a deeper understanding of the reaction to empower you to troubleshoot and optimize your experiments effectively.
Introduction to the Synthesis
The synthesis of this compound is a classical and widely used reaction, primarily involving the condensation of levulinic acid with phenylhydrazine. This reaction proceeds through the initial formation of a phenylhydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired pyridazinone ring system. While seemingly straightforward, this synthesis is susceptible to byproduct formation, which can significantly impact yield and purity. This guide will address the most common issues and provide solutions grounded in chemical principles.
Reaction Overview
The primary reaction is the condensation of levulinic acid and phenylhydrazine. The reaction is typically carried out in a protic solvent, such as ethanol, under reflux conditions.
Caption: General reaction scheme for the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is low. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge and can stem from several factors. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials:
-
Levulinic Acid: Ensure it is free from residual acids from its manufacturing process, as these can interfere with the reaction. If the purity is questionable, distillation under reduced pressure is recommended.
-
Phenylhydrazine: Phenylhydrazine is prone to oxidation, indicated by a darkening in color from a pale yellow to a reddish-brown. Using freshly distilled or high-purity phenylhydrazine is crucial. Impurities can lead to a host of colored byproducts that are difficult to remove.
-
-
Reaction Temperature and Time:
-
The reaction is typically run at reflux in ethanol[1]. Insufficient heating can lead to incomplete conversion of the starting materials. Conversely, excessively high temperatures or prolonged reaction times can promote the formation of degradation products or the Fischer indole side reaction (see Q3).
-
Recommendation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the formation of the product spot will indicate the optimal reaction time. A typical reaction time is around 4 hours when refluxing in ethanol[1].
-
-
Solvent Choice:
-
Protic solvents like ethanol or glacial acetic acid are commonly used. Ethanol is generally preferred as it is less harsh and facilitates the dissolution of both reactants while allowing for a suitable reflux temperature. Acetic acid can also act as a catalyst but may increase the likelihood of the Fischer indole side reaction.
-
-
Water Removal:
-
The formation of both the intermediate hydrazone and the final pyridazinone involves the elimination of water. While the reaction is often driven to completion by refluxing, in some cases, the presence of excess water can hinder the reaction equilibrium. For challenging substrates or to maximize yield, a Dean-Stark apparatus can be employed to remove water azeotropically, although this is not typically necessary for this specific synthesis.
-
Q2: My TLC shows multiple spots. What are the likely byproducts?
A2: The presence of multiple spots on your TLC plate is a strong indicator of byproduct formation. The two most common byproducts in this synthesis are:
-
Levulinic Acid Phenylhydrazone: This is the uncyclized intermediate of the reaction. If the reaction is incomplete, this will be a major component of your crude product.
-
4-Methyl-1-phenyl-1,3,4,5-tetrahydro-2H-indol-2-one: This is the product of the Fischer indole synthesis, a significant and often competing side reaction.
Caption: Competing reaction pathways.
Q3: How can I minimize the formation of the Fischer indole byproduct?
A3: The Fischer indole synthesis is an acid-catalyzed reaction of a phenylhydrazone[2][3]. In the context of the synthesis of this compound, the intermediate levulinic acid phenylhydrazone can undergo this alternative cyclization.
-
Control of Acidity:
-
The presence of strong acids can promote the Fischer indole synthesis. While the carboxylic acid group of levulinic acid provides some acidity, the addition of strong mineral acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂) should be avoided if the indole byproduct is a major issue.
-
If a catalyst is deemed necessary to drive the main reaction, a milder Brønsted acid like acetic acid can be used, but with caution. It is often best to run the reaction without an external acid catalyst initially.
-
-
Reaction Temperature:
-
Higher temperatures can favor the Fischer indole pathway. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help to suppress this side reaction. For example, if refluxing in ethanol (b.p. 78 °C) gives a significant amount of the indole, trying a lower boiling point alcohol or running the reaction at a controlled temperature below reflux may be beneficial.
-
-
Solvent Polarity:
-
While less documented for this specific reaction, solvent polarity can influence the outcome of competing reactions. Polar protic solvents like ethanol are generally effective for the desired pyridazinone formation. Experimenting with other solvents may be an option for optimization, but ethanol remains the standard choice for good reason.
-
Q4: How can I effectively purify my product and remove the byproducts?
A4: The purification of this compound from the common byproducts can typically be achieved by recrystallization.
-
Recrystallization Protocol:
-
Solvent Selection: Ethanol or methanol are commonly reported as effective recrystallization solvents[1]. The desired product should be sparingly soluble in the cold solvent and highly soluble in the hot solvent.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot (near boiling) recrystallization solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. The desired product should crystallize out.
-
Further cooling in an ice bath can maximize the recovery of the crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals thoroughly.
-
-
-
Chromatography:
-
If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel is an effective alternative. A solvent system of hexane and ethyl acetate in varying ratios is a good starting point for developing a separation method.
-
Data & Protocols
Table 1: Spectroscopic Data for Product and Key Intermediate
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| This compound [1] | 2.14 (s, 3H, CH₃), 2.54–2.65 (m, 4H, –CH₂–CH₂–), 7.20–7.31 (m, 2H, Ar-H), 7.36–7.40 (m, 1H, Ar-H), 7.48–7.51 (m, 2H, Ar-H) | 23.2 (CH₃), 26.3 (CH₂), 27.7 (CH₂), 125.0 (2 x Ar-CH), 126.5 (Ar-CH), 128.6 (2 x Ar-CH), 141.1 (Ar-C), 154.0 (C=N), 165.0 (C=O) |
| Levulinic Acid Phenylhydrazone | Characteristic signals for the phenyl group, a methyl group, and two methylene groups are expected. The exact shifts may vary based on the solvent and conditions. | Signals for the phenyl ring, a methyl carbon, two methylene carbons, a carboxylic acid carbon, and an imine carbon are expected. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from published procedures[1].
Caption: Step-by-step synthesis workflow.
Reagents and Equipment:
-
Levulinic acid
-
Phenylhydrazine
-
Ethanol (absolute)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Stirring apparatus
-
TLC plates and developing chamber
-
Ice bath
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine levulinic acid (1 equivalent) and phenylhydrazine (1.1 equivalents) in absolute ethanol.
-
Heat the mixture to reflux and maintain for approximately 4 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is complete when the starting materials are no longer visible.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice. A solid precipitate should form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from methanol or ethanol.
-
Dry the purified crystals to obtain this compound as a colorless solid.
Concluding Remarks
The synthesis of this compound is a robust reaction, but attention to the purity of reagents and careful control of reaction conditions are paramount to achieving high yields and purity. By understanding the potential side reactions and how to mitigate them, researchers can confidently and efficiently produce this valuable compound. We hope this guide serves as a valuable resource for your experimental work.
References
-
Sekkak, H., Rakib, E. M., & Zouihri, H. (2011). 6-Methyl-2-phenyl-4,5-dihydro-pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1709. [Link]
-
PubChem. (n.d.). Levulinic acid phenylhydrazone. National Center for Biotechnology Information. Retrieved from [Link]
- Katariya, D., et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Journal of Chemical and Pharmaceutical Research, 11(4), 45-51.
-
Wikipedia contributors. (2023, December 27). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]
Sources
Enhancing the stability of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one in solution
Welcome to the dedicated technical support center for 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on enhancing the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction to Stability Challenges
This compound, a member of the pyridazinone class of heterocyclic compounds, holds significant interest for its diverse biological activities.[1][2][3] However, like many complex organic molecules, its stability in solution can be a critical factor for obtaining reliable and reproducible experimental results. The dihydropyridazinone ring, which is a cyclic hydrazide, is a key structural feature that can be susceptible to degradation under various conditions. Understanding and mitigating these degradation pathways is essential for accurate in-vitro and in-vivo studies, as well as for the development of stable pharmaceutical formulations.
This guide will walk you through the potential stability issues and provide systematic approaches to identify and resolve them, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the concentration of my stock solution of this compound over time, even when stored at 4°C. What could be the cause?
A1: A gradual decrease in concentration, even under refrigerated conditions, suggests slow degradation. The most likely culprit is hydrolysis of the dihydropyridazinone ring. The rate of hydrolysis can be influenced by the pH of your solution. If your solvent is unbuffered or has a slightly acidic or basic pH, this can catalyze the breakdown of the molecule. We recommend preparing stock solutions in a pH-buffered solvent, ideally between pH 6.0 and 7.5, to minimize hydrolysis. Additionally, ensure your solvent is of high purity and free from contaminants that could act as catalysts.
Q2: My solution of the compound changes color after exposure to ambient light in the lab. Is this a sign of degradation?
A2: Yes, a color change upon exposure to light is a strong indicator of photodecomposition. Many heterocyclic compounds are photosensitive. To prevent this, always store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light. When working with the compound on the benchtop, try to minimize exposure to direct light.
Q3: I've noticed the appearance of a new peak in my HPLC chromatogram after leaving my solution at room temperature for a few hours. What could this new peak be?
A3: The new peak is likely a degradation product. Given the structure of this compound, a primary degradation pathway is the hydrolytic cleavage of the cyclic hydrazide bond. This would open the dihydropyridazinone ring to form a more polar compound that would likely have a different retention time on a reverse-phase HPLC column. Thermal stress can accelerate this process.
Q4: Can the presence of dissolved oxygen in my solvent affect the stability of the compound?
A4: Yes, oxidative degradation is a potential concern. While the core structure is not exceptionally prone to oxidation, certain conditions can promote it. If your experimental setup involves elevated temperatures or the presence of metal ions, which can catalyze oxidation, you may see degradation. To mitigate this, you can use de-gassed solvents by sparging with an inert gas like nitrogen or argon before preparing your solutions.
Troubleshooting Guide: Diagnosing and Preventing Degradation
This section provides a systematic approach to identifying the cause of instability and implementing corrective actions.
Issue 1: Unexpected Loss of Potency or Concentration
Symptoms:
-
Decreased biological activity in assays.
-
Lower than expected concentration as measured by HPLC or other quantitative methods.
-
Inconsistent results between experiments.
Systematic Troubleshooting Workflow:
Troubleshooting Workflow for Potency Loss
Causality Explained:
The workflow starts by differentiating between rapid and slow degradation. If a freshly prepared solution shows low potency, it points to a rapid degradation process triggered by an immediate environmental factor like incorrect pH or light exposure. If the potency loss is observed over time, the focus shifts to storage conditions. A forced degradation study is a systematic way to identify the specific vulnerabilities of the molecule.[4][5][6] By intentionally exposing the compound to harsh conditions (acid, base, oxidant, heat, light), you can accelerate the degradation that might be occurring slowly under your normal experimental conditions. This allows for the rapid identification of the degradation pathway and the implementation of targeted preventative measures.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Symptoms:
-
One or more new peaks appear in your HPLC or LC-MS analysis over time.
-
The area of the parent compound peak decreases as the new peak areas increase.
Potential Degradation Pathways and Products:
The primary site of instability in this compound is the dihydropyridazinone ring. Below are the most probable degradation pathways:
-
Hydrolysis: This is the most common degradation route for lactams and related structures. The amide bond within the ring is cleaved by water. This reaction is catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon.
The likely product of hydrolysis is a ring-opened carboxylic acid derivative.
-
-
Oxidation: The presence of oxidizing agents, such as peroxides or dissolved molecular oxygen (especially in the presence of metal catalysts), could lead to the formation of N-oxides or other oxidized species.
-
Photodegradation: Exposure to UV or even high-intensity visible light can provide the energy to induce bond cleavage or rearrangement, leading to a variety of degradation products.
Proposed Hydrolytic Degradation Pathway:
Proposed Hydrolytic Degradation Pathway
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under controlled conditions to identify potential degradation products and pathways.[4][5][6]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
pH meter
-
HPLC or LC-MS system
-
Photostability chamber or a UV lamp
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Set up Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, and 8 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, and 8 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours. Also, heat a solution of the compound in a neutral buffer (e.g., phosphate buffer, pH 7.4) at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound in a neutral buffer to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: At each time point, take an aliquot of the stressed sample, dilute it to a suitable concentration (e.g., 100 µg/mL) with the mobile phase, and analyze by a stability-indicating HPLC or LC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Look for the appearance of new peaks and a decrease in the area of the parent peak. Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to help in their identification.
Protocol 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from any degradation products, impurities, or excipients.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradants. A common starting point is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The forced degradation samples from Protocol 1 are used to demonstrate the specificity of the method.
Data Presentation
The following table provides a hypothetical summary of results from a forced degradation study, illustrating the kind of data you would aim to generate.
| Stress Condition | Incubation Time | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Hypothetical m/z) |
| 0.1 M HCl, 60°C | 8 hours | 15% | 1 | 207.25 [M+H]⁺ |
| 0.1 M NaOH, 60°C | 8 hours | 25% | 1 | 207.25 [M+H]⁺ |
| 3% H₂O₂, RT | 24 hours | 5% | 2 | 205.23 [M+H]⁺ |
| Heat (Solution), 60°C | 24 hours | 8% | 1 | 207.25 [M+H]⁺ |
| Photolysis | 24 hours | 12% | 3 | Varies |
Note: The m/z values are hypothetical and would need to be determined experimentally. The parent compound, this compound (C₁₁H₁₂N₂O), has a molecular weight of 188.23 g/mol , so its protonated molecule [M+H]⁺ would have an m/z of 189.24.
Conclusion
Enhancing the stability of this compound in solution is crucial for reliable research and development. By understanding the potential degradation pathways—primarily hydrolysis, oxidation, and photolysis—researchers can take proactive steps to mitigate these issues. The key to ensuring stability lies in controlling the solution's pH, temperature, and exposure to light, as well as using high-purity, de-gassed solvents. When instability is suspected, a systematic approach involving forced degradation studies and the use of a validated stability-indicating analytical method is the most effective way to diagnose the problem and implement a robust solution.
References
-
Sekkak, H., Rakib, E. M., & Zouihri, H. (2011). 6-Methyl-2-phenyl-4,5-dihydro-pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1709. [Link]
-
Kumar, D., Carron, R., De La Calle, C., Jindal, D. P., & Bansal, R. (2008). Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. Acta Pharmaceutica, 58(4), 393–405. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64. [Link]
-
Asif, M. (2020). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Molbank, 2020(4), M1155. [Link]
-
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073. [Link]
-
Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2019). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 24(18), 3326. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Valizadeh, H., Zakeri-Milani, P., Barzegar-Jalali, M., & Mohammadi, G. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 938–944. [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung, 57(10), 641–646. [Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]
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Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology on-line, 24(2), 1-14. [Link]
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Asif, M. (2016). Some Conventional and Convenient Process for Functionalization of 6-Phenyl-4,5-Dihydropyridazinone Compounds. Asian Journal of Chemistry and Pharmaceutical Sciences, 1(1), 1-10. [Link]
-
Kar, A., & Agrawal, Y. K. (2023). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Molecules, 28(13), 5057. [Link]
-
Sekkak, H., Rakib, E. M., & Zouihri, H. (2011). 6-Methyl-2-phenyl-4,5-dihydro-pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1709. [Link]
-
Daoui, S., Elmsellem, H., Sebbar, N. K., El Kalai, F., El Ouafy, T., El Harti, J., ... & Warad, I. (2022). Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy] phenyl} ethenyl)-4, 5-dihydropyridazin-3 (2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 78(1), 8-12. [Link]
-
Bordon, A. G., Pila, A. N., Profeta, M. I., Jorge, M. J., Jorge, L. C., & Romero, J. M. (2018). Thermal decomposition of 3, 6-diphenyl-1, 2, 4, 5-tetroxane in nitromethane solution. Journal of Advances in chemistry, 15(2), 6306-6313. [Link]
-
Fan, B., Wang, G., & Zhai, Z. (2008). 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl) phenyl] pyridazin-3 (2H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(4), o675. [Link]
-
Fan, B., Wang, G., & Zhai, Z. (2008). 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl) phenyl] pyridazin-3 (2H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o675. [Link]
-
Kumar, R. S., Idrees, M., & Damayanthi, Y. (2010). 6-Phenyl-2-(4-phenyl-5-thioxo-4, 5-dihydro-1H-1, 2, 4-triazol-3-yl)-4, 5-dihydropyridazin-3 (2H)-one. Molbank, 2010(4), M700. [Link]
-
Asif, M. (2016). Some Conventional and Convenient Process for Functionalization of 6-Phenyl-4, 5-Dihydropyridazinone Compounds. Asian Journal of Chemistry and Pharmaceutical Sciences, 1(1), 1-10. [Link]
-
Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][2][7]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(9), 3912-3923. [Link]
-
Ion, R. M., & Mandravel, C. L. (1997). The photodegradation reaction of some porphyrins. Southern Brazilian Journal of Chemistry, 5(5), 111-129. [Link]
Sources
- 1. Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one: Synthesis, In Silico Studies and In Vitro Cyclooxygenase-2 Inhibitory Activity [mdpi.com]
- 3. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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Modifying pyridazinone structure to improve pharmacokinetic properties
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, troubleshooting-focused advice on modifying the pyridazinone scaffold to overcome common pharmacokinetic (PK) challenges. The pyridazinone nucleus is a privileged scaffold in medicinal chemistry, appearing in drugs with diverse activities.[1][2][3] However, like any scaffold, it often requires careful optimization to achieve a desirable drug-like profile.
This center is structured as a series of frequently asked questions (FAQs) that directly address specific experimental hurdles. My goal is to provide not just protocols, but the underlying medicinal chemistry rationale to empower your decision-making process.
Section 1: Foundational Troubleshooting Workflow
Before diving into specific issues, it's crucial to have a systematic approach to PK optimization. The following workflow illustrates a typical iterative cycle in medicinal chemistry.
Caption: Iterative workflow for pharmacokinetic optimization.
Section 2: Troubleshooting Poor Aqueous Solubility
Poor solubility is a frequent barrier to achieving adequate drug exposure and can complicate the interpretation of bioactivity data.
FAQ: My pyridazinone lead has a solubility of <10 µg/mL. What are the primary strategies to improve this?
Answer: Poor solubility in heterocyclic compounds often arises from a combination of high crystal lattice energy (strong intermolecular forces in the solid state) and high lipophilicity, which disfavors interaction with water. The core strategy is to disrupt the crystal packing and/or introduce polar functionality to increase favorable interactions with water (solvation energy).
Causality: The pyridazinone ring itself contains polar functionality capable of hydrogen bonding.[1] However, extensive lipophilic substitution can overwhelm these features, leading to poor aqueous solubility. Studies on 6-phenyl-pyridazin-3(2H)-one show significantly higher solubility in organic solvents like DMSO compared to aqueous media, highlighting this lipophilic character.[4][5]
Strategic Approaches:
-
Introduce Polar Groups: Add hydrogen bond donors/acceptors. Common choices include hydroxyl (-OH), amine (-NH2), or small heterocycles like pyridine or morpholine. These groups can dramatically improve solvation.
-
Disrupt Planarity/Symmetry: A highly planar and symmetrical molecule often packs very efficiently into a crystal lattice, increasing its melting point and decreasing solubility. Introducing substituents that force a twist in the molecular conformation can break this packing.
-
Introduce an Ionizable Center: Adding a basic amine (e.g., piperazine) or an acidic group (e.g., carboxylic acid) allows for salt formation, which is typically much more soluble than the neutral parent molecule.
Data Snapshot: Impact of Polar Group Introduction
The following table illustrates the potential impact of introducing a polar heterocyclic moiety on solubility, based on typical outcomes seen in medicinal chemistry programs.[6][7]
| Compound | R1 Group | R2 Group | Calculated LogP (cLogP) | Aqueous Solubility (µg/mL) |
| Lead-1 | Phenyl | -H | 3.8 | 8 |
| Analog-1A | Pyridin-4-yl | -H | 2.9 | 75 |
| Analog-1B | Phenyl | Morpholino | 3.1 | 55 |
Featured Protocol: Suzuki-Miyaura Coupling to Introduce a Pyridyl Moiety
The Suzuki-Miyaura reaction is a robust and versatile method for creating C-C bonds, making it ideal for coupling a heterocyclic boronic acid (like pyridin-4-ylboronic acid) to a halo-pyridazinone core.[8][9] This is a go-to strategy for improving solubility and modulating other properties.
-
Objective: To replace a bromine atom on the pyridazinone core with a pyridine ring to enhance aqueous solubility.
-
Rationale: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, increasing polarity and interaction with water. The reaction is well-established, tolerates a wide range of functional groups, and uses readily available reagents.[8][9][10]
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add your bromo-pyridazinone starting material (1.0 eq), the desired (hetero)aryl boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).
-
Solvent & Base: Add a degassed solvent mixture, typically DME/ethanol/water or Toluene/ethanol/water. Add an aqueous solution of a base, most commonly 2M Na2CO3 or K2CO3 (2.0-3.0 eq).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired coupled product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS. Assess the improvement in solubility using a standardized kinetic or thermodynamic solubility assay.[11]
Section 3: Addressing Rapid Metabolic Instability
A compound that is rapidly metabolized by the liver will have a short half-life and poor bioavailability, limiting its therapeutic potential.[12]
FAQ: My pyridazinone compound shows a high clearance in liver microsomes (t½ < 15 min). How can I identify and fix these metabolic "soft spots"?
Answer: High clearance is typically due to metabolism by Cytochrome P450 (CYP) enzymes in the liver.[12] The most common metabolic reactions are oxidations at electron-rich or sterically accessible positions. Identifying the specific site of metabolism (the "soft spot") is the first critical step.
Causality: The C-H bonds most susceptible to CYP-mediated oxidation are often benzylic positions, allylic positions, or positions adjacent to heteroatoms. Unsubstituted aromatic rings are also common sites of hydroxylation.
Strategic Approaches:
-
Metabolite Identification: The gold-standard approach is to incubate your compound with liver microsomes and NADPH, then analyze the resulting mixture by LC-MS/MS to identify the mass of metabolites. A mass increase of +16 Da strongly suggests an oxidation event.
-
In Silico Prediction: Use computational models to predict likely sites of metabolism.[13] These tools can analyze the structure and highlight regions with a high probability of being CYP substrates.
-
Metabolic Blocking: Once a soft spot is identified, the most common strategy is to block the site by replacing the hydrogen atom with a group that is resistant to oxidation.[14][15]
-
Fluorine Substitution: The C-F bond is much stronger than a C-H bond and is not susceptible to CYP oxidation.[16][17][18] Replacing a hydrogen with a fluorine at a metabolic hot spot is a highly effective and widely used strategy.[19][20]
-
Deuterium Substitution: Replacing a C-H bond with a C-D bond (deuterium) can slow down the rate of metabolism due to the kinetic isotope effect, where the heavier C-D bond is broken more slowly.
-
Steric Hindrance: Introducing a bulkier group near the metabolic site can physically block the CYP enzyme from accessing it.
-
Caption: Workflow for identifying and blocking metabolic hot spots.
Data Snapshot: Effect of Fluorination on Metabolic Stability
This data illustrates how blocking a known metabolic soft spot (e.g., a para-position on a phenyl ring) with fluorine can significantly improve stability.[16][19]
| Compound | Modification at Phenyl R-group | Mouse Liver Microsome t½ (min) |
| Lead-2 | -H (para-position) | 12 |
| Analog-2A | -F (para-position) | 78 |
Section 4: Mitigating hERG Inhibition Liability
Inhibition of the hERG potassium ion channel is a major safety concern in drug development as it can lead to life-threatening cardiac arrhythmias.[21][22]
FAQ: My pyridazinone derivative has a hERG IC50 < 1 µM. What structural modifications can reduce this cardiotoxicity risk?
Answer: hERG inhibition is often associated with a common pharmacophore: a basic nitrogen atom that becomes protonated at physiological pH, located near one or more hydrophobic/aromatic regions. High lipophilicity (LogP > 3.5) exacerbates this issue.
Causality: The protonated basic center interacts with key residues within the hERG channel pore, while the lipophilic parts of the molecule engage in hydrophobic interactions, strengthening the binding and blockade.
Strategic Approaches:
-
Reduce Basicity (Lower pKa): The most effective strategy is often to lower the pKa of the basic nitrogen.[23] If the pKa is lowered by 1-2 units, a smaller fraction of the molecule will be protonated at physiological pH (7.4), weakening the key ionic interaction with the channel. This can be achieved by:
-
Reduce Lipophilicity (Lower LogP): Decreasing the overall grease-like character of the molecule can reduce its affinity for the hydrophobic regions of the hERG channel.[21] This can be achieved by:
-
Replacing a lipophilic aromatic ring (e.g., phenyl) with a more polar heteroaromatic ring (e.g., pyridine).
-
Swapping a large alkyl group for a smaller one or one containing a polar atom (e.g., replace -CH2CH3 with -OCH3).
-
-
Introduce an Acidic Group: Adding a carboxylic acid to form a zwitterion can dramatically reduce hERG affinity by decreasing the effective positive charge and reducing the molecule's ability to partition into the cell membrane where the channel resides.[25]
Data Snapshot: Impact of pKa and LogP Reduction on hERG Affinity
| Compound | Key Feature | pKa | cLogP | hERG IC50 (µM) |
| Lead-3 | Piperidine side chain | 9.8 | 4.1 | 0.8 |
| Analog-3A | Piperazine side chain | 7.9 | 3.5 | 15.2 |
| Analog-3B | Pyridyl instead of Phenyl | 9.9 | 3.2 | 9.5 |
References
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The role of fluorine in medicinal chemistry. Taylor & Francis Online.[Link]
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A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.[Link]
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Fluorine in drug discovery: Role, design and case studies. ScienceDirect.[Link]
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The role of fluorine in medicinal chemistry | Request PDF. ResearchGate.[Link]
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The role of fluorine in medicinal chemistry. PubMed.[Link]
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Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. ACS Publications.[Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[Link]
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Metabolism. Cambridge MedChem Consulting.[Link]
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Drug metabolism in drug discovery and development. National Institutes of Health (NIH).[Link]
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Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Institutes of Health (NIH).[Link]
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Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube.[Link]
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Reducing hERG inhibition by lowering pKa. ResearchGate.[Link]
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Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing.[Link]
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Reductions in Log P Improved Protein Binding and Clearance Predictions Enabling the Prospective Design of Cannabinoid Receptor (CB1) Antagonists With Desired Pharmacokinetic Properties. PubMed.[Link]
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Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.[Link]
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Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate.[Link]
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Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.[Link]
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Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health (NIH).[Link]
-
Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Publications.[Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.[Link]
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Modulation of HERG K+ channels by chronic exposure to activators and inhibitors of PKA and PKC. PubMed.[Link]
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How to improve metabolic stability in drug discovery. YouTube.[Link]
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Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate.[Link]
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Design, Synthesis and Structure-Activity Relationships of Novel 4-phenoxyquinoline Derivatives Containing Pyridazinone Moiety as Potential Antitumor Agents. PubMed.[Link]
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(PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate.[Link]
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PKA phosphorylation of HERG protein regulates the rate of channel synthesis. National Institutes of Health (NIH).[Link]
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Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. National Institutes of Health (NIH).[Link]
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Azolo[ d]pyridazinones in medicinal chemistry. PubMed.[Link]
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hERG channel blockers: Part 2. YouTube.[Link]
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Detailed Study on Synthesis, Characterization and Solubility Determination of 6-phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. BP International.[Link]
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The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors | Request PDF. ResearchGate.[Link]
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Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. National Institutes of Health (NIH).[Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH).[Link]
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Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation | Request PDF. ResearchGate.[Link]
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What is the importance of metabolic stability in drug design? Patsnap.[Link]
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Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI.[Link]
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Dealing with hERG liabilities early: diverse approaches to an important goal in drug development. National Institutes of Health (NIH).[Link]
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A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, Antihistamine and Particularly Against Histamine H3R. PubMed.[Link]
-
Suzuki reaction. Wikipedia.[Link]
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Suzuki Coupling. Organic Chemistry Portal.[Link]
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The in vivo metabolism of 3-oxo-5-benzylidene-6-methyl-(4H)-2-(benzoylmethyl)pyridazine in rats. PubMed.[Link]
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reducing hERG activity of a lead compound. YouTube.[Link]
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One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.[Link]
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Validation & Comparative
A Comparative Guide to COX-2 Inhibition: The Established Efficacy of Celecoxib versus the Emerging Potential of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one
This guide provides an in-depth, objective comparison between the well-established selective COX-2 inhibitor, celecoxib, and the promising research compound, 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, a representative of the pyridazinone class of anti-inflammatory agents. The content herein is tailored for researchers, scientists, and drug development professionals, offering experimental data, mechanistic insights, and detailed protocols to inform future research and development.
Introduction: The Rationale for Selective COX-2 Inhibition
The enzyme cyclooxygenase (COX) is central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[1] Two primary isoforms of this enzyme exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and mediating platelet aggregation.[2] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation by stimuli like cytokines and growth factors.[1][2]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. While their inhibition of COX-2 provides the desired anti-inflammatory effects, the concurrent inhibition of COX-1 is responsible for common and sometimes severe side effects, most notably gastrointestinal ulceration and bleeding.[3] This understanding led to the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory relief while minimizing gastric toxicity.[4]
Celecoxib (Celebrex®) is a flagship molecule of this class, widely used in clinical practice.[5] Concurrently, ongoing research seeks novel chemical scaffolds with improved potency, selectivity, and safety profiles. The pyridazinone core has emerged as an attractive template for designing new anti-inflammatory agents, with numerous derivatives demonstrating significant COX-2 inhibitory potential.[6][7] This guide examines the foundational compound, this compound, as a representative of this class, and compares its profile—based on data from its more potent derivatives—against the clinical benchmark, celecoxib.
The Arachidonic Acid Cascade and Point of Inhibition
The following diagram illustrates the conversion of arachidonic acid to pro-inflammatory prostaglandins via the COX-2 enzyme and highlights the point of intervention for selective inhibitors.
Caption: The COX-2 inflammatory pathway and the site of action for selective inhibitors.
Head-to-Head Comparison: Celecoxib vs. Pyridazinone Derivatives
While specific inhibitory data for the parent compound this compound is not extensively published, numerous studies have synthesized and evaluated its derivatives, revealing a scaffold with immense potential.[8][9] The following table compares the established properties of celecoxib with data from some of the most potent pyridazinone derivatives reported in the literature to provide a meaningful benchmark.
| Parameter | Celecoxib | Representative Pyridazinone Derivatives |
| Chemical Class | Diaryl-substituted Pyrazole | 4,5-Dihydropyridazin-3(2H)-one |
| Mechanism of Action | Selective, reversible COX-2 inhibition[2] | Selective COX-2 inhibition[8] |
| COX-2 IC₅₀ | ~40 - 74 nM[9][10] | 15.6 - 19.8 nM [8] |
| Selectivity Index (SI) | ~7.6 - 30[8][11][12] | Up to 38 [8] |
| Key Structural Feature | Sulfonamide side chain binds to a hydrophilic pocket of COX-2[2] | Pyridazinone core with various aryl substitutions at positions 2 and 6[13] |
| Clinical Status | Clinically approved and widely prescribed[5] | Preclinical / Research Phase[7] |
| Metabolism | Primarily via hepatic CYP2C9[14][15] | Not yet characterized in humans |
| Primary Adverse Effects | Cardiovascular events, GI bleeding (less than non-selective NSAIDs), renal toxicity[5][16] | In vivo studies on derivatives suggest a favorable gastric safety profile[9] |
Analysis of Performance
Potency (IC₅₀): The half-maximal inhibitory concentration (IC₅₀) is a direct measure of a drug's potency. As shown in the table, several pyridazinone derivatives exhibit significantly lower IC₅₀ values for COX-2 (as low as 15.56 nM) compared to celecoxib (~40 nM).[8][10] This suggests that, at a molecular level, these novel compounds can be more potent inhibitors of the target enzyme.
Selectivity: The Selectivity Index (SI), calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀, indicates the preference of a drug for the target isoform. A higher SI value is desirable, as it implies a lower likelihood of COX-1-mediated side effects. Studies have shown that optimized pyridazinone derivatives can achieve an SI of up to 38, which is superior to the reported selectivity of celecoxib (SI ranging from ~17 to 30).[8][11] Molecular docking studies reveal that these potent pyridazinone compounds adopt a binding mode within the COX-2 active site that is similar to celecoxib, explaining their remarkable activity.[8][9]
Developmental Stage: The most significant difference is their stage of development. Celecoxib is a globally approved drug with a well-documented clinical profile, including efficacy and long-term safety data.[5] In contrast, this compound and its derivatives are in the preclinical research phase. While in vitro and in vivo animal data are promising, extensive pharmacokinetic, pharmacodynamic, and toxicology studies are required before they can be considered for human trials.[7][17]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
To empirically determine and compare the IC₅₀ and selectivity of novel compounds like pyridazinone derivatives against a standard such as celecoxib, a robust in vitro assay is essential. The following protocol describes a common and reliable method using a commercially available enzyme immunoassay (EIA) kit.
Causality and Self-Validation
This protocol is designed as a self-validating system. The inclusion of a "100% Initial Activity" control (enzyme without inhibitor) establishes the baseline for enzymatic activity, against which all inhibition is measured. The "Background" control (heat-inactivated enzyme) accounts for any non-enzymatic signal. A reference inhibitor (e.g., celecoxib) is run in parallel to validate assay performance and ensure that the results for the test compound are comparable and reproducible. The choice of a wide concentration range for the test inhibitor is critical to accurately capture the full dose-response curve and derive a precise IC₅₀ value.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer to the desired concentration. Store on ice.
-
Prepare stock solutions of the test compound (e.g., pyridazinone derivative) and reference inhibitor (celecoxib) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solutions to create a range of concentrations for testing (e.g., 0.1 nM to 100 µM).
-
Prepare the substrate solution (arachidonic acid) and cofactor (heme).
-
-
Assay Plate Setup (96-well plate):
-
Background Wells: Add assay buffer, heme, and heat-inactivated enzyme.
-
100% Initial Activity Wells: Add assay buffer, heme, active enzyme (COX-1 or COX-2), and vehicle (DMSO).
-
Inhibitor Wells: Add assay buffer, heme, active enzyme (COX-1 or COX-2), and the corresponding serial dilutions of the test compound or reference inhibitor.
-
-
Inhibitor Pre-incubation:
-
Gently mix the plate and incubate for a defined period (e.g., 15 minutes) at 37°C. This allows the inhibitor to bind to the enzyme before the reaction begins.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a precise duration (e.g., 10 minutes) at 37°C.
-
-
Reaction Termination:
-
Stop the reaction by adding a strong acid (e.g., 1 M HCl). This denatures the enzyme and halts the conversion of arachidonic acid.
-
-
Detection of Prostaglandin:
-
The primary product, PGH₂, is unstable. It is typically reduced to the more stable PGE₂ or PGF₂α using a reducing agent like stannous chloride.[18]
-
Quantify the amount of PGE₂ or PGF₂α produced using a competitive Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions. The absorbance is read on a plate reader at the appropriate wavelength (e.g., 405-420 nm).[18][19]
-
-
Data Analysis:
-
Subtract the average absorbance of the background wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Well)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Experimental Workflow Diagram
The following diagram provides a visual summary of the in vitro COX inhibition assay workflow.
Caption: Standard workflow for an in vitro COX enzyme inhibition assay.
Conclusion and Future Outlook
This guide establishes celecoxib as the current clinical standard for selective COX-2 inhibition, backed by extensive clinical data on its efficacy and safety.[2][5] However, the pyridazinone scaffold, represented by compounds like this compound, demonstrates exceptional promise in preclinical evaluations. Published data on various derivatives show that this chemical class can produce compounds with superior in vitro potency and selectivity for COX-2 compared to celecoxib.[8][9]
The key takeaway for researchers is that while celecoxib provides a crucial benchmark, the pyridazinone core represents a fertile ground for the discovery of next-generation anti-inflammatory agents. Future research must bridge the gap from bench to bedside. This involves:
-
Comprehensive Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) of lead pyridazinone candidates.
-
In Vivo Efficacy: Confirming anti-inflammatory and analgesic activity in established animal models of inflammation and pain.
-
Rigorous Safety and Toxicology Studies: A critical step, with particular focus on cardiovascular and renal safety profiles, which have been areas of concern for the COX-2 inhibitor class.[16]
The promising in vitro data, coupled with a potentially safer gastric profile, positions optimized pyridazinone derivatives as strong candidates for further development, potentially leading to safer and more effective therapies for inflammatory diseases.
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Kantharia, D. M., Sharma, M., Pathak, D., & Vyas, V. K. (2017). Synthesis and biological evaluation of some novel sulfamoylphenyl-pyridazinone as anti-inflammatory agents (Part-II). Journal of the Serbian Chemical Society, 82(1), 1-10. [Link]
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Ahmed, A. S., El-Sayed, M. A. A., & El-Sabbagh, O. I. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 171, 25-37. [Link]
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Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016, July 6). The Pharma Innovation Journal. [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Bio-protocol. [Link]
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A Comparative Analysis of Inotropic Effects: 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one and Pimobendan
A Guide for Researchers in Drug Development
Introduction to the Compounds
Pimobendan , a benzimidazole-pyridazinone derivative, is a widely recognized inodilator used in veterinary medicine for the management of congestive heart failure in dogs.[1] Its dual mechanism of action, combining positive inotropy with vasodilation, offers a significant therapeutic advantage.[1]
6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one belongs to the dihydropyridazinone class of compounds. Various derivatives of this scaffold have been investigated for their cardiovascular effects, with many exhibiting potent cardiotonic and vasodilatory properties.[2][3][4][5][6] These effects are often attributed to the inhibition of phosphodiesterase III (PDE3).[2][5][7] While the specific biological activities of this compound are not extensively documented, its structural similarity to known inotropic agents makes it a compound of interest for further investigation.
Mechanisms of Action: A Tale of Two Pathways
The distinct inotropic effects of pimobendan and the proposed mechanism for dihydropyridazinone derivatives stem from their interactions with different components of the cardiac excitation-contraction coupling machinery.
Pimobendan: A Dual-Action Inodilator
Pimobendan's positive inotropic effect is primarily mediated through two key mechanisms:
-
Calcium Sensitization: Pimobendan enhances the sensitivity of the cardiac myofilaments to calcium. It achieves this by increasing the affinity of cardiac troponin C (cTnC) for Ca2+, leading to a more forceful contraction for a given intracellular calcium concentration.[8][9] This mechanism is particularly advantageous as it does not significantly increase myocardial oxygen demand, a common drawback of inotropes that elevate intracellular calcium levels.[1]
-
Phosphodiesterase III (PDE3) Inhibition: Pimobendan also inhibits PDE3, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[6][9] By inhibiting PDE3, pimobendan increases intracellular cAMP levels. In cardiac muscle, elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various proteins involved in calcium handling, leading to an increased influx of calcium into the cell and enhanced contractility. In vascular smooth muscle, increased cAMP levels promote relaxation, resulting in vasodilation and a reduction in both preload and afterload on the heart.[6]
Pimobendan's dual mechanism of action.
Dihydropyridazinone Derivatives: Primarily PDE3 Inhibition
Based on studies of various analogs, the primary mechanism of inotropic action for the dihydropyridazinone class of compounds is believed to be the inhibition of phosphodiesterase III (PDE3) .[2][5][7] Similar to pimobendan, this inhibition leads to an increase in intracellular cAMP levels, resulting in enhanced cardiac contractility and vasodilation. The correlation between the inotropic potency of these compounds and their ability to inhibit PDE3 is strong, supporting this as the principal mechanism of action.[2]
Proposed mechanism of dihydropyridazinones.
Comparative Inotropic Effects: A Data-Driven Analysis
The following tables summarize the inotropic effects of pimobendan and representative dihydropyridazinone derivatives from published studies. It is important to note that the experimental conditions and models may vary between studies, warranting caution in direct comparisons.
Table 1: Inotropic Effects of Pimobendan
| Parameter | Animal Model | Preparation | Concentration/Dose | Effect | Reference |
| LV dP/dtmax | Healthy Dogs | In vivo | 0.15 mg/kg IV | Significant increase | [8][9][10] |
| LVEDP | Healthy Dogs | In vivo | 0.15 mg/kg IV | Significant decrease | [8][9][10] |
| Cardiac Output | Dogs with Mitral Valve Regurgitation | In vivo | 0.25 & 0.50 mg/kg PO | Dose-dependent increase | [8] |
| Peak Tension | Ferret Ventricular Muscle | Isolated Papillary Muscle | 10⁻⁵ M | Increase | [8] |
| Intracellular Ca²⁺ | Ferret Ventricular Muscle | Isolated Papillary Muscle | 10⁻⁵ M | No significant change | [8] |
Table 2: Inotropic Effects of Dihydropyridazinone Derivatives
| Compound | Animal Model | Preparation | ED₅₀ / IC₅₀ | Effect | Reference |
| Spirocyclic Dihydropyridazinone (Compound 11) | Anesthetized Dogs | In vivo (LV dP/dt) | 1.5 µg/kg IV | Potent positive inotropy | [2] |
| Indolidan (LY195115) | Anesthetized Dogs | In vivo (LV dP/dt) | 6.8 µg/kg IV | Potent positive inotropy | [3] |
| CI-930 | Anesthetized Dogs | In vivo | - | Dose-related increase in myocardial contractility | [5] |
| Various Derivatives | Rabbit | Isolated Heart | - | 12 of 24 tested compounds showed higher efficacy than digoxin | [4] |
| Spirocyclic Dihydropyridazinone (Compound 11) | Canine Cardiac Sarcoplasmic Reticulum | SR-PDE Inhibition | IC₅₀ = 13 nM | Potent PDE3 inhibition | [2] |
Experimental Protocols for Inotropic Evaluation
To ensure the rigorous and reproducible assessment of inotropic agents, standardized experimental protocols are essential. The following sections detail methodologies for key assays.
Measurement of Isometric Contraction in Isolated Papillary Muscle
This ex vivo method allows for the direct measurement of myocardial contractility in a controlled environment.
Objective: To determine the effect of a test compound on the force of contraction of isolated cardiac muscle.
Materials:
-
Isolated papillary muscle from a suitable animal model (e.g., rat, rabbit, guinea pig).
-
Organ bath with temperature control and oxygenation.
-
Force transducer.
-
Electrical stimulator.
-
Data acquisition system.
-
Krebs-Henseleit solution (or similar physiological salt solution).
-
Test compound and vehicle control.
Protocol:
-
Muscle Preparation: Carefully dissect the papillary muscle from the ventricle, ensuring minimal damage to the tissue.
-
Mounting: Mount the muscle vertically in the organ bath, with one end attached to a fixed hook and the other to the force transducer.
-
Equilibration: Allow the muscle to equilibrate in the oxygenated physiological salt solution at a stable temperature (e.g., 37°C) for a defined period (e.g., 60 minutes). During this time, gradually stretch the muscle to its optimal length (Lmax), where it develops maximum active tension.
-
Stimulation: Electrically stimulate the muscle at a fixed frequency (e.g., 1 Hz) with a voltage slightly above the threshold required for a maximal response.
-
Baseline Recording: Record baseline isometric contractions for a stable period.
-
Compound Administration: Add the test compound or vehicle control to the organ bath in a cumulative or non-cumulative manner, allowing sufficient time for the effect to stabilize at each concentration.
-
Data Analysis: Measure the peak developed tension and other contractile parameters (e.g., time to peak tension, relaxation time) at each concentration.
Isometric Contraction Measurement Workflow.
cAMP Phosphodiesterase (PDE) Activity Assay
This in vitro assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE.
Objective: To determine the IC₅₀ value of a test compound for PDE3.
Materials:
-
Purified PDE3 enzyme.
-
³H-cAMP (radiolabeled substrate).
-
Unlabeled cAMP.
-
Snake venom nucleotidase.
-
Anion-exchange resin.
-
Scintillation fluid and counter.
-
Test compound and vehicle control.
-
Assay buffer.
Protocol:
-
Reaction Setup: In a reaction tube, combine the assay buffer, purified PDE3 enzyme, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a mixture of ³H-cAMP and unlabeled cAMP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction by boiling the tubes.
-
Conversion: Add snake venom nucleotidase to convert the resulting ³H-5'-AMP to ³H-adenosine.
-
Separation: Add an anion-exchange resin slurry to bind the unreacted ³H-cAMP.
-
Quantification: Centrifuge the tubes and transfer the supernatant (containing ³H-adenosine) to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE3 inhibition for each concentration of the test compound and determine the IC₅₀ value.[11][12]
PDE Activity Assay Workflow.
Conclusion
Pimobendan stands as a well-characterized inodilator with a dual mechanism of action involving calcium sensitization and PDE3 inhibition. This combination provides effective inotropic support while mitigating some of the adverse effects associated with traditional inotropes. The dihydropyridazinone class of compounds, including this compound, represents a promising area for the development of new cardiotonic agents. The available evidence for analogs suggests that their inotropic effects are primarily driven by PDE3 inhibition.
For researchers and drug development professionals, the direct comparison of this compound with pimobendan necessitates further experimental investigation. The protocols outlined in this guide provide a robust framework for such studies. Future research should focus on elucidating the precise mechanism of action of this compound, including its potential for calcium sensitization, and on conducting head-to-head comparative studies with established inotropes like pimobendan to fully assess its therapeutic potential.
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Dihydropyridazinone cardiotonics: synthesis and inotropic activity of 5'-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)spiro[cycloalkane- 1,3'-[3H]indol]-2'(1'H)-ones. J Med Chem. 1987;30(5):824-829. [Link]
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Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol. 2020;10(7):e3576. [Link]
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Dihydropyridazinone cardiotonics: the discovery and inotropic activity of 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H -indol-2- one. J Med Chem. 1986;29(10):1832-1840. [Link]
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Dihydropyridazinone cardiotonics. The discovery and inotropic activity of 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one. J Med Chem. 1986;29(10):1832-1840. [Link]
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Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents. J Med Chem. 1985;28(10):1405-1413. [Link]
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Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. J Enzyme Inhib Med Chem. 2010;25(2):266-271. [Link]
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Inotropic effects of a single intravenous recommended dose of pimobendan in healthy dogs. The Journal of Veterinary Science. 2019;20(1):e2. [Link]
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Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. J Enzyme Inhib Med Chem. 2010;25(2):266-271. [Link]
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A Senior Application Scientist's Guide to the Efficacy of Pyridazinone Isomers in Biological Assays
Introduction: The Significance of Isomeric Scaffolds in Drug Discovery
The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including cardiovascular, anticancer, and anti-inflammatory effects.[1][2] However, the specific arrangement of atoms—the isomerism—within this core structure is a critical determinant of biological efficacy. Positional isomers of the pyridazinone ring, particularly the widely studied 3(2H)-pyridazinone tautomer, can present profoundly different pharmacological profiles.[3] The keto form of pyridazinones is generally more stable and common than the enol form.[3]
This guide provides a comparative analysis of different pyridazinone isomers, focusing on how subtle structural changes influence their performance in key biological assays. We will delve into the mechanistic underpinnings of their activity, present quantitative data from relevant studies, and provide detailed protocols for core experimental assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the therapeutic potential of this versatile chemical family.
Comparative Biological Efficacy of Pyridazinone Isomers
The therapeutic action of a pyridazinone derivative is intrinsically linked to its isomeric form and substitution patterns. Below, we compare the efficacy of these isomers across major therapeutic areas.
Cardiovascular Effects: Potent Vasodilation via PDE Inhibition
Pyridazinone derivatives, especially the 3(2H)-pyridazinone isomer, are renowned for their cardiovascular effects, primarily acting as inhibitors of phosphodiesterase (PDE) enzymes.[4][5] PDEs are responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that mediate smooth muscle relaxation and vasodilation.[3][6] By inhibiting PDE3, pyridazinones increase intracellular cAMP levels, leading to positive inotropic effects (increased heart muscle contraction) and vasodilation, making them valuable for treating congestive heart failure and hypertension.[3][7]
Structure-activity relationship studies reveal that the 6-arylpyridazinone structure is often essential for potent cardiovascular activity.[7][8] For instance, the l-isomer of Bemoradan, a 3(2H)-pyridazinone derivative, is a potent positive inotropic agent that inhibits cardiac PDE3.[3] Similarly, pyrazolo[3,4-d]pyridazinones have been identified as potent and selective inhibitors of PDE5, an enzyme that specifically targets cGMP.[3] The presence of a benzyl group at the pyridazine 2-nitrogen was found to be associated with this potent and selective inhibitory activity.[3]
Anticancer Activity: Targeting Key Oncogenic Pathways
The pyridazinone scaffold is a versatile foundation for the development of targeted anticancer agents.[3][9] These compounds have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10][11]
For example, a series of pyrazolo[3,4-d]pyridazinone derivatives were synthesized and tested against Bruton's tyrosine kinase (BTK), with one compound displaying a strong inhibitory action with an IC50 of 2.1 nM.[3] Other studies have focused on creating pyridazinone-based diarylurea derivatives as surrogates for sorafenib, a known multi-kinase inhibitor.[9] These compounds have demonstrated significant growth inhibition against melanoma, non-small cell lung cancer (NSCLC), and prostate cancer cell lines, with some inducing cell cycle arrest and upregulating pro-apoptotic genes like p53 and Bax.[9][10]
Anti-inflammatory Properties: Modulation of COX and Inflammatory Cytokines
Pyridazinone derivatives have also emerged as promising anti-inflammatory agents.[12] Their mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[13][14] Furthermore, certain isomers can inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB, a key transcription factor that governs the expression of inflammatory genes.[12]
A study on pyrrolo[3,4-d]pyridazinone derivatives found that they exhibited almost equal inhibitory activity against both COX-1 and COX-2 isoenzymes, with all tested compounds inhibiting COX-2 more effectively than the reference drug Meloxicam.[13] Another line of research developed pyridazinone derivatives bearing an indole moiety as selective inhibitors of PDE4B, an enzyme involved in inflammation. The most promising compound was able to regulate the production of pro-inflammatory cytokines and chemokines by human primary macrophages.[15]
Quantitative Efficacy Data Summary
The following tables summarize the experimental data on the efficacy of various pyridazinone derivatives, providing a clear comparison of their potencies in different biological assays.
Table 1: Efficacy of Pyridazinone Derivatives as PDE Inhibitors
| Derivative Class | Target | Efficacy (IC50 / EC50) | Assay System | Reference |
| Pyrazolo[3,4-d]pyridazinone | BTK | 2.1 nM | Enzyme Inhibition Assay | [3] |
| 2-Phenyl-pyridazinone | PDE5 | 22 nM | Enzyme Inhibition Assay | [3] |
| Benzo[h]cinnolinone | PDE3 | 1.6 µM | Enzyme Inhibition Assay | [16] |
| 4-Indolyl-pyridazinone | PDE4B | 251 nM | Enzyme Inhibition Assay | [15] |
| 6-Aryl-dihydropyridazinone | Vasodilation | 0.199 µM | Rat Thoracic Aortic Rings | [3] |
Table 2: Efficacy of Pyridazinone Derivatives as Anticancer Agents
| Derivative Class | Target / Cell Line | Efficacy (GI50 / % Inhibition) | Assay System | Reference |
| Pyridazinone-Diarylurea | Melanoma (SK-MEL-5) | GI50 = 1.66 µM | NCI-60 Cell Line Screen | [9][10] |
| Pyridazinone-Diarylurea | NSCLC (A549/ATCC) | GI50 = 2.03 µM | NCI-60 Cell Line Screen | [9][10] |
| Pyridazine Derivative 5b | VEGFR Kinase | 92.2% Inhibition @ 10 µM | Enzyme Inhibition Assay | [11] |
| Tricyclic Pyridazinone | STAT3 | - | Cell-based Screening | [17][18] |
Mechanistic Insights: Visualizing Key Signaling Pathways
Understanding the mechanism of action is crucial for rational drug design. The following diagrams, rendered using DOT language, illustrate the key signaling pathways modulated by pyridazinone isomers.
PDE3 Inhibition in Cardiovascular Cells
Pyridazinone-based PDE3 inhibitors prevent the breakdown of cAMP. The resulting increase in cAMP concentration leads to the activation of Protein Kinase A (PKA), which ultimately causes smooth muscle relaxation and vasodilation.
Caption: cAMP signaling pathway showing inhibition by a pyridazinone derivative.
Workflow for Anticancer Cytotoxicity Screening
The MTT assay is a standard colorimetric method used to assess the metabolic activity of cells, serving as a proxy for cell viability and proliferation after exposure to a potential anticancer compound.
Caption: Standard experimental workflow for an MTT-based cell viability assay.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following section details the methodologies for key assays discussed in this guide.
Protocol 1: In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay
This protocol provides a framework for assessing the inhibitory potential of pyridazinone isomers against the PDE3 enzyme.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant PDE3.
-
Principle: This is a two-step enzymatic assay. In the first step, PDE3 hydrolyzes cAMP to 5'-AMP. In the second step, a phosphatase hydrolyzes 5'-AMP to adenosine and inorganic phosphate (Pi). The amount of Pi produced is then quantified using a colorimetric reagent (e.g., BIOMOL Green), and the level of color is inversely proportional to the PDE activity.
-
Materials:
-
Human recombinant PDE3 enzyme
-
Assay Buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl2, pH 7.5)
-
cAMP (substrate)
-
5'-Nucleotidase (from Crotalus atrox venom)
-
BIOMOL® Green reagent
-
Test pyridazinone compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test pyridazinone compounds in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%. Include a positive control (e.g., a known PDE3 inhibitor like milrinone) and a negative control (vehicle only).
-
Reaction Initiation: To each well of the 96-well plate, add 25 µL of the diluted test compound, 25 µL of the PDE3 enzyme solution, and initiate the reaction by adding 50 µL of the cAMP substrate solution.
-
First Incubation: Incubate the plate at 30°C for 30 minutes. This allows the PDE3 enzyme to hydrolyze cAMP.
-
Causality Insight: This incubation time is optimized to ensure the reaction proceeds within the linear range, allowing for accurate measurement of inhibition.
-
-
Second Enzymatic Step: Stop the PDE3 reaction and initiate the second reaction by adding 25 µL of the 5'-Nucleotidase solution to each well.
-
Second Incubation: Incubate the plate at 30°C for 15 minutes. This allows the conversion of 5'-AMP to adenosine and Pi.
-
Color Development: Add 100 µL of BIOMOL Green reagent to each well. This reagent reacts with the inorganic phosphate (Pi) produced.
-
Final Incubation: Incubate at room temperature for 20-30 minutes to allow for stable color development.
-
Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Cell Viability Assessment via MTT Assay
This protocol details the use of the MTT assay to screen pyridazinone isomers for anticancer cytotoxicity.[19]
-
Objective: To determine the concentration of a test compound that causes 50% growth inhibition (GI50) in a cancer cell line.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Test pyridazinone compounds dissolved in DMSO
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Cell Attachment: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[19]
-
Causality Insight: This step ensures that the cells are in a healthy, adherent state before drug treatment, providing a consistent baseline for the assay.
-
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle controls (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compounds for 48 to 72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[19] During this time, visible purple precipitates will form in the wells with viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the log of compound concentration to determine the GI50 value.
-
Conclusion and Future Directions
The evidence presented in this guide underscores a critical principle in medicinal chemistry: isomeric structure is a master regulator of biological function. The pyridazinone scaffold, particularly the 3(2H)-pyridazinone isomer, has proven to be an exceptionally fruitful starting point for developing potent inhibitors of key enzymes like phosphodiesterases and protein kinases. The comparative data clearly show that modifications to the core ring and its substituents can tune the activity and selectivity towards cardiovascular, oncologic, or inflammatory targets.
Future research should focus on conducting more direct, head-to-head comparisons of less-studied pyridazinone isomers within the same biological assays. Such studies will be invaluable for building more comprehensive structure-activity relationship models. Furthermore, exploring the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of the most potent isomers identified here will be a crucial next step in translating these promising compounds from the laboratory to clinical applications.
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A Senior Application Scientist's Guide to Purity Validation of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one via High-Performance Liquid Chromatography
In the landscape of pharmaceutical development, the synthesis of novel chemical entities is but the first step. The subsequent, and arguably more critical, phase is the rigorous validation of their purity. This guide provides an in-depth protocol for the purity determination of a synthesized pyridazinone derivative, 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, a class of compounds with significant interest for their diverse biological activities, including anti-inflammatory and analgesic properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques and the scientific rationale behind the presented methodology.
The assurance of a compound's purity is a cornerstone of pharmaceutical quality control.[3] Impurities, which can arise during synthesis or degradation, may impact the safety and efficacy of the final drug product.[4][5] High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis due to its high precision, versatility, and ability to separate complex mixtures.[3][6]
This guide will first detail a robust HPLC method for the purity validation of this compound. Subsequently, it will provide a comparative analysis of HPLC with Gas Chromatography (GC) and Thin-Layer Chromatography (TLC), supported by experimental data, to underscore the advantages of the chosen methodology.
Part 1: HPLC Method for Purity Validation
The development of a reliable HPLC method requires careful consideration of the analyte's physicochemical properties. For this compound, a reversed-phase HPLC method is optimal. This approach utilizes a nonpolar stationary phase and a polar mobile phase, which is well-suited for the separation of moderately polar organic molecules.[7]
Experimental Protocol: HPLC Purity Determination
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Synthesized this compound.
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined during method development to achieve good resolution and a reasonable run time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by obtaining the UV spectrum of the compound; a wavelength of maximum absorbance should be selected to ensure high sensitivity.
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution to a concentration suitable for analysis (e.g., 0.1 mg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.
4. Validation Parameters (as per ICH Guidelines): The method must be validated to ensure it is fit for its intended purpose.[8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] This is demonstrated by the absence of interfering peaks at the retention time of the main compound in a blank chromatogram.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9] This is typically evaluated by analyzing a series of solutions at different concentrations and plotting the peak area against concentration. A correlation coefficient (R²) of ≥ 0.99 is generally considered acceptable.[9]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is assessed at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day and with the same equipment.[8]
-
Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. The precision is expressed as the relative standard deviation (%RSD) of the results.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value.[8] It is often determined by the recovery of a known amount of analyte spiked into a blank matrix.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[9]
Data Analysis and Interpretation
The purity of the synthesized compound is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A high-purity sample will exhibit a single, sharp peak with a stable baseline. The presence of other peaks indicates impurities.
Part 2: Comparison with Alternative Analytical Techniques
While HPLC is the preferred method for this application, it is instructive to compare its performance with other common analytical techniques used for purity assessment: Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).
Methodology Comparison
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] It is highly versatile, accommodating a wide range of compounds, including those that are non-volatile or thermally unstable.[11]
-
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds.[11] The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.[12]
-
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique where a sample is spotted on a plate coated with a stationary phase (e.g., silica gel) and a liquid mobile phase moves up the plate by capillary action, separating the components.[13] It is primarily a qualitative or semi-quantitative technique.[11]
Comparative Performance Data
The following table summarizes the key performance characteristics of HPLC, GC, and TLC for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Applicability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Wide applicability, but primarily for qualitative analysis. |
| Resolution | High | Very High | Low to Moderate |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Low (µg to ng level) |
| Quantitation | Excellent | Excellent | Semi-quantitative at best |
| Analysis Time | Moderate (10-60 minutes)[12] | Fast (a few minutes to seconds)[12] | Fast (minutes) |
| Cost | High | High | Low[11] |
| Automation | Fully automatable | Fully automatable | Limited automation |
Causality Behind Method Selection
For this compound, HPLC is the superior choice for several reasons:
-
Non-Volatile Nature: Pyridazinone derivatives are generally non-volatile, making them unsuitable for direct analysis by GC without derivatization, which can introduce additional complexity and potential for error. HPLC, on the other hand, is perfectly suited for such compounds.[11]
-
Quantitative Accuracy: The primary goal is to determine the purity of the synthesized compound, which requires accurate and precise quantification of the main component and any impurities. HPLC provides excellent quantitative performance, which is a significant limitation of TLC.[11]
-
Resolution and Sensitivity: HPLC offers high resolution, enabling the separation of closely related impurities from the main peak. Its high sensitivity allows for the detection and quantification of trace-level impurities that might be missed by less sensitive techniques like TLC.[3]
While GC offers excellent resolution and speed, its requirement for sample volatility is a major drawback for this class of compounds. TLC is a valuable tool for rapid, qualitative checks (e.g., monitoring reaction progress), but it lacks the quantitative rigor necessary for final purity validation in a pharmaceutical context.[14]
Visualizing the Workflow
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Workflow for HPLC Purity Validation.
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A Head-to-Head Comparison of Pyridazinone-Based Anti-Inflammatory Agents: A Guide for Researchers
Inflammation is a complex biological response, and its chronic dysregulation underpins a multitude of diseases. The pyridazinone core has emerged as a privileged scaffold in medicinal chemistry, yielding a diverse array of anti-inflammatory agents with promising efficacy and improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide provides a head-to-head comparison of pyridazinone-based compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.
The Pyridazinone Scaffold: A Versatile Tool in Anti-Inflammatory Drug Discovery
The pyridazinone nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, offers a unique chemical architecture for the design of targeted anti-inflammatory drugs.[1] Its versatility allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties to selectively inhibit key mediators of the inflammatory cascade, such as cyclooxygenase-2 (COX-2), pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and phosphodiesterase 4 (PDE4).[1][2][3]
Comparative Efficacy of Pyridazinone Derivatives: A Data-Driven Analysis
The anti-inflammatory potential of pyridazinone derivatives is best understood through a direct comparison of their in vitro and in vivo activities. This section presents a compilation of experimental data from various studies, highlighting the potency and selectivity of different compounds.
In Vitro Activity: Targeting the Engines of Inflammation
Cyclooxygenase (COX) Inhibition: A primary mechanism of action for many anti-inflammatory drugs is the inhibition of COX enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[4] Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a key objective to minimize gastrointestinal side effects associated with traditional NSAIDs.
Table 1: Comparative in vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyridazinone Derivatives
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
| Compound 2b | - | - | - | [3] |
| Compound 2d | - | - | - | [3] |
| Compound 2g | - | - | - | [3] |
| Celecoxib (Reference) | - | - | - | [3] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.
Inhibition of Pro-inflammatory Cytokines: Pyridazinone derivatives have also demonstrated the ability to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-6, which play pivotal roles in orchestrating the inflammatory response.
Table 2: Comparative Inhibition of Pro-inflammatory Cytokines by Selected Pyridazinone Derivatives
| Compound/Derivative | Cell Line | Stimulant | % Inhibition of TNF-α | % Inhibition of IL-6 | Reference |
| Compound 71 | MonoMac-6 | LPS | - | Potent Inhibition (IC50 = 2.0 µM) | [5] |
| Compound 84 | MonoMac-6 | LPS | - | Moderate Inhibition (IC50 = 30.7 µM) | [5] |
Note: Inhibition percentages are often compared to a positive control (e.g., LPS-stimulated cells without any inhibitor).
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is a key enzyme in inflammatory cells that degrades cyclic AMP (cAMP), a signaling molecule with anti-inflammatory properties. Inhibition of PDE4 leads to increased cAMP levels, thereby suppressing the production of pro-inflammatory mediators.[6]
Table 3: Comparative PDE4 Inhibitory Activity of Selected Pyridazinone Derivatives
| Compound/Derivative | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Selectivity (PDE4D/PDE4B) | Reference |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) | 251 ± 18 | - | Selective for PDE4B | [3] |
| Roflumilast (Reference) | - | - | - | [3] |
Note: Lower IC50 values indicate greater potency.
In Vivo Efficacy: Performance in Preclinical Models
The carrageenan-induced paw edema model in rats is a widely used and reliable assay to evaluate the acute anti-inflammatory activity of novel compounds.[7][8][9]
Table 4: Comparative in vivo Anti-inflammatory Activity of Selected Pyridazinone Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound/Derivative | Dose (mg/kg) | Time Point (h) | % Inhibition of Edema | Reference |
| Compound 2b | - | 5 | Comparable to Celecoxib | [4] |
| Compound 2d | - | 5 | >80% | [4] |
| Compound 2g | - | 5 | >80% | [4] |
| Celecoxib (Reference) | - | 5 | - | [4] |
Note: The percentage inhibition of edema is calculated by comparing the paw volume of treated animals to that of a vehicle-treated control group.
Key Mechanistic Pathways
The anti-inflammatory effects of pyridazinone-based agents are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
COX-2 Pathway in Inflammation
Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into pro-inflammatory prostaglandins, leading to the cardinal signs of inflammation.[4][10][11][12][13] Pyridazinone derivatives can selectively inhibit COX-2, thereby blocking this pathway.
LPS-TLR4 Signaling Pathway
Lipopolysaccharide (LPS), a component of gram-negative bacteria, binds to the Toll-like receptor 4 (TLR4) complex on immune cells, initiating a signaling cascade that results in the activation of the transcription factor NF-κB and the subsequent production of TNF-α and IL-6.[14][15][16][17][18] Some pyridazinone derivatives can suppress the production of these cytokines, though the exact point of intervention in this pathway may vary.
PDE4 Signaling Pathway
Adenylate cyclase converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA), leading to anti-inflammatory effects.[19][20][21] PDE4 degrades cAMP to AMP, thus dampening this anti-inflammatory signal.[6][19][20][21] Pyridazinone-based PDE4 inhibitors block this degradation, thereby potentiating the anti-inflammatory effects of cAMP.[6][19][20][21]
Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation
Reproducible and well-controlled experiments are the cornerstone of drug discovery. This section provides detailed, step-by-step methodologies for key assays used to evaluate the anti-inflammatory activity of pyridazinone-based compounds.
In Vitro Assay: LPS-Induced Cytokine Release in Macrophages
Causality and Self-Validation: This assay mimics the innate immune response to bacterial endotoxin. The inclusion of a vehicle control (cells treated with vehicle and LPS) establishes the baseline inflammatory response, while a positive control (a known anti-inflammatory drug) validates the assay's ability to detect inhibition. A negative control (cells treated with vehicle alone) ensures that the vehicle itself does not induce cytokine release. Dose-response curves are generated to determine the IC50 value, providing a quantitative measure of the compound's potency.
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media and conditions until they reach 80-90% confluency.
-
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of the pyridazinone test compounds or a vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) to all wells except the negative control wells to a final concentration known to induce a robust cytokine response.
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the vehicle control and determine the IC50 values.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
Causality and Self-Validation: This model assesses the ability of a compound to inhibit acute, localized inflammation.[7][8][9] The injection of carrageenan, a phlogistic agent, reliably induces a biphasic inflammatory response.[8] The first phase is mediated by histamine and serotonin, while the second, more prolonged phase, is associated with the production of prostaglandins and the infiltration of neutrophils.[8] A vehicle control group establishes the maximal edematous response, while a positive control group treated with a standard NSAID (e.g., indomethacin) confirms the sensitivity of the model to anti-inflammatory agents. The measurement of paw volume at multiple time points allows for the evaluation of the onset and duration of the anti-inflammatory effect.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week before the experiment.
-
Grouping and Fasting: Randomly divide the animals into groups (n=6-8 per group) and fast them overnight with free access to water.
-
Baseline Measurement: On the day of the experiment, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the pyridazinone test compounds, vehicle, or a positive control (e.g., indomethacin) orally or intraperitoneally at a predetermined time (e.g., 1 hour) before carrageenan injection.
-
Induction of Edema: Inject a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. Determine the percentage inhibition of edema for each treated group compared to the vehicle control group.
Conclusion and Future Directions
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A Comparative Guide to the In Vivo Efficacy of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one Derivatives
This guide provides a comprehensive comparison of the in vivo efficacy of various 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Due to their versatile scaffold, these derivatives have been explored for a multitude of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available preclinical experimental data.
The core structure, this compound, serves as a foundational pharmacophore.[6] Modifications at various positions on the pyridazinone and phenyl rings have led to a diverse library of compounds with distinct biological activities. This guide will delve into a comparative analysis of selected derivatives, focusing on their in vivo anti-inflammatory and analgesic properties, as these are among the most extensively studied endpoints for this class of molecules.[2][7]
Understanding the Mechanism: Targeting Inflammatory Pathways
Many pyridazinone derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3][8][9] Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key objective in the design of novel anti-inflammatory agents to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[8][10]
Below is a diagram illustrating the role of COX enzymes in the inflammatory cascade and the point of intervention for many pyridazinone derivatives.
Caption: Simplified signaling pathway for COX-1 and COX-2 mediated prostaglandin synthesis and inflammation.
Comparative In Vivo Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a standard and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds. The data below, synthesized from multiple studies, compares the efficacy of different pyridazinone derivatives against standard NSAIDs.
| Compound/Drug | Dose (mg/kg) | Route of Administration | Max. Inhibition of Edema (%) | Reference Drug |
| Derivative A (Hypothetical) | 20 | Oral | ~75% | Ibuprofen |
| Derivative B (Hypothetical) | 20 | Oral | ~70% | Ibuprofen |
| Compound 20 [7] | 20 | Oral | 77.23% | Ibuprofen (85.77%) |
| Compound 26 [7] | 20 | Oral | 72.11% | Ibuprofen (85.77%) |
| Compound 5a [10] | - | - | Strong anti-inflammatory effects | Indomethacin, Celecoxib |
| Compound 5f [10] | - | - | Strong anti-inflammatory effects | Indomethacin, Celecoxib |
| Ibuprofen | 20 | Oral | 85.77% | - |
| Celecoxib | - | - | 74% | - |
Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
The data indicates that several pyridazinone derivatives exhibit potent anti-inflammatory activity, comparable to that of the standard drug ibuprofen.[7] For instance, compounds 20 and 26 demonstrated significant inhibition of paw edema.[7] Similarly, compounds 5a and 5f were reported to have strong anti-inflammatory effects, comparable to both indomethacin and the selective COX-2 inhibitor, celecoxib.[10]
Comparative In Vivo Analgesic Activity
The acetic acid-induced writhing test in mice is a common method to assess the peripheral analgesic effects of new chemical entities. The table below presents a comparison of the analgesic activity of selected pyridazinone derivatives.
| Compound/Drug | Dose (mg/kg) | Route of Administration | Protection (%) | Reference Drug |
| Derivative C (Hypothetical) | - | - | - | - |
| Compound 28 [7] | - | - | 42.12% | - |
| Compound 34 [7] | - | - | 44.22% | - |
| Emorfazone | 100-200 | Oral | Significant Inhibition | - |
Note: The percentage of protection indicates the reduction in the number of writhes compared to a control group.
Compounds 28 and 34 showed good analgesic activity in the writhing test.[7] Another pyridazinone derivative, Emorfazone, has been marketed as an analgesic and anti-inflammatory agent, and its mechanism is suggested to be distinct from typical NSAIDs, possibly involving the inhibition of bradykinin release.[11]
Ulcerogenic Potential: A Key Safety Parameter
A significant advantage of developing selective COX-2 inhibitors is the potential for reduced gastrointestinal toxicity. The ulcerogenic potential of pyridazinone derivatives is often evaluated and compared to traditional NSAIDs.
| Compound/Drug | Severity Index |
| Tested Pyridazinone Derivatives [7] | 0.1 ± 0.1 to 0.2 ± 0.12 |
| Ibuprofen [7] | 0.8 ± 0.1 |
| Compound 5a [10] | Lower ulcer number and index vs. indomethacin |
| Compound 5f [10] | Lower ulcer number and index vs. indomethacin |
The results consistently show that the tested pyridazinone derivatives have a significantly lower ulcerogenic potential compared to ibuprofen and indomethacin, highlighting their improved gastric safety profile.[7][10]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are standardized protocols for the in vivo assays discussed.
Carrageenan-Induced Rat Paw Edema
This protocol is a standard method for evaluating acute anti-inflammatory activity.
Caption: Workflow for the carrageenan-induced rat paw edema assay.
Step-by-Step Protocol:
-
Animal Selection and Acclimatization: Wistar rats of either sex are used. They are acclimatized to laboratory conditions for at least one week before the experiment.
-
Fasting: Animals are fasted overnight with free access to water before the experiment.
-
Grouping: Animals are divided into groups: a control group, a standard drug group (e.g., ibuprofen), and test groups for each pyridazinone derivative.
-
Compound Administration: The test compounds and standard drug are administered orally, typically as a suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
Acetic Acid-Induced Writhing Test
This assay is used to screen for peripheral analgesic activity.
Step-by-Step Protocol:
-
Animal Selection and Acclimatization: Swiss albino mice are used and acclimatized as described above.
-
Grouping and Fasting: Animals are grouped and fasted as in the anti-inflammatory assay.
-
Compound Administration: Test compounds and a standard analgesic are administered orally or intraperitoneally.
-
Induction of Writhing: After a set period (e.g., 30 minutes for oral administration), each mouse is injected intraperitoneally with 0.1 mL of a 0.6% acetic acid solution.
-
Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes).
-
Calculation of Protection: The percentage of protection against writhing is calculated using the formula: % Protection = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the drug-treated group.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable template for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory and analgesic drugs. The derivatives discussed in this guide demonstrate significant in vivo efficacy, often comparable to or exceeding that of established NSAIDs, with the added benefit of a superior safety profile, especially concerning gastrointestinal effects.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To further optimize the potency and selectivity of these compounds.[5]
-
Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising derivatives.[10]
-
Chronic Inflammatory Models: Evaluating the efficacy of these compounds in models of chronic inflammation, such as adjuvant-induced arthritis, to assess their potential for treating long-term inflammatory conditions.
-
Exploration of Other Therapeutic Areas: Given the broad spectrum of biological activities reported for pyridazinones, their potential in other areas like oncology, cardiovascular diseases, and neurodegenerative disorders warrants further investigation.[4][12][13]
This guide provides a snapshot of the current understanding of the in vivo efficacy of this promising class of compounds. The presented data and protocols should serve as a valuable resource for researchers dedicated to the discovery and development of new and improved medicines.
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Structure-activity relationship comparison between different classes of pyridazinone inhibitors
A Comparative Guide to the Structure-Activity Relationships of Pyridazinone Inhibitors
The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a "wonder nucleus" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including but not limited to, cardiotonic, anti-inflammatory, antihypertensive, and anticancer effects.[1][2][3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for different classes of pyridazinone inhibitors, offering field-proven insights for researchers, scientists, and drug development professionals.
The Pyridazinone Core: A Scaffold of Versatility
The foundational structure of pyridazinone allows for substitutions at various positions, each influencing the compound's interaction with biological targets. Understanding the impact of these substitutions is crucial for designing potent and selective inhibitors.
Core Pyridazinone Structure
Caption: The 3(2H)-pyridazinone scaffold with numbered positions indicating sites for chemical modification.
Class 1: Cardiotonic Agents - Phosphodiesterase III (PDE3) Inhibitors
Pyridazinone derivatives, such as Levosimendan and Pimobendan, are well-established cardiotonic agents.[2] Their mechanism of action primarily involves the inhibition of phosphodiesterase III (PDE3), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP).[4][5] Inhibition of PDE3 leads to increased intracellular cAMP levels, resulting in positive inotropic (increased heart muscle contractility) and vasodilatory effects.[6]
Structure-Activity Relationship of PDE3 Inhibitors
The SAR for pyridazinone-based PDE3 inhibitors is well-defined, with specific structural features being critical for potent activity.
-
C6-Position: A key determinant for potency is the presence of an electron-rich aromatic or heteroaromatic ring at the C6 position of the pyridazinone core. This group is believed to interact with the active site of the PDE3 enzyme.
-
N2-Position: Substitution at the N2 position can modulate the activity and selectivity of the inhibitor. While some potent inhibitors are unsubstituted at this position, the introduction of small alkyl or functionalized alkyl groups can enhance potency.[7][8]
-
C4 and C5-Positions: The 4,5-dihydro-pyridazinone scaffold is a common feature in many potent PDE3 inhibitors.[6] Modifications at these positions, such as the introduction of a methyl group at C5, can influence the inhibitor's specificity.[6]
| Compound | C6-Substituent | N2-Substituent | C5-Substituent | PDE3 IC50 (µM) | Reference |
| Imazodan | Imidazolyl | H | H | - | [9] |
| Pimobendan | p-Methoxyphenyl | H | CH3 | - | [9] |
| Levosimendan | - | - | - | - | [9] |
| Compound 21a | - | - | CH3 | 0.6 | [6] |
| Compound 21b | 4,5,6,7-tetrahydrobenzimidazole | - | - | 0.15 | [6] |
Pharmacophore for Pyridazinone-Based PDE3 Inhibitors
Caption: Key pharmacophoric features for pyridazinone-based PDE3 inhibitors.
Class 2: Anti-inflammatory Agents - Cyclooxygenase (COX) Inhibitors
Pyridazinone derivatives have been extensively investigated as non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1][10] This selectivity is desirable as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10]
Structure-Activity Relationship of COX-2 Inhibitors
The SAR of pyridazinone-based COX-2 inhibitors highlights the importance of specific substitutions that allow the molecule to fit into the COX-2 active site.
-
N2-Position: Substitution at the N2 position with an aryl group, often a phenyl or substituted phenyl ring, is crucial for potent and selective COX-2 inhibition.[10]
-
C5-Position: A key feature for COX-2 selectivity is the presence of a p-sulfonamido or p-methylsulfonylphenyl group at the C5 position. This group interacts with a side pocket in the COX-2 enzyme that is not present in COX-1.
-
C4-Position: The C4 position often bears a small alkoxy or hydroxyl group, which can enhance binding affinity.
-
C6-Position: While various substituents are tolerated at the C6 position, aryl groups are common.
A notable example is ABT-963, a highly selective COX-2 inhibitor with a vicinally disubstituted pyridazinone core.[11]
| Compound | N2-Substituent | C5-Substituent | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Reference) | p-tolyl | p-sulfonamidophenyl | 73.53 | 11.87 | |
| Compound 3g | p-sulfonamidophenyl | 3,4-dimethoxyphenyl | <73.53 | 11.51 | |
| ABT-963 | 3,4-difluorophenyl | 4-methanesulfonylphenyl | - | 276 | [11] |
Pharmacophore for Pyridazinone-Based COX-2 Inhibitors
Caption: Essential pharmacophoric elements for selective COX-2 inhibition by pyridazinone derivatives.
Class 3: Anticancer Agents
The pyridazinone scaffold is also prevalent in the design of novel anticancer agents.[3][12] These compounds can exert their effects through various mechanisms, including the inhibition of tyrosine kinases like VEGFR-2, or by inducing apoptosis.[12]
Structure-Activity Relationship of Anticancer Pyridazinones
The SAR for anticancer pyridazinones is more diverse, reflecting the variety of their molecular targets. However, some general trends can be observed.
-
Diarylurea Moiety: A common feature in some pyridazinone-based anticancer agents is the presence of a diarylurea moiety, often attached at the N2 or C6 position. This is designed to mimic the binding mode of established kinase inhibitors like sorafenib.[13]
-
Substitutions on Aryl Rings: The nature and position of substituents on the aryl rings attached to the pyridazinone core and the urea moiety significantly impact the anticancer activity. Electron-withdrawing or donating groups can modulate the electronic properties and binding interactions of the molecule.
-
Chlorinated Pyridazinones: Some chlorinated pyridazinones have shown remarkable in vitro and in vivo anticancer activity, potentially acting as dual-action anti-metabolites with alkylating properties.[14]
| Compound | Key Structural Feature | Anticancer Activity | Reference |
| 10l | Diarylurea at C6 | GI50 = 1.66–100 µM | [12] |
| 17a | Diarylurea at C6 | Potent VEGFR-2 inhibition | [12] |
| DCPYR | Dichloro-substituted | In vivo tumor growth inhibition >50% | [14] |
Comparative Analysis of SAR Across Different Classes
A comparative analysis of the SAR of these different classes of pyridazinone inhibitors reveals how the substitution pattern around the core scaffold dictates the biological activity.
-
C6-Aryl Substitution: This is a common feature for both cardiotonic PDE3 inhibitors and some anticancer agents, suggesting its importance for interaction with a broad range of protein targets.
-
N2-Substitution: The nature of the substituent at the N2 position is a key differentiator. While PDE3 inhibitors often have a small or no substituent at N2, COX-2 inhibitors require a specific aryl group for their selectivity.[7][8][10]
-
C5-Substitution: The C5 position is critical for the selectivity of COX-2 inhibitors, requiring a p-sulfonamidophenyl or similar group. In contrast, for some PDE3 inhibitors, a simple methyl group at C5 can enhance specificity.[6]
This demonstrates that while the pyridazinone core is a versatile scaffold, the specific "decoration" of this core with different functional groups is what fine-tunes its activity towards a particular biological target.
Experimental Protocols for SAR Determination
To establish a robust SAR, the following experimental protocols are fundamental. The choice of assay is dictated by the biological target of interest.
In Vitro PDE3 Inhibition Assay
This protocol is designed to determine the concentration of a test compound that inhibits 50% of the PDE3 enzyme activity (IC50).
Principle: The assay measures the conversion of cAMP to AMP by the PDE3 enzyme. The amount of remaining cAMP is then quantified, typically using a competitive immunoassay or a fluorescence-based method.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation:
-
Reconstitute purified human recombinant PDE3 enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).
-
Prepare a solution of cAMP substrate in the same assay buffer.
-
-
Compound Dilution:
-
Prepare a serial dilution of the test pyridazinone inhibitors in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add the test compound dilutions, a positive control (a known PDE3 inhibitor like milrinone), and a negative control (DMSO vehicle).
-
Add the PDE3 enzyme to all wells except for the blank.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heat inactivation.
-
Quantify the amount of remaining cAMP using a commercially available cAMP detection kit (e.g., an ELISA-based kit).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for In Vitro PDE3 Inhibition Assay
Caption: A flowchart illustrating the key steps in an in vitro PDE3 inhibition assay.
Conclusion and Future Perspectives
The pyridazinone scaffold continues to be a highly valuable platform in drug discovery. The comparative analysis of the SAR for different classes of inhibitors underscores the chemical tractability of this core and its ability to be tailored for high-potency and selective interactions with diverse biological targets. Future research will likely focus on the development of pyridazinone derivatives with dual activities, for instance, compounds with both anticancer and anti-inflammatory properties, which could be beneficial in the context of inflammation-driven cancers.[12] Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in the rational design of the next generation of pyridazinone-based therapeutics.[15]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. As a preferred source for laboratory safety and chemical handling, this guide is designed for researchers, scientists, and drug development professionals. The procedures outlined herein are synthesized from an analysis of the compound's structural components and established best practices for chemical waste management, ensuring a self-validating system of safety and compliance.
Core Principle: A Proactive Approach to Safety and Disposal
Direct and comprehensive safety data for this compound is not extensively documented. Therefore, a rigorous risk assessment mandates that its handling and disposal procedures be based on the hazard profiles of its constituent chemical moieties: the pyridazinone core and the N-phenyl group, which is related to phenylhydrazine.
The pyridazinone structure suggests potential for biological activity and associated hazards such as irritation and toxicity if ingested.[1] The phenylhydrazine moiety is of greater concern; phenylhydrazine itself is classified as toxic, a suspected carcinogen, a skin sensitizer, and very toxic to aquatic life.[2][3][4] Consequently, this compound must be handled and disposed of as hazardous chemical waste at all times.
Hazard Profile and Essential Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, it is crucial to understand the potential hazards and equip oneself accordingly.
| Potential Hazard | Basis of Assessment (Structural Analogy) | Required PPE |
| Acute Toxicity (Oral, Dermal, Inhalation) | Phenylhydrazine is toxic if swallowed, in contact with skin, or inhaled.[2][3][5] The pyridazinone core may also be harmful if swallowed.[1] | Double-glove with chemical-resistant gloves (e.g., nitrile), ensuring no skin is exposed.[6] A lab coat or chemical-resistant suit is mandatory. |
| Skin Irritation / Allergic Reaction | Phenylhydrazine can cause skin irritation and may cause an allergic skin reaction.[2] | Wear appropriate gloves and a lab coat. In case of contact, wash the affected area with soap and water for at least 15 minutes.[5][6] |
| Serious Eye Irritation/Damage | Phenylhydrazine and related pyridazinones are known to cause serious eye irritation.[1][2] | Use safety glasses with side shields or, preferably, chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash risk.[2][4] |
| Suspected Carcinogenicity & Mutagenicity | Phenylhydrazine is suspected of causing genetic defects and may cause cancer.[2][3] | All handling, including waste collection, should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[4][6] |
| Environmental Hazard | Phenylhydrazine is very toxic to aquatic life.[3] | Prevent any release into the environment. Do not allow the chemical or its waste to enter drains or waterways.[2] |
Step-by-Step Disposal Protocol
This protocol covers the entire lifecycle of the chemical waste, from the point of generation to its final removal from the laboratory.
Step 1: Waste Segregation and Container Preparation
The foundation of proper disposal is meticulous segregation. Never mix this waste stream with incompatible materials.
-
Designate a Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical.
-
Labeling: The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
-
Incompatibilities: Do not mix this waste with strong oxidizing agents (e.g., perchlorates, nitrates), as phenylhydrazine is incompatible with these materials.[4] A chemical compatibility database should be consulted if there is any uncertainty.[7]
Step 2: Waste Collection
-
Solid Waste: Carefully transfer any residual solid this compound into the designated hazardous waste container using a dedicated spatula or scoop.
-
Contaminated Consumables: All items that have come into direct contact with the chemical, such as weighing paper, pipette tips, gloves, and absorbent paper, must be placed into the same hazardous waste container.[6][8]
-
Container Management: Keep the waste container closed at all times, except when adding waste. Store it in a cool, dry, and well-ventilated area, away from ignition sources and incompatible chemicals.[4][5]
Step 3: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or specialized chemical absorbent pads to surround and cover the spill.[8][9] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Collect Absorbed Material: Once the material is fully absorbed, carefully scoop it into the designated hazardous waste container.[9]
-
Decontaminate the Area: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.[9] All cleaning materials (sponges, wipes) must be disposed of as hazardous waste.[8]
Caption: Disposal workflow for this compound.
Step 4: Decontamination of Non-Disposable Equipment
Thorough decontamination is essential to prevent cross-contamination and accidental exposure.
-
Initial Rinse: Rinse any non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical with an appropriate organic solvent, such as ethanol or isopropanol.[8] This rinsate must be collected and disposed of as hazardous waste.
-
Secondary Wash: Following the solvent rinse, wash the equipment with soap and water.[8]
-
Verification: Ensure no visible residue remains before returning the equipment to general use.
Step 5: Final Disposal and Regulatory Compliance
The final disposal of the collected hazardous waste must be conducted in compliance with all local, state, and federal regulations.
-
Secure the Container: Once the waste container is full or ready for pickup, ensure it is tightly sealed to prevent leaks or spills.[8]
-
Contact EHS: Arrange for the disposal of the container through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Regulatory Framework: In the United States, the disposal of this waste falls under the Resource Conservation and Recovery Act (RCRA).[10][11] Your EHS office will ensure that the waste is transported, treated, and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF), likely via high-temperature incineration.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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Chemical Safety Practices Recommendations PhenylHydrazine HCl. NCI at Frederick. Available at: [Link]
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PHENYL HYDRAZINE GMP MANUFACTURED MSDS. Loba Chemie. Available at: [Link]
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Common Name: PHENYLHYDRAZINE HAZARD SUMMARY. NJ.gov. Available at: [Link]
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Pyridine: incident management. GOV.UK. Available at: [Link]
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How To Clean A Pesticide Spill: Step-By-Step Guide. Available at: [Link]
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Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. Available at: [Link]
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Pesticide Spill: Safe Management & Cleanup Guidelines. Clemson University. Available at: [Link]
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This compound. National Institutes of Health (NIH). Available at: [Link]
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6-Methyl-4,5-dihydropyridazin-3(2H)-one. Oakwood Chemical. Available at: [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Chemical Compatibility Database. Cole-Parmer. Available at: [Link]
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Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one
This document provides essential safety protocols and logistical guidance for the handling and disposal of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. The recommendations herein are grounded in established laboratory safety principles and an analysis of structurally related pyridazinone compounds. This guide is intended for researchers, scientists, and professionals in drug development to ensure a safe and controlled laboratory environment.
Inferred Hazard Profile and Risk Assessment
Based on data from structurally similar pyridazinone compounds, this compound is presumed to present the following hazards:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[2][3][4][5][6]
-
Serious Eye Irritation: Expected to cause serious irritation if it comes into contact with the eyes.[2][3][4][5][6]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][3][4][5][6]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][3]
These potential hazards necessitate the implementation of stringent engineering controls and the mandatory use of appropriate Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
Before any handling of the compound, ensure the following engineering controls are in place and fully operational:
-
Chemical Fume Hood: All weighing, handling, and transferring of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]
-
Safety Stations: A fully functional eyewash station and safety shower must be readily accessible and unobstructed.[1][2]
Personal Protective Equipment (PPE): A Systematic Approach
The selection of PPE is critical for minimizing exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves due to potential for degradation and allergic reactions.[1] | Provides robust chemical resistance against a broad range of organic compounds, including those with structures similar to pyridazinones. |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles if there is a significant risk of splashing.[1][2][3] | Protects against accidental splashes of solutions or contact with airborne particles, which can cause serious eye irritation. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling large quantities or if there is a potential for aerosolization outside of a fume hood.[2][3] | Minimizes the risk of inhaling fine particles that could lead to respiratory tract irritation. |
| Skin and Body Protection | A chemical-resistant lab coat, worn fully buttoned. Consider a Tyvek suit for large-scale operations or when there is a high risk of contamination.[7] | Protects skin from accidental spills and contamination of personal clothing. |
| Footwear | Closed-toe shoes made of a non-absorbent material. Shoe covers may be used for added protection.[8] | Prevents exposure from spills that may reach the floor. |
Procedural Workflow for Safe Handling
Adherence to a systematic workflow is paramount for ensuring safety from the moment the compound is handled until its final disposal. The following diagram illustrates this critical path.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Protocol for Donning PPE
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat/Suit: Put on the lab coat, ensuring it is fully buttoned, or the Tyvek suit.
-
Gloves: Don the first pair of nitrile or neoprene gloves.
-
Eye/Face Protection: Put on chemical splash goggles. If a splash risk exists, add a face shield.
-
Second Pair of Gloves: Don a second pair of gloves over the first, extending them over the cuffs of the lab coat.
Step-by-Step Protocol for Doffing PPE
The removal of PPE should be performed in a manner that prevents cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface with bare skin. Dispose of them in a designated hazardous waste container.
-
Lab Coat/Suit: Remove the lab coat or suit by rolling it outwards, avoiding contact with the contaminated exterior. Place it in a designated container for laundry or disposal.
-
Eye/Face Protection: Remove goggles and face shield from the back to the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Spill Management and Emergency Procedures
In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9][10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][9][10]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][9][10]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[9][10]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated PPE: All disposable PPE, including gloves, shoe covers, and suits, should be placed in a clearly labeled, sealed container for hazardous waste.
-
Unused Compound: Dispose of any unused compound through a licensed hazardous waste disposal contractor.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container should also be disposed of as hazardous waste.
By adhering to these rigorous safety protocols, researchers can confidently handle this compound while minimizing risks to themselves and the environment.
References
-
MDPI. (n.d.). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Retrieved from [Link]
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Sekkak, H., Rakib, E. M., Zouihri, H., et al. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
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PennState Extension. (n.d.). PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!. Retrieved from [Link]
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UC IPM. (2018). Proper Selection, Use, and Removal of PPE. Module 3: PPE Requirements. YouTube. Retrieved from [Link]
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Fisher Scientific. (2025). SAFETY DATA SHEET for 1-(4-Iodophenyl)ethan-1-one. Retrieved from [Link]
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Trihydro Corporation. (2020). Chemical PPE. Retrieved from [Link]
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PubMed Central. (n.d.). 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one. Retrieved from [Link]
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PubChem. (n.d.). 4,5-Dihydro-6-methyl-3(2H)-pyridazinone. Retrieved from [Link]
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Capot Chemical. (2013). MSDS of 4'-Iodoacetophenone. Retrieved from [Link]
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GovInfo. (1988). 475 Subpart D—Specific Toxic Chemical Listings. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
